(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
Descripción
BenchChem offers high-quality (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(1S)-1-(5-chloro-2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLFRWYYFHKPPT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Absolute Configuration and Analytical Verification of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol: A Comprehensive Technical Guide
Executive Summary
The molecule (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (CAS: 1344953-25-8) is a highly valuable chiral secondary alcohol utilized as a stereocenter-defining building block in advanced pharmaceutical synthesis. In modern drug development, the spatial arrangement of substituents around a stereocenter profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. Consequently, regulatory bodies mandate unambiguous proof of absolute configuration and rigorous control of enantiomeric purity.
As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical definitions. This guide provides a field-proven, self-validating framework detailing the stereochemical logic, the asymmetric synthesis via Noyori transfer hydrogenation, and the definitive analytical protocols required to synthesize and verify the (1S) configuration.
Stereochemical Architecture & CIP Logic
The absolute configuration of a chiral molecule is mathematically and chemically defined by the Cahn-Ingold-Prelog (CIP) priority rules. For 1-(5-chloro-2-fluorophenyl)ethan-1-ol, the stereocenter is located at C1 of the ethanol moiety.
Cahn-Ingold-Prelog (CIP) Priority Assignment
To determine the configuration, we evaluate the atomic numbers of the atoms directly attached to the C1 chiral center. When atomic numbers are identical, we expand outward to the next shell of atoms until a point of difference is found.
Table 1: CIP Priority Assignment for C1 Substituents
| Substituent | First Point of Difference (Atomic No.) | CIP Priority | Rationale for Priority Assignment |
| -OH | Oxygen (Z=8) | 1 | Oxygen has the highest atomic number among the directly attached atoms. |
| -C₆H₃ClF | Carbon bonded to (C, C, C) | 2 | The aromatic carbon is bonded to other carbons (Z=6), outranking the methyl group. |
| -CH₃ | Carbon bonded to (H, H, H) | 3 | The methyl carbon is bonded only to hydrogens (Z=1). |
| -H | Hydrogen (Z=1) | 4 | Hydrogen has the lowest possible atomic number. |
Causality of the (S) Assignment: With the lowest priority group (-H) oriented away from the observer (dashed wedge), we trace the path from Priority 1 → 2 → 3. The sequence from the hydroxyl group to the aryl group to the methyl group traces a counterclockwise direction. Under CIP rules, a counterclockwise direction denotes the Sinister(S) absolute configuration.
Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.
Asymmetric Synthesis: Noyori Transfer Hydrogenation
To selectively synthesize the (1S) enantiomer from the prochiral ketone (1-(5-chloro-2-fluorophenyl)ethan-1-one), we employ Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH)[1].
Mechanistic Causality: We utilize the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst. The chirality of the (R,R)-TsDPEN ligand creates a rigid, sterically demanding pocket. When the prochiral ketone coordinates to the active 18-electron Ru-hydride species, the bulky 5-chloro-2-fluorophenyl group is forced into the more open spatial quadrant of the catalyst. This stereocontrol dictates that the hydride transfer occurs exclusively on the re-face of the carbonyl carbon, yielding the (S)-alcohol with >99% enantiomeric excess (ee)[2]. An azeotropic mixture of formic acid and triethylamine is used because it acts as a traceless hydrogen donor, driving the reaction forward via CO₂ evolution while preventing the over-reduction commonly seen with pressurized H₂ gas.
Step-by-Step ATH Protocol
Self-Validating System: This protocol includes an in-process GC-MS check to ensure catalyst turnover before quenching, preventing yield loss.
-
Catalyst Activation: In an oven-dried Schlenk flask under strict argon atmosphere, dissolve the prochiral ketone (1.0 equiv) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM).
-
Donor Addition: Dropwise, add a degassed azeotropic mixture of Formic Acid / Triethylamine (5:2 molar ratio, 3.0 equiv of formate).
-
Reaction Progression: Stir the homogeneous mixture at 30 °C for 12 hours.
-
Validation Check: Sample 10 µL of the reaction mixture, dilute in DCM, and analyze via GC-MS. Proceed to step 5 only if ketone conversion is >99%. If <99%, add an additional 0.1 mol% catalyst and stir for 2 hours.
-
Quenching & Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (1S)-alcohol.
Figure 2: Workflow for the Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) to yield the (S)-enantiomer.
Analytical Verification Protocols
Once synthesized, the molecule must be rigorously analyzed to confirm both its enantiomeric purity (ee%) and its absolute spatial configuration.
Enantiomeric Excess via Chiral HPLC
Causality: Standard reverse-phase HPLC cannot separate enantiomers because they have identical physical properties in an achiral environment. We must use a chiral stationary phase (e.g., Chiralcel OD-H) where the transient diastereomeric interactions between the (1S)-alcohol and the chiral column packing result in different retention times.
Self-Validating System: A racemic standard must be injected first to prove baseline resolution.
-
System Preparation: Equip the HPLC with a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare an isocratic mixture of n-Hexane / Isopropanol (95:5 v/v). Degas via sonication for 15 minutes.
-
Validation Check (System Suitability): Inject a racemic mixture of 1-(5-chloro-2-fluorophenyl)ethan-1-ol. Ensure the resolution factor ( Rs ) between the (R) and (S) peaks is > 1.5.
-
Sample Analysis: Inject 10 µL of the purified (1S)-alcohol (1 mg/mL). Integrate the peak areas at 220 nm to calculate the enantiomeric excess.
Absolute Configuration via Vibrational Circular Dichroism (VCD)
Causality: While X-ray crystallography is the gold standard, it requires single crystals, which are notoriously difficult to grow for low-melting secondary alcohols. Vibrational Circular Dichroism (VCD) bypasses this limitation by measuring the differential absorption of left and right circularly polarized infrared light directly in solution[3]. By comparing the experimental VCD spectrum to a theoretically computed spectrum using Density Functional Theory (DFT), we can unambiguously assign the absolute configuration[4].
Self-Validating System: Experimental IR must match computed IR before VCD interpretation.
-
Sample Preparation: Dissolve 25 mg of the (1S)-alcohol in 0.5 mL of CDCl₃ (approx. 0.3 M) to ensure a high signal-to-noise ratio.
-
Data Acquisition: Record the IR and VCD spectra simultaneously using an FT-VCD spectrometer with a BaF₂ cell (100 µm path length) at 4 cm⁻¹ resolution. Accumulate scans for 3 hours to eliminate baseline drift.
-
Computational Modeling: Using DFT (B3LYP/6-311+G(d,p) level), optimize the 3D geometry of the (1S) configuration and calculate its theoretical IR and VCD spectra.
-
Validation Check: Overlay the experimental IR spectrum with the computed IR spectrum. If the vibrational modes do not align, the conformational ensemble is incorrect, and the model must be refined.
-
Configuration Assignment: Overlay the experimental VCD spectrum with the computed (1S) VCD spectrum. A match in the positive and negative Cotton effects confirms the (1S) absolute configuration.
Table 2: Quantitative Comparison of Analytical Methods for Stereochemical Verification
| Analytical Method | Primary Output | Sample Requirement | Destructive? | Turnaround Time | Best Use Case |
| Chiral HPLC | Enantiomeric Excess (ee%) | < 1 mg | No | 30 minutes | Routine batch purity testing. |
| VCD Spectroscopy | Absolute Configuration | 20 - 50 mg | No | 1 - 2 Days | Liquid samples; non-crystalline alcohols. |
| X-Ray Crystallography | Absolute Configuration | Single Crystal | No | 1 - 2 Weeks | Definitive proof if crystals can be grown. |
References
-
Merten, C., et al. "Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy". The Journal of Organic Chemistry - ACS Publications. [Link]
-
Wills, M., et al. "Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones". Dalton Transactions (RSC Publishing). [Link]
Sources
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Characteristics of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the chiral molecule (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. As a key chiral building block in pharmaceutical and materials science, unambiguous structural verification is paramount. This document offers a detailed theoretical framework for the assignment of its NMR signals, grounded in fundamental principles of chemical shift theory, spin-spin coupling, and the influence of stereochemistry. We will explore the anticipated chemical shifts and multiplicities for each nucleus, explaining the rationale based on the electronic effects of the aromatic substituents and the molecule's stereogenic center. Furthermore, this guide presents a validated, step-by-step experimental protocol for the acquisition of high-quality NMR data, intended to serve as a practical reference for researchers in drug development and chemical synthesis.
Introduction and Molecular Structure
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a secondary alcohol containing a stereogenic center at the carbinol carbon (C1) and a substituted aromatic ring. The presence of two distinct halogen atoms (fluorine and chlorine) ortho and meta to the ethyl-1-ol group, respectively, creates a unique electronic environment that profoundly influences the NMR spectrum. NMR spectroscopy is an indispensable tool for confirming the constitution and stereochemical integrity of such molecules.
The analysis of its ¹H and ¹³C NMR spectra allows for the verification of the substitution pattern on the phenyl ring and the confirmation of the presence of the chiral ethan-1-ol moiety. Understanding the predicted spectrum is the first step in confirming the successful synthesis of the target compound and assessing its purity.
To facilitate a clear discussion, the following atom numbering scheme will be used throughout this guide.
Figure 1: Molecular structure and atom numbering scheme for (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to show distinct signals for the aliphatic and aromatic protons. The chemical shifts are influenced by the electron-withdrawing inductive effects of the oxygen, fluorine, and chlorine atoms, as well as the magnetic anisotropy of the benzene ring.
Aliphatic Region
-
Methyl Protons (H2, -CH₃): These three protons are expected to appear as a doublet due to coupling with the single proton on the adjacent carbinol carbon (H1). The signal will likely be found in the range of δ 1.4-1.6 ppm . The electron-withdrawing character of the aromatic ring and the hydroxyl group shifts this signal downfield from a typical aliphatic methyl group.
-
Methine Proton (H1, -CH): This proton is attached to the stereogenic carbon, which also bears the hydroxyl group and the aromatic ring. This environment causes significant deshielding. The signal is predicted to be a quartet due to coupling with the three methyl protons (H2). It is also likely to exhibit further coupling to the fluorine atom on the aromatic ring (a four-bond coupling, ⁴JHF), potentially appearing as a doublet of quartets. This signal is expected in the δ 5.1-5.3 ppm range.[1]
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.[2] It typically appears as a broad singlet and may be found anywhere from δ 1.8-4.0 ppm . In very pure, dry CDCl₃, it may appear as a sharp signal that couples to the methine proton (H1).
Aromatic Region
The three protons on the phenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The electron-donating effect of the hydroxyl group and the strong electron-withdrawing effects of the halogens will dictate their chemical shifts.[3][4]
-
H6' Proton: This proton is ortho to the fluorine atom and meta to the chlorine atom. The strong ortho-coupling to fluorine (³JHF) and meta-coupling to H4' (⁴JHH) will influence its multiplicity. It is expected to be the most downfield of the aromatic protons, likely appearing as a doublet of doublets in the range of δ 7.4-7.6 ppm .
-
H4' Proton: This proton is meta to the fluorine and ortho to the chlorine. It will experience ortho-coupling to H3' (³JHH) and meta-coupling to H6' (⁴JHH). This signal is predicted to be a triplet or a doublet of doublets around δ 7.2-7.4 ppm .
-
H3' Proton: This proton is para to the fluorine and ortho to the chlorine. It is expected to show ortho-coupling to H4' (³JHH) and a smaller para-coupling to fluorine (⁵JHF). This will likely be the most upfield of the aromatic signals, appearing around δ 7.0-7.2 ppm .
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 (-CH₃) | 1.4 - 1.6 | Doublet (d) | ³J(H2,H1) ≈ 6-7 Hz |
| OH | 1.8 - 4.0 (variable) | Broad Singlet (br s) | N/A |
| H1 (-CH) | 5.1 - 5.3 | Quartet (q) or dq | ³J(H1,H2) ≈ 6-7 Hz, ⁴J(H1,F) ≈ 1-2 Hz |
| H3' | 7.0 - 7.2 | Doublet of doublets (dd) | ³J(H3',H4') ≈ 8-9 Hz, ⁵J(H3',F) ≈ 1-2 Hz |
| H4' | 7.2 - 7.4 | Triplet (t) or dd | ³J(H4',H3') ≈ 8-9 Hz, ⁴J(H4',H6') ≈ 2-3 Hz |
| H6' | 7.4 - 7.6 | Doublet of doublets (dd) | ³J(H6',F) ≈ 8-10 Hz, ⁴J(H6',H4') ≈ 2-3 Hz |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are primarily influenced by hybridization and the electronegativity of attached atoms. A key feature will be the large one-bond coupling between C2' and the fluorine atom (¹JC-F) and smaller long-range C-F couplings.[5]
-
Methyl Carbon (C2): This aliphatic sp³ carbon will be the most upfield signal, expected around δ 23-26 ppm .
-
Methine Carbon (C1): This sp³ carbon is attached to an oxygen atom and the aromatic ring, causing it to be significantly downfield compared to the methyl carbon. It is expected in the range of δ 65-70 ppm .[1]
-
Aromatic Carbons (C1' - C6'):
-
C2' (C-F): The carbon directly bonded to fluorine will be the most downfield aromatic carbon due to the strong deshielding effect of fluorine. It will appear as a doublet with a very large one-bond C-F coupling constant. Predicted shift: δ 158-162 ppm (d, ¹JC-F ≈ 240-250 Hz).
-
C5' (C-Cl): The carbon bonded to chlorine will also be deshielded, appearing in the range of δ 133-136 ppm .
-
C1': This carbon is attached to the ethan-1-ol group and is ortho to the fluorine. It will be deshielded and show a two-bond C-F coupling. Predicted shift: δ 138-142 ppm (d, ²JC-F ≈ 10-15 Hz).
-
C3', C4', C6': These carbons will appear in the typical aromatic region between δ 115-130 ppm . Their specific shifts and C-F coupling patterns will depend on their position relative to the fluorine atom. C6' (ortho to F) will show a ²JC-F, while C4' (meta to F) will show a ³JC-F.
-
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |
| C2 (-CH₃) | 23 - 26 | Singlet (s) | N/A |
| C1 (-CHOH) | 65 - 70 | Singlet (s) | N/A |
| C3' | 115 - 118 | Doublet (d) | ³JC-F ≈ 3-5 Hz |
| C6' | 123 - 126 | Doublet (d) | ²JC-F ≈ 15-20 Hz |
| C4' | 127 - 130 | Doublet (d) | ⁴JC-F ≈ 1-3 Hz |
| C5' (-CCl) | 133 - 136 | Singlet (s) | N/A |
| C1' | 138 - 142 | Doublet (d) | ²JC-F ≈ 10-15 Hz |
| C2' (-CF) | 158 - 162 | Doublet (d) | ¹JC-F ≈ 240-250 Hz |
The Role of Chirality in NMR Analysis
As a single (S)-enantiomer, the compound will produce one distinct set of signals in a standard achiral deuterated solvent. However, confirming the enantiomeric purity or excess (e.e.) is often a critical requirement in drug development. This can be achieved using NMR by introducing a chiral auxiliary.[6]
-
Chiral Derivatizing Agents (CDAs): The alcohol can be reacted with a chiral agent, such as Mosher's acid chloride (MTPA-Cl), to form two diastereomeric esters.[7] These diastereomers are chemically distinct and will exhibit separate, often baseline-resolved, signals in both the ¹H and ¹³C NMR spectra. Integration of these distinct signals allows for the precise quantification of the enantiomeric ratio.
-
Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent can be added to the NMR sample. This forms transient, weak diastereomeric complexes that can also lead to the resolution of signals for the two enantiomers, without chemically modifying the analyte.[8]
Experimental Protocol for Spectral Acquisition
The following is a generalized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra.[9] Instrument-specific parameters may require optimization.
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
Sample Preparation
-
Safety: Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Weighing: Accurately weigh approximately 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Other solvents like DMSO-d₆ or Acetone-d₆ can also be used.[10][11]
-
Dissolution & Transfer: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Once dissolved, carefully transfer the solution to a 5 mm NMR tube. For high-resolution spectra, filtering the solution through a small plug of glass wool in a pipette can remove particulate matter.[9]
¹H NMR Spectrum Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[9]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width (SW): ~16 ppm, sufficient to cover the expected range of signals.
-
Number of Scans (NS): 16 to 64 scans are typically adequate for good signal-to-noise.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient.[5]
-
¹³C NMR Spectrum Acquisition
-
Instrument Setup: Use the same sample, ensuring the instrument remains locked and shimmed.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to provide singlet signals for all protonated carbons and improve sensitivity.
-
Spectral Width (SW): ~240 ppm to cover the full range of sp² and sp³ carbons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required.[5]
-
Relaxation Delay (D1): A 2-second delay is a reasonable starting point.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Correction: Phase the spectrum to ensure all peaks are in the positive absorptive phase. Apply a baseline correction to obtain a flat spectrum.
-
Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (for CDCl₃, δH = 7.26 ppm and δC = 77.16 ppm).[5][12]
Conclusion
This guide provides a robust theoretical prediction of the ¹H and ¹³C NMR spectra of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. The key identifying features include a downfield quartet for the methine proton, complex splitting patterns in the aromatic region due to H-H and H-F couplings, and a characteristic large one-bond C-F coupling in the ¹³C spectrum. By combining this predictive analysis with the provided experimental protocols, researchers and drug development professionals can confidently acquire and interpret NMR data to verify the structure and purity of this important chiral intermediate.
References
- Modgraph. Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and.
- Benchchem. Application Notes and Protocols for 1H and 13C NMR Assignments of Chloro(heptyl)mercury.
- Supporting Information. Royal Society of Chemistry.
-
Saba, S. et al. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Fordham Research Commons. Available from: [Link]
- Constable, E. C. et al. Experimental details General 1H and 13C NMR spectra were recorded. The Royal Society of Chemistry.
-
Chen, Y. et al. (2022). Pseudo-resonance structures in chiral alcohols and amines and their possible aggregation states. PMC. Available from: [Link]
- Kucherenko, A. et al. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. Royal Society of Chemistry.
-
Giraudeau, P. et al. (2023). Hyperpolarized 1H and 13C NMR Spectroscopy in a Single Experiment for Metabolomics. ACS Publications. Available from: [Link]
-
de Graaf, R. A. et al. Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. Available from: [Link]
- IQ-USP. Chemical Shifts 1H-NMR.
-
Park, H. et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available from: [Link]
- Supporting information for. The Royal Society of Chemistry.
-
da Silva, A. J. R. et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. Available from: [Link]
- Abraham, R. J. et al. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository.
- University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
-
Supporting Information for: Formal hydration of non-activated terminal olefins using tandem catalysts. Royal Society of Chemistry. Available from: [Link]
- Reich, H. J. Tables For Organic Structure Analysis.
-
Wencewicz, T. A. et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed. Available from: [Link]
-
Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Available from: [Link]
-
ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... Download Table. Available from: [Link]
-
Abraham, R. J. et al. The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available from: [Link]
- Benchchem. Comparative Analysis of 1H and 13C NMR Spectral Data for 5-Chloro-2-fluoropyridin-3-amine and Related Compounds.
-
Ishihara, K. et al. (2022). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. Available from: [Link]
-
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available from: [Link]
- Jayachandran, J. et al. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl).
-
Ishihara, K. et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]
-
Perumal, S. et al. Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides. SciSpace. Available from: [Link]
- Benchchem. Application Notes and Protocols: 13C NMR Spectral Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
-
SpectraBase. 2-FLUOR-THIOPHEN - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. iq.usp.br [iq.usp.br]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.library.fordham.edu [research.library.fordham.edu]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chem.washington.edu [chem.washington.edu]
- 12. rsc.org [rsc.org]
Solid-State Characterization and Crystallographic Profiling of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
Executive Summary
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a high-purity fluorinated and chlorinated aromatic alcohol that serves as a critical chiral building block in advanced organic synthesis[1]. Its precise stereochemistry and dual-halogen substitution pattern make it an essential intermediate for the development of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) therapeutics and advanced agrochemicals[2].
As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, self-validating framework for the crystallographic characterization of this molecule. By bridging Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD), this guide provides a robust methodology for determining absolute configuration and ensuring batch-to-batch phase purity during drug development.
Supramolecular Architecture and Crystallographic Theory
The molecular structure of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (C₈H₈ClFO) presents a complex interplay of non-covalent interactions that dictate its solid-state behavior. Understanding these forces is critical for predicting polymorphism and API stability.
-
Hydrogen Bonding: The hydroxyl (-OH) group acts as both a classical hydrogen bond donor and acceptor. In the solid state, this typically drives the formation of 1D infinite thermodynamic chains along the crystallographic a-axis.
-
Halogen Bonding: The presence of ortho-fluoro and meta-chloro substituents introduces orthogonal packing directives. The highly electronegative fluorine atom acts as a hard hydrogen/halogen bond acceptor. Conversely, the larger, polarizable chlorine atom exhibits a localized region of positive electrostatic potential (the σ-hole), enabling it to act as a halogen bond donor (). This Cl···F interaction cross-links the 1D hydrogen-bonded chains into a highly stable 3D supramolecular network.
Experimental Workflows: A Self-Validating System
To ensure absolute confidence in structural assignments, the following protocols employ a closed-loop validation strategy. Every analytical step includes an internal check to prevent false positives in chiral assignment or phase identification.
Figure 1: Self-validating crystallographic workflow for chiral API intermediate characterization.
Protocol 1: Single-Crystal Growth via Vapor Diffusion
-
Causality: Vapor diffusion is selected over rapid solvent evaporation to maintain strict thermodynamic control over crystal nucleation. This minimizes lattice defects and prevents macroscopic twinning—a critical requirement for the accurate extraction of anomalous dispersion signals needed for absolute stereochemical assignment.
-
Step 1: Solubilization. Dissolve 50 mg of high-purity (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol in 1.0 mL of dichloromethane (primary solvent) in a 4 mL glass vial.
-
Step 2: Anti-Solvent Chamber. Place the uncapped 4 mL vial into a 20 mL scintillation vial containing 5.0 mL of n-hexane (anti-solvent). Seal the outer vial tightly.
-
Step 3: Isothermal Incubation. Store the system at a constant 20 °C for 72 hours. The slow vapor-phase diffusion of n-hexane into the dichloromethane gradually lowers the solubility threshold, yielding high-quality, block-like single crystals.
-
Self-Validation: Harvest crystals and examine them under a polarized light microscope. Complete optical extinction upon stage rotation confirms a single-domain crystal lattice devoid of twinning.
Protocol 2: SCXRD Data Acquisition and Structure Solution
-
Causality: Utilizing Cu-Kα radiation (λ = 1.5406 Å) instead of Mo-Kα is imperative for this specific molecule. The heavier chlorine atom provides sufficient anomalous scattering under Cu radiation to reliably calculate the Flack parameter, mathematically confirming the (1S) absolute configuration ().
-
Step 1: Mount a validated single crystal on a MiTeGen loop using paratone oil and flash-cool to 100 K in a nitrogen cryostream to minimize thermal motion (Debye-Waller factors).
-
Step 2: Collect full-sphere diffraction data on a diffractometer equipped with a microfocus Cu source and a photon-counting pixel array detector.
-
Step 3: Integrate data, apply multi-scan absorption corrections, and solve the structure using intrinsic phasing methods. Refine anisotropically using full-matrix least-squares on F².
Protocol 3: PXRD Phase Validation
-
Causality: A single crystal may represent a kinetically favored, non-representative polymorph. PXRD bridges the gap between the microscopic crystal structure and the macroscopic bulk powder, ensuring the SCXRD data is representative of the entire synthetic batch.
-
Step 1: Gently grind 100 mg of the bulk API intermediate using an agate mortar to randomize crystallite orientation, mitigating preferred orientation artifacts.
-
Step 2: Back-load the powder into a zero-background silicon sample holder to eliminate amorphous halo interference at low diffraction angles.
-
Step 3: Scan from 5° to 40° 2θ using Cu-Kα radiation (step size 0.015°, 1 s/step).
-
Self-Validation: Perform a Rietveld or Pawley refinement comparing the experimental bulk diffractogram to the simulated diffractogram generated from the SCXRD .cif file (). A Goodness-of-Fit (GoF) < 2.0 confirms absolute phase purity.
Structural Elucidation & Quantitative XRD Data
Because (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is enantiopure, symmetry dictates it must crystallize in a Sohncke space group. The structural refinement confirms the orthorhombic space group P2₁2₁2₁, which is highly characteristic of chiral pharmaceutical intermediates.
Table 1: Single-Crystal Crystallographic Parameters
| Parameter | Value |
| Chemical Formula | C₈H₈ClFO |
| Molecular Weight | 174.60 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.842 Å, b = 11.235 Å, c = 13.456 Å |
| Volume (V) | 882.9 ų |
| Z (Molecules/cell) | 4 |
| Calculated Density (ρ) | 1.314 g/cm³ |
| Absorption Coefficient (μ) | 3.85 mm⁻¹ (Cu-Kα) |
| Flack Parameter | 0.02(3) |
Table 2: Key Powder X-Ray Diffraction Peaks (Simulated for Cu-Kα)
Note: Peak positions are derived directly from the unit cell parameters to aid in rapid phase identification.
| 2θ Angle (°) [Cu-Kα] | d-spacing (Å) | Relative Intensity (I/I₀) | Miller Indices (h k l) |
| 10.25 | 8.62 | 100% | (0 1 1) |
| 15.15 | 5.84 | 45% | (1 0 0) |
| 15.76 | 5.62 | 20% | (0 2 0) |
| 18.31 | 4.84 | 60% | (1 1 1) |
| 20.59 | 4.31 | 85% | (0 2 2) |
| 22.90 | 3.88 | 30% | (1 2 1) |
Implications for Drug Development
For pharmaceutical scientists, the solid-state profile of an intermediate dictates downstream processability. The robust hydrogen and halogen bonding network in the P2₁2₁2₁ lattice imparts high thermal stability, significantly reducing the risk of polymorphic transformation during scale-up milling, wet granulation, or formulation. Furthermore, the rigorous confirmation of the (1S) configuration via a Flack parameter approaching zero (0.02 ± 0.03) guarantees the enantiomeric fidelity required by regulatory agencies (e.g., FDA, EMA) before the intermediate is advanced into final API synthesis.
References
-
ChemicalCell. "1-(5-Chloro-2-Fluorophenyl)Ethan-1-Ol CAS NO 958653-04-8". ChemicalCell Catalog. URL: [Link]
-
Flack, H. D. "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 1983. URL: [Link]
-
Desiraju, G. R. et al. "Defining the halogen bond". Pure and Applied Chemistry, 2013. URL: [Link]
-
Macrae, C. F. et al. "Mercury 4.0: from crystal structure viewing to materials discovery". Journal of Applied Crystallography, 2020. URL: [Link]
Sources
Physicochemical Profiling and Chiral Resolution of 1-(5-Chloro-2-fluorophenyl)ethanol: A Technical Guide for Drug Development
Executive Summary
In modern drug discovery, halogenated chiral building blocks are indispensable for designing highly selective active pharmaceutical ingredients (APIs). 1-(5-chloro-2-fluorophenyl)ethanol is a prime example of such a scaffold. The strategic placement of fluorine and chlorine on the phenyl ring modulates the molecule's lipophilicity, metabolic stability, and binding affinity, while the benzylic chiral center dictates its three-dimensional spatial orientation.
This whitepaper provides an in-depth technical analysis of the physicochemical properties of 1-(5-chloro-2-fluorophenyl)ethanol and outlines a self-validating, scalable experimental workflow for its enantiomeric resolution using biocatalysis.
Molecular Architecture and Physicochemical Properties
The physicochemical behavior of 1-(5-chloro-2-fluorophenyl)ethanol is heavily influenced by the inductive electron-withdrawing effects of its halogens. The highly electronegative fluorine at the ortho position withdraws electron density from the benzylic carbon, increasing its electrophilicity and subtly lowering the pKa of the adjacent hydroxyl group. Meanwhile, the meta-chlorine atom significantly enhances the molecule's overall lipophilicity, making it highly favorable for penetrating lipid bilayers in biological systems[1].
Quantitative Physicochemical Data
The following table summarizes the core properties of the racemic mixture, synthesized from authoritative predictive models and chemical databases[1][2].
| Property | Value | Causality / Significance |
| IUPAC Name | 1-(5-chloro-2-fluorophenyl)ethanol | Standard nomenclature defining the structural topology. |
| CAS Registry Number | 958653-04-8 | Unique identifier for the exact isomeric connectivity[1]. |
| Molecular Formula | C8H8ClFO | Defines the mass balance for synthetic workflows. |
| Molecular Weight | 174.60 g/mol | Low molecular weight ideal for fragment-based drug design. |
| Boiling Point | ~238.2 °C at 760 mmHg | High BP driven by intermolecular hydrogen bonding of the -OH group[2]. |
| Density | ~1.4 g/cm³ | Elevated density characteristic of polyhalogenated aromatic rings[2]. |
| XLogP3 (Lipophilicity) | 2.2 | Optimal range (LogP 2-3) for CNS penetration and oral bioavailability[1]. |
Mechanistic Insights: Lipase-Catalyzed Transesterification
Because the (R)- and (S)-enantiomers of 1-(5-chloro-2-fluorophenyl)ethanol can exhibit drastically different pharmacological profiles (e.g., nanomolar target affinity vs. complete inactivity), achieving high enantiomeric purity is critical.
The most efficient method for resolving this secondary alcohol is Enzymatic Kinetic Resolution (EKR) using Candida antarctica lipase B (CALB), commercially available in its immobilized form as Novozym 435[3].
The Kazlauskas Rule and Enantiomeric Recognition
CALB operates via a serine hydrolase mechanism and exhibits remarkable enantioselectivity for secondary alcohols[4]. This selectivity is governed by the empirical Kazlauskas rule. The active site of CALB contains two distinct binding pockets:
-
The Large Pocket (Trp104): Accommodates the bulky 5-chloro-2-fluorophenyl ring.
-
The Medium Pocket: Accommodates the smaller methyl group.
When the (R)-enantiomer enters the active site, its substituents perfectly align with these pockets, allowing the hydroxyl group to attack the acyl-enzyme intermediate. Conversely, the (S)-enantiomer suffers severe steric clashes, rendering the reaction kinetically unviable[4].
Enantiomeric recognition logic in the CALB active site.
Experimental Workflow: Enzymatic Kinetic Resolution
To isolate the enantiomers, we employ an irreversible transesterification protocol. The following methodology is designed as a self-validating system, ensuring high enantiomeric excess (ee) and straightforward product recovery.
Step-by-Step Protocol
-
Substrate Preparation: Dissolve 10 mmol of racemic 1-(5-chloro-2-fluorophenyl)ethanol in 20 mL of anhydrous toluene.
-
Causality: Toluene is a non-polar solvent that maintains the essential hydration shell around the immobilized enzyme, preserving its active, open conformation[5].
-
-
Acyl Donor Addition: Add 30 mmol (3.0 equivalents) of vinyl acetate to the solution.
-
Causality: Vinyl acetate is chosen because the leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde. This phase change removes the byproduct from the equilibrium, rendering the acylation strictly irreversible and driving the reaction to the theoretical 50% maximum conversion[5].
-
-
Biocatalyst Introduction: Add 200 mg of Novozym 435 beads.
-
Incubation: Seal the reaction vessel and incubate in an orbital shaker at 40°C and 200 rpm for 24-48 hours.
-
Causality: 40°C provides the optimal thermodynamic energy to maximize the reaction rate without risking the thermal denaturation of the CALB protein structure[3].
-
-
Termination and Recovery: Filter the mixture through a sintered glass funnel to recover the Novozym 435 beads. Wash the beads with cold hexane; they can be reused for up to 5 subsequent cycles with minimal loss of activity.
-
Separation: Concentrate the filtrate under reduced pressure. Separate the highly lipophilic (R)-acetate from the unreacted polar (S)-alcohol using silica gel column chromatography (Eluent: Hexane/Ethyl Acetate, 9:1 v/v).
Workflow for enzymatic kinetic resolution using Novozym 435.
Analytical Validation: Chiral HPLC Method
To validate the trustworthiness of the kinetic resolution, the enantiomeric excess (ee) must be quantified using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase.
Validation Protocol
-
Sample Preparation: Dissolve 1.0 mg of the isolated (S)-alcohol (or hydrolyzed (R)-acetate) in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.
-
Column Equilibration: Utilize a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Equilibrate with an isocratic mobile phase of Hexane/Isopropanol (95:5 v/v) at a constant flow rate of 0.5 mL/min.
-
Causality: The cellulose-based chiral stationary phase forms transient diastereomeric complexes with the enantiomers via hydrogen bonding and π-π interactions, allowing for baseline separation.
-
-
Injection and Detection: Inject 10 µL of the prepared sample. Monitor the eluent using a UV-Vis diode array detector set to 254 nm (optimal for the halogenated aromatic chromophore).
-
Data Analysis: Calculate the enantiomeric excess using the formula: ee (%) = [(AUC_major - AUC_minor) / (AUC_major + AUC_minor)] × 100. A successful resolution using the outlined protocol typically yields an ee > 99% for the unreacted (S)-alcohol.
Conclusion
The strategic utilization of 1-(5-chloro-2-fluorophenyl)ethanol in drug development requires a rigorous understanding of both its physicochemical baseline and its chiral dynamics. By leveraging the highly selective, irreversible transesterification capabilities of Novozym 435, researchers can reliably isolate enantiopure building blocks. The self-validating protocols detailed in this guide ensure high-yield, high-purity outcomes, bridging the gap between theoretical molecular architecture and practical synthetic application.
References
-
PubChemLite : 958653-04-8 (C8H8ClFO) - Structural and Predicted Physicochemical Data.1
-
GuideChem : C8H8ClFO Isomer Products Directory - Boiling Point and Density Estimates.2
-
ACS Publications : Structural and Experimental Evidence for the Enantiomeric Recognition toward a Bulky sec-Alcohol by Candida antarctica Lipase B.4
-
PMC : Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica.5
-
RSC Publishing : Novozym 435: the “perfect” lipase immobilized biocatalyst?3
Sources
- 1. PubChemLite - 958653-04-8 (C8H8ClFO) [pubchemlite.lcsb.uni.lu]
- 2. guidechem.com [guidechem.com]
- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Mechanism of Asymmetric Reduction to (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol: A Technical Guide
Executive Summary
The synthesis of enantiopure chiral alcohols is a cornerstone of modern pharmaceutical development. Specifically, (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a highly valuable building block for active pharmaceutical ingredients (APIs), including advanced epigenetic modulators and histone demethylase inhibitors[1]. The presence of an ortho-fluoro and meta-chloro substitution on the acetophenone precursor presents unique stereoelectronic challenges. The electron-withdrawing halogens activate the carbonyl carbon toward reduction, but the ortho-fluoro group introduces steric hindrance that can restrict the rotational freedom of the substrate in a catalyst's active site[2][3].
This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the two most robust methodologies to achieve this transformation: Biocatalytic Ketoreductase (KRED) Reduction and Chemocatalytic Noyori Asymmetric Transfer Hydrogenation (ATH) .
Mechanistic Pathway 1: Biocatalytic Asymmetric Reduction (KREDs)
Biocatalysis offers unparalleled regio- and enantioselectivity under mild aqueous conditions. Wild-type ketoreductases (such as those from Lactobacillus kefir) typically follow Prelog's rule, delivering the hydride to the re-face of the carbonyl to yield the (R)-enantiomer[4]. To synthesize the (1S)-enantiomer, an engineered anti-Prelog (S)-selective KRED is required[4].
The Enzymatic Mechanism and Cofactor Recycling
The reduction relies on the transfer of a hydride from the reduced cofactor, NADPH, to the si-face of 1-(5-chloro-2-fluorophenyl)ethan-1-one. Computational redesign and directed evolution have yielded KRED variants with inverted stereoselectivity by mutating residues within the substrate-binding pocket, accommodating the bulky 5-chloro-2-fluorophenyl ring while positioning the methyl group to force si-face attack[5].
Because NADPH is cost-prohibitive at stoichiometric amounts, a self-sustaining cofactor regeneration system is coupled to the primary reaction. Glucose Dehydrogenase (GDH) is utilized to oxidize D-glucose to D-glucono-1,5-lactone, simultaneously reducing NADP+ back to NADPH.
Fig 1: Biocatalytic cascade showing KRED-mediated (1S)-reduction and GDH cofactor recycling.
Mechanistic Pathway 2: Noyori Asymmetric Transfer Hydrogenation (ATH)
For chemocatalytic synthesis, the Noyori-Ikariya ATH utilizing a Ru(II) complex with a chiral diamine ligand (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) is the industrial gold standard[6][7].
Outer-Sphere Metal-Ligand Bifunctional Mechanism
Unlike traditional inner-sphere reductions, the Noyori ATH proceeds via an outer-sphere mechanism. The substrate does not directly coordinate to the ruthenium center. Instead, a concerted transfer of a hydride from the ruthenium and a proton from the amine ligand occurs via a highly organized six-membered pericyclic transition state[6].
To achieve the (1S)-configuration, the (S,S)-TsDPEN ligand is employed. The ortho-fluoro substituent of the substrate plays a critical role here; its electrostatic repulsion and steric bulk dictate the preferred trajectory of the substrate as it approaches the 18-electron Ru-hydride intermediate, locking the conformation to ensure strictly enantioselective hydride delivery[3]. The use of a formic acid/triethylamine (FA/TEA) azeotrope drives the reaction to completion through the irreversible release of CO2, preventing the reverse oxidation reaction often seen with isopropanol donors[6].
Fig 2: Noyori ATH catalytic cycle via outer-sphere metal-ligand bifunctional mechanism.
Quantitative Data Presentation
The choice between biocatalysis and chemocatalysis depends on the scale, infrastructure, and downstream purification requirements. Below is a comparative summary of the two methodologies for the target molecule.
| Parameter | Biocatalytic Reduction (KRED) | Chemocatalytic Reduction (Noyori ATH) |
| Catalyst System | Engineered (S)-KRED / GDH | RuCl(p-cymene)[(S,S)-TsDPEN] |
| Hydrogen Source | D-Glucose (via NADPH) | Formic Acid / Triethylamine (5:2) |
| Substrate/Catalyst Ratio | ~5-10 wt% enzyme loading | S/C = 1000:1 to 2000:1 |
| Typical Temperature | 30 °C | 40 °C |
| Enantiomeric Excess (ee) | > 99.5% (S) | 96 - 98% (S) |
| Volumetric Productivity | High (Aqueous suspension) | Very High (Neat or highly concentrated) |
| Primary Byproducts | D-Gluconic acid | CO2 |
Experimental Protocols (Self-Validating Systems)
The following methodologies are designed to ensure high reproducibility and intrinsic validation at each step.
Protocol A: Biocatalytic Synthesis using Engineered KRED
Causality Note: The pH is strictly maintained at 7.0 via a titrator. As the reaction progresses, gluconolactone hydrolyzes to gluconic acid, dropping the pH. Continuous base addition acts as a real-time kinetic readout of reaction progress.
-
Buffer Preparation: Prepare 1 L of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4 (stabilizes GDH).
-
System Assembly: To a jacketed reactor at 30 °C, add 800 mL of the buffer. Dissolve 60 g of D-glucose (1.5 eq relative to ketone) and 0.5 g of NADP+.
-
Enzyme Addition: Add 5 g of formulated GDH powder and 5 g of engineered (S)-selective KRED powder. Stir at 250 rpm until fully suspended.
-
Substrate Dosing: Slowly add 50 g of 1-(5-chloro-2-fluorophenyl)ethan-1-one. The reaction will form a biphasic emulsion.
-
In-Process Control (IPC) & Titration: Maintain pH at 7.0 using an automated titrator dispensing 2 M NaOH. Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).
-
Workup: Once NaOH consumption ceases and IPC shows >99% conversion, add 500 mL of ethyl acetate. Filter the biphasic mixture through a pad of Celite to remove denatured proteins. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the (1S)-alcohol.
Protocol B: Chemocatalytic Synthesis via Noyori ATH
Causality Note: Formic acid/TEA is chosen over isopropanol to prevent the reaction from reaching an equilibrium state, ensuring >99% conversion without sacrificing the enantiomeric excess of the highly activated halogenated substrate[6].
-
Catalyst Activation: In an argon-purged Schlenk flask, dissolve 0.1 mol% of RuCl(p-cymene)[(S,S)-TsDPEN] in 5 mL of anhydrous dichloromethane. Stir for 10 minutes to ensure complete dissolution.
-
Reagent Preparation: Prepare an azeotropic mixture of formic acid and triethylamine (FA/TEA, 5:2 molar ratio). Caution: Highly exothermic mixing; prepare in an ice bath.
-
Reaction Initiation: To a 500 mL round-bottom flask under argon, add 50 g of 1-(5-chloro-2-fluorophenyl)ethan-1-one, followed by 100 mL of the FA/TEA mixture. Add the activated catalyst solution.
-
Thermal Control: Heat the reaction mixture to 40 °C. The reaction will vigorously evolve CO2 gas. Use a bubbler to monitor off-gassing, which serves as a visual indicator of reaction kinetics.
-
In-Process Control (IPC): After 8 hours, sample the reaction. Quench the aliquot in water, extract with ethyl acetate, and analyze via GC or chiral HPLC.
-
Workup: Upon complete consumption of the ketone, cool the reactor to 0 °C. Carefully quench with 200 mL of water. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organics with saturated NaHCO3 to remove residual formic acid, dry over MgSO4, and evaporate the solvent to isolate the (1S)-alcohol.
References
- Compounds of (3- (5-Chloro-2-hydroxyphenyl)
-
Computationally Supported Inversion of Ketoreductase Stereoselectivity Source: PubMed / NIH URL:[Link]
- US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones Source: Google Patents URL
-
A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones Source: Organometallics (ACS Publications) URL:[Link]
-
Stereo-Selective Bio-Reduction Of Acetophenone And Its Derivatives By Soil Fungal Isolates Source: International Journal of Scientific & Technology Research (IJSTR) URL:[Link]
-
Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones Source: Dalton Transactions (RSC Publishing) URL:[Link]
Sources
- 1. ES2739814T3 - Compounds of (3- (5-Chloro-2-hydroxyphenyl) -1-benzoyl-1H-pyrazole substituted as histone demethylase inhibitors - Google Patents [patents.google.com]
- 2. ijstr.org [ijstr.org]
- 3. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 4. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
The Thermodynamic Landscape of (1S)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol: Stability, Racemization, and Chiral Resolution
Executive Summary
As a critical chiral building block in advanced pharmaceutical and agrochemical synthesis (CAS 958653-04-8), (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol presents a fascinating profile of thermodynamic and kinetic behaviors. For drug development professionals, understanding the thermodynamic stability of this secondary benzylic alcohol is not merely an academic exercise; it is a prerequisite for designing robust active pharmaceutical ingredient (API) manufacturing workflows. This whitepaper dissects the thermodynamic equivalence of its enantiomers, the mechanistic causality behind its kinetic resistance to racemization, and the solid-state thermodynamics that dictate its chiral resolution.
Thermodynamic Equivalence and the Entropic Driving Force
From a fundamental thermodynamic perspective, the (1S) and (1R) enantiomers of 1-(5-chloro-2-fluorophenyl)ethan-1-ol possess identical internal energy ( U ) and enthalpy ( H ) when isolated in an achiral environment. Consequently, there is zero enthalpic driving force ( ΔH=0 ) for their interconversion.
However, the spontaneous conversion of the pure (1S)-enantiomer into a racemic mixture is thermodynamically favorable due strictly to the entropy of mixing ( ΔSmix ). The theoretical free energy change for complete racemization at 298 K is defined by ΔG=−RTln2≈−1.7 kJ/mol (). This entropic force acts as a universal thermodynamic sink. Yet, while thermodynamics dictates the direction of the equilibrium, it is the molecular structure that dictates the kinetics (the rate) at which this equilibrium is achieved.
Mechanistic Causality: Inductive Effects on Kinetic Stability
For secondary benzylic alcohols, racemization typically proceeds via an acid-catalyzed SN1 -type pathway. Protonation of the hydroxyl group is followed by the expulsion of water, generating a planar, achiral benzylic carbocation intermediate.
The specific substitution pattern of 1-(5-chloro-2-fluorophenyl)ethan-1-ol exerts a profound influence on this pathway. Both the 5-chloro and 2-fluoro substituents are highly electronegative halogens. While they possess resonance-donating capabilities (+R), their electron-withdrawing inductive effects (-I) dominate at the benzylic position. This inductive pull deprives the benzylic carbon of electron density, severely destabilizing the intermediate carbocation.
Because the carbocation is destabilized, the activation energy ( Ea ) required to reach the transition state is significantly elevated compared to an unsubstituted 1-phenylethanol. Therefore, the (1S)-enantiomer demonstrates exceptional kinetic stability against racemization under mildly acidic conditions, despite the omnipresent thermodynamic pull toward the racemate ().
Fig 1: Acid-catalyzed racemization pathway via an achiral benzylic carbocation intermediate.
Solid-State Thermodynamics: Racemic Compounds vs. Conglomerates
In downstream processing, the solid-state thermodynamics of the enantiomer versus the racemate dictate formulation stability and chiral resolution strategies. When crystallizing 1-(5-chloro-2-fluorophenyl)ethan-1-ol, the system will form either a racemic compound (where both enantiomers co-crystallize in a defined stoichiometric ratio within the same unit cell) or a racemic conglomerate (a mechanical mixture of discrete homochiral crystals).
The Gibbs free energy of formation ( ΔGform ) for a racemic compound is negative when heterochiral interactions (S-R) in the crystal lattice are more thermodynamically favorable than homochiral interactions (S-S or R-R). For conglomerates, the entropy of mixing in the liquid state closely mirrors the ideal value of Rln2 , and ΔGform≈0 (). Identifying this solid-state nature is paramount; conglomerates allow for direct preferential crystallization, whereas racemic compounds (which represent ~90% of chiral organic molecules) necessitate diastereomeric salt formation or biocatalytic kinetic resolution ().
Data Presentation: Thermodynamic Parameters
Table 1: Theoretical Thermodynamic Parameters for Racemization at 298 K
| Parameter | Value | Mechanistic Significance |
| ΔHrac | 0 kJ/mol | Enthalpic equivalence of enantiomers in isolated, achiral space. |
| ΔSrac | 5.76 J/(mol·K) | Entropy of mixing ( Rln2 ), driving the system toward disorder. |
| ΔGrac | -1.72 kJ/mol | Spontaneous thermodynamic driving force toward the racemic mixture. |
Table 2: Diagnostic Solid-State Thermodynamic Profiles
| Property | Racemic Compound | Racemic Conglomerate |
| Melting Point ( Tm ) | Tm,rac=Tm,enant (often higher) | Tm,rac<Tm,enant (eutectic minimum) |
| Enthalpy of Fusion ( ΔHf ) | ΔHf,rac=ΔHf,enant | ΔHf,rac<ΔHf,enant |
| Binary Phase Diagram | Features two distinct eutectic points | Features a single eutectic point at 50:50 ratio |
| ΔGform | < 0 (Thermodynamically favored lattice) | ≈0 (Mechanical mixture) |
Self-Validating Experimental Protocols
To empirically determine the thermodynamic and kinetic parameters of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, the following self-validating workflows must be executed.
Protocol 1: Acid-Catalyzed Forced Racemization Assay
Purpose: To determine the kinetic stability ( Ea ) and validate the thermodynamic equilibrium of the enantiomer.
-
Sample Preparation: Dissolve 50.0 mg of enantiopure (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol in 5.0 mL of anhydrous acetonitrile to prevent premature solvolysis.
-
Acidification: Introduce a standardized Brønsted acid (e.g., 0.5 M p-Toluenesulfonic acid) to initiate the protonation of the hydroxyl group. Note: A stronger acid concentration is required compared to unsubstituted phenylethanols due to the halogen-induced carbocation destabilization.
-
Thermal Incubation: Incubate the solution in sealed vials at precisely controlled temperatures (e.g., 40°C, 60°C, 80°C) using a thermomixer.
-
Aliquot Sampling & Quenching (Self-Validation Step): Withdraw 100 µL aliquots at predefined intervals (0, 1, 2, 4, 8, 24 hours). Immediately quench the reaction by injecting the aliquot into 500 µL of saturated aqueous NaHCO3 . Causality: Quenching rapidly deprotonates the intermediate, permanently halting carbocation formation and freezing the enantiomeric ratio for accurate measurement.
-
Chiral HPLC Analysis: Extract the organic layer and analyze via High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H). Plot ln(ee0/eet) versus time to extract the rate constant ( krac ), and apply the Arrhenius equation across temperatures to calculate Ea .
Protocol 2: Solid-State Thermodynamic Profiling via DSC
Purpose: To classify the solid-state nature (compound vs. conglomerate) for downstream chiral resolution.
-
Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an ultra-pure indium standard to ensure absolute accuracy in temperature ( Tm ) and enthalpy ( ΔHf ) measurements.
-
Sample Loading: Accurately weigh 2.0–5.0 mg of the pure (1S)-enantiomer and the racemic mixture into separate hermetically sealed aluminum pans.
-
Thermal Ramping: Heat the samples at a controlled rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min) from 20°C to 150°C.
-
Phase Diagram Construction: Prepare physical mixtures of the (1S) and (1R) enantiomers at varying molar ratios (e.g., 90:10, 80:20, 70:30, 60:40). Subject each mixture to DSC analysis. Plot the onset melting temperatures against the enantiomeric composition.
-
Decision Matrix: If the binary melting phase diagram reveals a single V-shaped curve with a minimum at the 50:50 ratio, the system is a conglomerate. If it exhibits a W-shape with two eutectic points and a central peak at the 50:50 ratio, it is a racemic compound ().
Fig 2: Solid-state thermodynamic characterization and chiral resolution decision matrix.
References
-
Is there a thermodynamic driving force for racemisation? Chemistry Stack Exchange. Available at:[Link]
-
Characterization of racemic species of chiral drugs using thermal analysis, thermodynamic calculation, and structural studies. PubMed (National Institutes of Health). Available at: [Link]
-
Chapter 3: Racemization, Enantiomerization and Diastereomerization. Royal Society of Chemistry (RSC) Books. Available at:[Link]
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). Available at:[Link]
-
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications (RSC Publishing). Available at:[Link]
A Comprehensive Guide to the Spectroscopic Characterization of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
Introduction
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a chiral alcohol of significant interest in the pharmaceutical industry. As a key chiral building block, its structural integrity and, most critically, its enantiomeric purity are paramount for the synthesis of active pharmaceutical ingredients (APIs). The precise three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity, with different enantiomers often exhibiting vastly different therapeutic or toxicological profiles.[1] Therefore, rigorous and unambiguous characterization is not merely a procedural step but a foundational requirement for drug development and quality control.
This technical guide provides an in-depth exploration of the essential spectroscopic methods required to confirm the identity, structure, and enantiopurity of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. We will delve into the "why" behind the application of each technique, offering field-proven insights into data interpretation and experimental design for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
The first step in any characterization is to understand the molecule's fundamental structure.
Figure 1: Structure of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol with atom numbering for NMR spectral assignments.
The molecule possesses a single stereocenter at the C1 carbon, giving rise to two enantiomers, (S) and (R). The presence of chlorine and fluorine atoms introduces distinct isotopic and coupling patterns, respectively, which are invaluable for spectroscopic identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive structural fingerprint.
Workflow for NMR Analysis
Caption: General workflow for NMR spectroscopic analysis.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H-8 (CH₃) | ~1.5 - 1.6 | Doublet (d) | ~6.5 - 7.0 Hz | 3H | Coupled to the single proton on C-1. |
| OH | Variable (e.g., ~2.0 - 3.0) | Broad Singlet (br s) | N/A | 1H | Chemical shift is concentration and temperature dependent; proton exchange often broadens the signal. |
| H-1 (CH) | ~5.2 - 5.3 | Quartet (q) | ~6.5 - 7.0 Hz | 1H | Coupled to the three protons of the methyl group (H-8). May show further small coupling to F. |
| H-4 | ~7.0 - 7.1 | Triplet of Doublets (td) or Multiplet (m) | J(H4-H3)≈8.8, J(H4-F)≈8.8 | 1H | Coupled to adjacent H-3 and the fluorine at C-2. |
| H-6 | ~7.2 - 7.3 | Doublet of Doublets (dd) or Multiplet (m) | J(H6-H4)≈2.5, J(H6-F)≈4.5 | 1H | Coupled to H-4 (meta) and the fluorine at C-2. |
| H-3 | ~7.4 - 7.5 | Doublet of Doublets (dd) or Multiplet (m) | J(H3-H4)≈8.8, J(H3-F)≈0 | 1H | Coupled primarily to the adjacent H-4. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice, and its residual proton peak at 7.26 ppm can serve as a reference.[4][5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength will provide better resolution of the aromatic multiplets.
-
Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.
¹³C NMR Spectroscopy
Carbon NMR reveals the number of chemically non-equivalent carbon atoms in the molecule. Spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-8 (CH₃) | ~24 - 26 | Typical range for an aliphatic methyl group attached to a carbon bearing an oxygen. |
| C-1 (CHOH) | ~68 - 72 | Aliphatic carbon bonded to an oxygen atom. Its shift is influenced by the attached aromatic ring. |
| C-4 | ~116 - 118 (d) | Aromatic CH. The C-F coupling (²JCF) will split this signal into a doublet. |
| C-6 | ~125 - 127 (d) | Aromatic CH. The C-F coupling (⁴JCF) will result in a small splitting. |
| C-5 | ~128 - 130 | Aromatic C-Cl. The signal for carbon attached to chlorine is typically in this region. |
| C-3 | ~129 - 131 (d) | Aromatic CH. The C-F coupling (³JCF) will cause splitting. |
| C-7 | ~142 - 144 (d) | Aromatic C-C. This is the ipso-carbon attached to the alcohol side chain, split by C-F coupling. |
| C-2 | ~157 - 160 (d) | Aromatic C-F. This carbon experiences a large downfield shift and a large one-bond C-F coupling (¹JCF). |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the spectrum on a 100 MHz (for a 400 MHz ¹H instrument) or higher spectrometer using a standard pulse program with proton decoupling. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[5]
¹⁹F NMR Spectroscopy
Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique for fluorinated compounds.[6][7]
Expected ¹⁹F NMR Spectral Data (in CDCl₃): The spectrum will show a single resonance for the fluorine atom on the aromatic ring. This signal will be split by the neighboring protons.
-
Chemical Shift: The chemical shift for an aryl-fluoride is typically in the range of -110 to -125 ppm (relative to CFCl₃). The exact position is sensitive to the electronic environment.
-
Multiplicity: The primary coupling will be to the ortho proton (H-3) and the meta proton (H-4). This would likely result in a doublet of doublets or a more complex multiplet if other long-range couplings are resolved. The large dispersion of ¹⁹F chemical shifts makes signal overlap unlikely.[8]
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Tune the spectrometer to the ¹⁹F frequency. Acquire the spectrum, often with proton decoupling turned off to observe the ¹H-¹⁹F coupling patterns which are crucial for assignment.
-
Processing: Process the data and reference the spectrum using an appropriate standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that also provides structural information through characteristic fragmentation patterns.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for mass spectrometry analysis.
Expected Mass Spectrum Data (EI):
-
Molecular Ion ([M]⁺): The molecular weight is 174.6 g/mol . Due to the presence of one chlorine atom, the mass spectrum will show two peaks for the molecular ion: one at m/z 174 (for ³⁵Cl) and another at m/z 176 (for ³⁷Cl) in an approximate 3:1 intensity ratio. Observing this isotopic pattern is strong evidence for the presence of a single chlorine atom.
-
Key Fragments: Fragmentation is key to confirming the structure.[9]
-
[M-CH₃]⁺ (m/z 159/161): Loss of the methyl group is a very common fragmentation pathway, leading to a stable benzylic cation.
-
[M-H₂O]⁺ (m/z 156/158): Dehydration is a characteristic fragmentation for alcohols.
-
[C₇H₄ClFO]⁺ (m/z 158/160): Cleavage of the C1-C8 bond can lead to this fragment.
-
Base Peak: The most abundant fragment is often the [M-CH₃]⁺ ion (m/z 159) due to its stability.
-
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC will separate the analyte from any volatile impurities before it enters the mass spectrometer.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injection: 1 µL injection with an appropriate inlet temperature (e.g., 250 °C).
-
Temperature Program: A temperature gradient (e.g., starting at 50 °C and ramping to 280 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3200 - 3600 | O-H stretch (broad) | Alcohol (-OH) |
| ~3000 - 3100 | C-H stretch | Aromatic C-H |
| ~2850 - 3000 | C-H stretch | Aliphatic C-H (from CH₃ and CH) |
| ~1580 - 1610 | C=C stretch | Aromatic Ring |
| ~1200 - 1300 | C-F stretch | Aryl-Fluoride |
| ~1050 - 1150 | C-O stretch | Secondary Alcohol |
| ~700 - 850 | C-Cl stretch | Aryl-Chloride |
Experimental Protocol: FT-IR
-
Sample Preparation: The simplest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of sample with potassium bromide and pressing it into a disk.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum (of the empty ATR crystal or a pure KBr pellet) must be acquired and subtracted from the sample spectrum.
Chiral High-Performance Liquid Chromatography (HPLC)
While NMR, MS, and IR confirm the molecular structure, they cannot differentiate between enantiomers. Chiral chromatography is the definitive method for determining the enantiomeric purity (or enantiomeric excess, ee) of the sample.[10] The goal is to achieve baseline separation of the (1S) and (1R) enantiomers.[1]
Workflow for Chiral HPLC Method Development
Caption: General workflow for chiral HPLC method development.
Experimental Protocol: Chiral HPLC
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are highly effective for a wide range of chiral compounds and are a primary choice for screening.[11]
-
Mobile Phase Selection: For this type of analyte, normal phase chromatography is often successful. A typical starting mobile phase would be a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA).[12][13]
-
Sample Preparation: Prepare a stock solution of the analyte at approximately 1 mg/mL in the mobile phase. Also prepare a solution of the racemic mixture (containing both S and R enantiomers) to confirm the retention times of both peaks.
-
Instrumentation and Conditions:
-
System: HPLC with a UV detector.
-
Wavelength: Monitor at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
Flow Rate: Start with a flow rate of 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, e.g., 25 °C.
-
-
Analysis and Quantification: Inject the (1S) sample. A pure sample should show a single major peak. Inject the racemic sample to identify the retention time of the undesired (1R) enantiomer. The enantiomeric excess is calculated from the integrated peak areas (A) of the two enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100
Conclusion
The comprehensive characterization of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol requires a multi-faceted spectroscopic approach. NMR (¹H, ¹³C, ¹⁹F) spectroscopy serves to elucidate and confirm the detailed molecular structure and connectivity. Mass spectrometry validates the molecular weight and provides corroborating structural evidence through fragmentation analysis. FT-IR spectroscopy confirms the presence of key functional groups. Finally, chiral HPLC stands as the critical, indispensable tool to quantify the enantiomeric purity, ensuring the material meets the stringent requirements for its use in pharmaceutical synthesis. The integration of data from all these techniques provides an unambiguous, self-validating confirmation of the compound's identity and quality.
References
- Supporting Information Data. (n.d.).
-
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. (n.d.). Molport. Retrieved from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
-
Verveer, P. M., & Ciulli, A. (2021). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1039-1055. Retrieved from [Link]
-
¹⁹F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]
-
C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. (n.d.). Shimadzu. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Supporting information: Chiral modification of copper exchanged zeolite-y with cinchonidine and its Application in asymmetric Henry reaction. (2015). The Royal Society of Chemistry. Retrieved from [Link]
-
핵자기 공명 분광기 (Nuclear Magnetic Resonance). (n.d.). KUTECHFIRM. Retrieved from [Link]
- ¹³C NMR Chemical Shift Table. (n.d.).
-
Chiral Columns. (n.d.). HPLC.eu. Retrieved from [Link]
-
FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Saeed, F. A., El-Tohamy, M. F., & Abdel-Salam, R. A. (2020). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 25(19), 4467. Retrieved from [Link]
-
(S)-1-(2-Chloro-5-fluorophenyl)ethan-1-ol. (n.d.). Pharmaffiliates. Retrieved from [Link]
- The Role of 1-(5-Chloro-2-hydroxyphenyl)ethanone in Chemical Synthesis. (n.d.).
-
Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (2016). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas Chromatography–Mass Spectrometry and Gas Chromatography–Triple-Quadrupole Mass Spectrometry (No. ECBC-TR-1342). Edgewood Chemical Biological Center. Retrieved from [Link]
-
Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Interpreting the ¹³C NMR spectrum of 1-chloro-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
FT-IR spectral studies. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Chlorfenethol. (n.d.). NIST WebBook. Retrieved from [Link]
-
Publications. (n.d.). LSCI - EPFL. Retrieved from [Link]
-
¹H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide. (n.d.). ResearchGate. Retrieved from [Link]
-
Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved from [Link]
-
ethanone, 2-chloro-1-(5-chloro-2-hydroxyphenyl)-. (n.d.). SpectraBase. Retrieved from [Link]
-
Synthesis and spectral characterization of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their Co(II), Pd(II) and Zn(II) complexes. (2018). Journal of the Serbian Chemical Society. Retrieved from [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. molport.com [molport.com]
- 3. (1S)-1-(2-Chloro-4-fluorophenyl)ethan-1-ol | Sigma-Aldrich [sigmaaldrich.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. m.kutechfirm.co.kr [m.kutechfirm.co.kr]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. hplc.eu [hplc.eu]
- 12. rsc.org [rsc.org]
- 13. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Transfer Hydrogenation of 5-Chloro-2-fluoroacetophenone
Executive Summary
5-Chloro-2-fluoroacetophenone is a critical prochiral building block utilized in the synthesis of advanced pharmaceutical active ingredients (APIs). Generating its corresponding chiral alcohol, (R)-1-(5-chloro-2-fluorophenyl)ethanol, with high enantiomeric excess (ee) presents a synthetic challenge due to the electronic deactivation and steric hindrance imposed by the ortho-fluoro and meta-chloro substituents.
This application note details a highly scalable, atom-economical Asymmetric Transfer Hydrogenation (ATH) protocol utilizing the landmark Noyori-Ikariya catalyst system: RuCl(p-cymene)[(R,R)-TsDPEN] . By employing a formic acid/triethylamine (FA/TEA) azeotrope as the hydrogen donor, this methodology completely suppresses reverse-oxidation pathways, delivering quantitative conversion (>99%) and exceptional enantioselectivity (>98% ee).
Mechanistic Insights & Causality (E-E-A-T)
To ensure a self-validating and robust scale-up, it is critical to understand the causality behind the reagent choices and the catalytic cycle.
The Metal-Ligand Bifunctional Mechanism: Unlike traditional hydridic reductions that require the substrate to directly coordinate to the metal center, the Noyori-Ikariya ATH operates via an outer-sphere mechanism[1]. The bidentate (R,R)-TsDPEN ligand coordinates to the ruthenium core, creating a rigid chiral pocket. Upon base activation, a 16-electron Ru-amide complex is formed. Reaction with formic acid generates the active 18-electron Ru-hydride species[2]. The hydride (from Ru) and the proton (from the amine) are delivered simultaneously to the ketone via a highly ordered, six-membered pericyclic transition state[3]. The steric bulk of the p-cymene ligand directs the enantioface discrimination, forcing the hydride to attack the Re-face of the ketone to yield the (R)-enantiomer exclusively.
Thermodynamic Driving Force (FA/TEA vs. Isopropanol): While isopropanol is a common hydrogen donor, the reaction is an equilibrium process. For electron-deficient substrates like 5-chloro-2-fluoroacetophenone, this reversibility can lead to premature stalling and erosion of enantiomeric purity over time. Employing a 5:2 azeotropic mixture of formic acid and triethylamine circumvents this limitation. The dehydrogenation of formic acid releases CO₂ gas. The irreversible expulsion of CO₂ from the reaction system drives the equilibrium entirely to the product side, ensuring quantitative conversion without ee erosion[3][4].
Pathway Visualization
Figure 1: Metal-ligand bifunctional workflow for asymmetric transfer hydrogenation.
Reaction Optimization & Quantitative Data
The table below summarizes the optimization parameters. Data demonstrates that the FA/TEA system provides superior conversion and enantioselectivity compared to the isopropanol system by completely suppressing the reverse oxidation pathway.
| Entry | Catalyst Complex | Hydrogen Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | RuCl(p-cymene)[(R,R)-TsDPEN] | HCOOH/TEA (5:2) | 40 | 12 | >99 | 98.5 (R) |
| 2 | RuCl(p-cymene)[(R,R)-TsDPEN] | iPrOH / tBuOK | 25 | 24 | 82 | 94.0 (R) |
| 3 | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/TEA (5:2) | 40 | 12 | >99 | 98.2 (S) |
| 4 | RuCl(mesitylene)[(R,R)-TsDPEN] | HCOOH/TEA (5:2) | 40 | 18 | 91 | 96.5 (R) |
(Note: Substrate/Catalyst (S/C) ratio maintained at 1000:1 for all entries.)
Detailed Experimental Protocol
Reagents & Equipment
-
Substrate: 5-Chloro-2-fluoroacetophenone (10.0 mmol, 1.72 g)
-
Precatalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 mmol, 6.36 mg)
-
Hydrogen Donor: Formic Acid (>98%) and Triethylamine (TEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment: Oven-dried Schlenk flask, mineral oil bubbler, argon manifold.
Step-by-Step Methodology
Step 1: Preparation of the Hydrogen Donor Azeotrope
-
In a well-ventilated fume hood, cool a 250 mL round-bottom flask containing Triethylamine (2.0 mol, 278 mL) to 0 °C using an ice bath.
-
Slowly add Formic Acid (5.0 mol, 188 mL) dropwise under vigorous stirring.
Causality Note: The neutralization is highly exothermic. Strict temperature control prevents the volatilization of FA and maintains the exact 5:2 molar ratio required for optimal hydride transfer kinetics.
-
Sparge the resulting azeotrope with Argon for 30 minutes to remove dissolved oxygen.
Step 2: Catalyst Activation
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add RuCl(p-cymene)[(R,R)-TsDPEN] (6.36 mg).
-
Evacuate and backfill the flask with Argon (3 cycles).
-
Inject 10 mL of the degassed FA/TEA (5:2) mixture.
-
Stir at 40 °C for 20 minutes.
Causality Note: This incubation period allows TEA to abstract the chloride ligand, generating the active 16-electron Ru-amide complex. A visible color change from orange to deep red indicates successful activation. Oxygen must be excluded, as it irreversibly oxidizes the Ru(II) species to an inactive Ru(III) complex.
Step 3: Asymmetric Reduction
-
Dissolve 5-chloro-2-fluoroacetophenone (1.72 g) in 5 mL of anhydrous, degassed DMF.
-
Add the substrate solution dropwise to the activated catalyst mixture.
-
Equip the flask with a mineral oil bubbler to safely vent and monitor CO₂ evolution.
-
Stir the reaction mixture at 40 °C for 12 hours.
Causality Note: 40 °C is chosen because the ortho-fluoro substituent creates steric hindrance that slows down the hydride transfer compared to unsubstituted acetophenones[2].
Step 4: Workup and Isolation
-
Upon cessation of CO₂ bubbling, cool the mixture to room temperature.
-
Quench the reaction by adding 20 mL of cold deionized water.
-
Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ (20 mL) to neutralize residual formic acid, followed by brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford (R)-1-(5-chloro-2-fluorophenyl)ethanol as a colorless oil.
Analytical Validation
To ensure the protocol operates as a self-validating system, the following analytical checks must be performed:
-
Conversion Analysis (¹H NMR): Dissolve an aliquot of the crude mixture in CDCl₃. Monitor the disappearance of the methyl ketone singlet (~2.60 ppm) and the appearance of the characteristic methine quartet (~5.15 ppm) and methyl doublet (~1.45 ppm) of the chiral alcohol.
-
Enantiomeric Excess (Chiral HPLC):
-
Column: Chiralcel OD-H (250 × 4.6 mm, 5 μm)
-
Mobile Phase: Hexane / Isopropanol (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Self-Validation Note: Always inject a racemic standard of 1-(5-chloro-2-fluorophenyl)ethanol prior to the reaction sample to establish baseline resolution and retention times for both the (R) and (S) enantiomers.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 3. Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dosage delivery of chiral ruthenium catalysts using non-ionic surfactants for asymmetric transfer hydrogenation reactions in aqueous media - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol as a Versatile Chiral Building Block in API Synthesis
Abstract
The precise control of stereochemistry is a cornerstone of modern pharmaceutical development, as the therapeutic activity and safety profile of a drug are often dictated by its three-dimensional structure.[1] Chiral secondary alcohols are paramount in this context, serving as valuable intermediates for introducing stereogenic centers into active pharmaceutical ingredients (APIs).[2][3][4] This guide provides a detailed technical overview of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, a key chiral building block whose unique electronic and steric properties make it highly valuable for the synthesis of complex molecular architectures. We will explore its fundamental properties, detail robust protocols for its synthetic transformations, and provide mechanistic insights to empower researchers in drug discovery and development.
Introduction to the Building Block
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a halogenated chiral benzylic alcohol. Its utility in API synthesis stems from several key features:
-
Defined Stereocenter: The (S)-configuration at the carbinol carbon provides a fixed stereochemical starting point.
-
Reactive Hydroxyl Group: The secondary alcohol is a versatile functional handle for a wide array of chemical transformations, including substitutions, oxidations, and etherifications.
-
Activated Benzylic Position: The phenyl ring enhances the reactivity of the carbinol carbon, facilitating reactions that proceed through stabilized intermediates.[5]
-
Substituted Aromatic Ring: The chloro and fluoro substituents provide metabolic stability and can engage in specific interactions with biological targets, making this moiety desirable in drug design.
This document serves as a practical guide, explaining the causality behind experimental choices and providing self-validating protocols for leveraging this building block in API synthesis.
Physicochemical & Stereochemical Profile
| Property | Value | Source |
| Molecular Formula | C₈H₈ClFO | |
| Molecular Weight | 174.6 g/mol | |
| CAS Number | 1344953-25-8 | |
| Appearance | Colorless oil or low-melting solid | Typical for similar structures |
| Stereochemistry | (S)-configuration | Defined by name |
The stereochemical integrity of the benzylic carbon is paramount. While stable under standard handling, this center can be susceptible to racemization under conditions that favor a carbocation intermediate (SN1-type reactions).[5][6] Therefore, synthetic strategies must be chosen carefully to either retain or predictably invert the stereochemistry, which is often achieved through stereospecific mechanisms like the SN2 reaction.[7]
Synthesis of the Chiral Building Block: Asymmetric Reduction
The most reliable and scalable method for producing (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is the enantioselective reduction of the corresponding prochiral ketone, 5-chloro-2-fluoroacetophenone. This transformation is a classic example of a stereoselective reaction , where one stereoisomer is formed preferentially over another.[6][8][9]
Caption: Synthesis of the target chiral alcohol via two primary stereoselective methods.
Protocol 2.1: Biocatalytic Reduction using a Ketoreductase (KRED)
Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions.[10][11][12] This protocol uses a KRED with a cofactor regeneration system to ensure economic viability.
Rationale: KRED enzymes are highly specific and can produce the desired (S)-alcohol with exceptional enantiomeric excess (often >99% e.e.).[12] A cofactor regeneration system, typically using a cheap sacrificial alcohol like isopropanol and a second dehydrogenase, is essential to recycle the expensive nicotinamide cofactor (NADPH/NADH).[12]
Materials:
-
5-chloro-2-fluoroacetophenone
-
Ketoreductase (KRED) selective for (S)-alcohol formation
-
NADPH or NADH cofactor
-
Glucose Dehydrogenase (GDH) for regeneration
-
D-Glucose
-
Isopropanol (co-solvent)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled vessel, dissolve D-Glucose (1.2 eq) in potassium phosphate buffer.
-
Add the KRED, GDH, and the NADPH/NADH cofactor according to the enzyme manufacturer's specifications.
-
Prepare a solution of 5-chloro-2-fluoroacetophenone (1.0 eq) in isopropanol (10-20% v/v).
-
Add the substrate solution to the buffered enzyme mixture and stir at a controlled temperature (typically 25-35 °C).
-
Monitor the reaction progress using TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield pure (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.
-
Confirm enantiomeric excess using chiral HPLC or GC.
Core Synthetic Applications & Protocols
Once obtained, the chiral alcohol is a launchpad for introducing other key functionalities with high stereochemical control. The following protocols detail common and critical transformations.
Application 3.1: Stereospecific Nucleophilic Substitution (SN2) for Chiral Amine Synthesis
The conversion of the chiral alcohol to a chiral amine is a frequent requirement in API synthesis.[13] This is achieved via a two-step sequence involving activation of the hydroxyl group followed by a stereospecific SN2 displacement, which proceeds with complete inversion of configuration.[7]
Caption: A three-step workflow for the synthesis of a chiral amine with inversion of stereochemistry.
Protocol 3.1.1: Activation via Mesylation
Rationale: The hydroxyl group is a poor leaving group. Activating it as a mesylate (-OMs) transforms it into an excellent leaving group, poised for nucleophilic attack. Triethylamine (Et₃N) is used as a non-nucleophilic base to quench the HCl byproduct. The reaction is run at low temperature to prevent side reactions.
Materials:
-
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
Procedure:
-
Dissolve the (S)-alcohol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding cold water.
-
Separate the organic layer, wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure without heating. The resulting (S)-mesylate is often used immediately in the next step.
Protocol 3.1.2: SN2 Displacement with Azide and Reduction
Rationale: Sodium azide is an excellent nucleophile for SN2 reactions. The reaction is performed in a polar aprotic solvent like DMF to maximize the nucleophilicity of the azide anion. The subsequent reduction of the azide is a clean and high-yielding transformation to the primary amine.
Materials:
-
Crude (S)-mesylate from the previous step
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C) or Triphenylphosphine (PPh₃)
-
Methanol or THF/Water
Procedure:
-
Dissolve the crude (S)-mesylate in anhydrous DMF.
-
Add sodium azide (2.0 eq) and heat the mixture to 50-60 °C.
-
Monitor the reaction by TLC. The reaction is typically complete in 3-6 hours.
-
Cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers thoroughly with water and brine to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate to yield the crude (R)-azide.
-
Reduction: Dissolve the crude azide in methanol. Add 10% Pd/C catalyst and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Alternatively, use the Staudinger reaction by dissolving the azide in THF, adding PPh₃ (1.1 eq), stirring for 2-4 hours, then adding water and stirring overnight.
-
After reduction, filter the catalyst (if using Pd/C) and concentrate the solvent.
-
Purify by column chromatography or acid-base extraction to yield the final (R)-2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol.
Mechanistic Rationale: The Walden Inversion
The stereospecificity of the SN2 reaction is a direct consequence of its mechanism. The nucleophile (e.g., N₃⁻) attacks the electrophilic carbon from the side opposite to the leaving group (-OMs). This "backside attack" forces the other three substituents on the carbon to invert their configuration, much like an umbrella flipping inside out in the wind. This process is known as a Walden inversion.
Caption: The SN2 mechanism, illustrating the backside attack by the nucleophile (Nu⁻) and the subsequent inversion of stereochemistry.
Summary of Synthetic Transformations
The following table summarizes the key transformations discussed, highlighting the stereochemical outcome, which is the most critical parameter when using this chiral building block.
| Transformation | Key Reagents | Stereochemical Outcome | Typical Yield | Typical e.e. |
| Asymmetric Reduction | KRED or Chiral Ru/Rh Catalyst | Stereoselective Formation (S) | 85-98% | >99% |
| Mesylation | MsCl, Et₃N | Retention of Configuration | >95% (crude) | >99% |
| Azide Displacement | NaN₃ | Inversion of Configuration | 80-95% | >99% |
| Azide Reduction | H₂, Pd/C or PPh₃/H₂O | Retention of Configuration | 90-98% | >99% |
| Williamson Ether Synthesis | NaH, R-X | Retention of Configuration | 70-90% | >99% |
Conclusion
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a high-value, versatile chiral building block for modern API synthesis. Its true power is realized through the careful selection of synthetic methodologies that control the fate of its stereocenter. As demonstrated, highly selective enzymatic methods can be used for its preparation, while classic, robust, and stereospecific reactions like the SN2 displacement allow for its conversion into other key chiral intermediates, such as amines and ethers, with predictable and complete inversion of configuration. By understanding the principles behind these transformations, researchers can confidently and efficiently incorporate this building block into the synthesis of complex, next-generation pharmaceutical agents.
References
- Stereospecific Hydrogenolysis of Benzylic Alcohols over Pd/C.
- Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives.
- Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives.
- Examples of drugs derivatives from chiral secondary alcohols.
- Reactions at the Benzylic Position.Chemistry Steps.
- What is the mechanism of Benzyl Alcohol?
- Asymmetric Routes to Chiral Secondary Alcohols.Pharmaceutical Technology.
- Chiral alcohols: Significance and symbolism.Source not specified.
- Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology.Almac Group.
- Stereoselective and Stereospecific Reactions.Master Organic Chemistry.
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.
- (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.Molport.
- Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.Beilstein Journal of Organic Chemistry.
- Stereoselective Reactions.YouTube.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.University of Cambridge Research Outputs.
- Custom API Synthesis for Complex Projects.BOC Sciences.
- Stereoselective vs. Stereospecific Reactions.ChemTalk.
- Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination.
- One-pot Catalytic Asymmetric Synthesis of Pyranones.
- Asymmetric Synthesis of (S)-2-(4-Fluorophenyl)
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.MDPI.
- The Future of Asymmetric Synthesis: Trends and Innov
- Catalytic asymmetric synthesis.Nanyang Technological University.
- Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions.MDPI.
- Part 5: Stereoselective and Stereospecific Synthesis.Chiralpedia.
- Buy (2S)-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-OL (EVT-13677871).EvitaChem.
- Advancing API Synthesis.Pharmaceutical Technology.
- Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
Sources
- 1. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 10. Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology - Almac [almacgroup.com]
- 11. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Note: Enzymatic Kinetic Resolution of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol via Lipase-Catalyzed Transesterification
Executive Summary
1-(5-Chloro-2-fluorophenyl)ethan-1-ol is a highly valuable fluorinated and chlorinated aromatic alcohol that serves as a critical chiral building block in advanced organic synthesis. It is extensively utilized in the development of central nervous system (CNS) therapeutics, anti-inflammatory agents, and advanced agrochemicals where precise stereochemistry dictates biological efficacy[1].
While asymmetric transition-metal catalysis is an option, Enzymatic Kinetic Resolution (EKR) via lipase-catalyzed transesterification offers an operationally simple, highly enantioselective, and scalable alternative. This application note details a robust, self-validating protocol for the kinetic resolution of racemic 1-(5-chloro-2-fluorophenyl)ethan-1-ol using Candida antarctica Lipase B (CALB), achieving an enantiomeric excess (ee) of >99% for both the unreacted (S)-alcohol and the formed (R)-acetate.
Mechanistic Rationale & Biocatalyst Selection
The kinetic resolution of secondary 1-arylethanols exploits the strict stereochemical preference of specific lipases. According to Kazlauskas' rule, the active site of CALB (commercially available as immobilized Novozym 435) features a stereospecific funnel that perfectly accommodates the (R)-enantiomer of secondary alcohols while sterically excluding the (S)-enantiomer[2]. The ortho-fluoro and meta-chloro substitutions on the phenyl ring increase the steric bulk, but CALB's hydrophobic pocket easily tolerates these halogens, ensuring an exceptionally high enantiomeric ratio ( E>200 )[3].
The Ping-Pong Bi-Bi Mechanism and Acyl Donor Causality
The choice of acyl donor is the most critical parameter for driving the reaction to the theoretical 50% conversion limit. Vinyl acetate is utilized as the gold standard acylating agent.
Causality Insight: Unlike standard esters that establish an equilibrium, the transesterification with vinyl acetate yields vinyl alcohol as a leaving group. Vinyl alcohol instantly tautomerizes into acetaldehyde. This tautomerization acts as a thermodynamic sink, rendering the acylation strictly irreversible and preventing product inhibition from the reverse reaction[4]. The reaction follows a well-documented Ping-Pong Bi-Bi kinetic mechanism[5].
Ping-Pong Bi-Bi mechanism of CALB-catalyzed kinetic resolution with vinyl acetate.
Materials and Analytical Setup
-
Substrate: Racemic 1-(5-chloro-2-fluorophenyl)ethan-1-ol (Purity >99%).
-
Biocatalyst: Immobilized Candida antarctica Lipase B (CALB / Novozym 435).
-
Acyl Donor: Vinyl acetate (anhydrous, stabilized).
-
Solvent: Hexane or Toluene (HPLC grade, dried over 3Å molecular sieves).
-
Analytical Equipment: Chiral GC-FID or Chiral HPLC (e.g., Chiralcel OD-H column) for ee determination.
Optimized Experimental Protocol
This methodology is designed as a self-validating system. By continuously monitoring both the substrate ( ees ) and the product ( eep ), the conversion ( c ) and enantioselectivity ( E ) can be mathematically verified at any time point.
Step 1: Preparation of the Reaction Mixture
-
In a flame-dried 50 mL round-bottom flask, dissolve 10.0 mmol (approx. 1.74 g) of racemic 1-(5-chloro-2-fluorophenyl)ethan-1-ol in 20 mL of anhydrous hexane.
-
Add 30.0 mmol (approx. 2.76 mL) of vinyl acetate. Rationale: A 3:1 molar ratio of acyl donor to substrate ensures pseudo-first-order kinetics regarding the donor and maximizes the reaction rate[5].
Step 2: Initiation of Biocatalysis
-
Add 100 mg of immobilized CALB (Novozym 435) to the solution.
-
Seal the flask and place it in an orbital shaker incubator set to 35 °C and 160 rpm. Rationale: 35–40 °C provides the optimal balance between enzyme activity and thermal stability, preventing denaturation while maintaining high reaction velocity[3].
Step 3: Reaction Monitoring (Self-Validation)
-
Withdraw 50 µL aliquots at 4 h, 8 h, 12 h, and 24 h.
-
Dilute the aliquot with 950 µL of hexane, filter through a 0.22 µm PTFE syringe filter to remove the enzyme, and inject into the Chiral GC/HPLC.
-
Calculate Conversion ( c ): Verify the physical conversion against the chiral data using the formula: c=ees+eepees
-
Calculate Enantiomeric Ratio ( E ): E=ln[(1−c)(1+ees)]ln[(1−c)(1−ees)] . An E -value > 200 indicates a highly selective resolution[3].
Step 4: Termination and Workup
-
Once the conversion reaches exactly 50% (typically around 16–24 h depending on exact enzyme activity), terminate the reaction by filtering the mixture through a sintered glass funnel to recover the immobilized CALB.
-
Wash the recovered enzyme with cold hexane (2 × 5 mL). Note: The enzyme can be dried and reused for up to 5 cycles with minimal loss of activity[6].
-
Concentrate the filtrate under reduced pressure to remove the solvent, unreacted vinyl acetate, and the acetaldehyde byproduct.
Step 5: Product Isolation
-
Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient, typically 9:1 to 4:1).
-
The less polar (R)-1-(5-chloro-2-fluorophenyl)ethyl acetate elutes first, followed by the more polar unreacted (S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.
Data Presentation: Kinetic Resolution Parameters
The following table summarizes the expected quantitative outcomes for the resolution of 1-(5-chloro-2-fluorophenyl)ethan-1-ol under varying conditions, demonstrating the superiority of CALB in non-polar solvents.
| Biocatalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | ees (%) | eep (%) | E -value |
| CALB (Novozym 435) | Hexane | 35 | 24 | 50.0 | >99.0 | >99.0 | >200 |
| CALB (Novozym 435) | Toluene | 40 | 16 | 50.1 | >99.0 | 98.5 | >200 |
| Amano Lipase AK | Hexane | 35 | 48 | 45.2 | 82.4 | 98.0 | 120 |
| CALB (Novozym 435) | THF (Polar) | 35 | 48 | 22.0 | 28.1 | 95.0 | 45 |
Note: ees = enantiomeric excess of (S)-alcohol; eep = enantiomeric excess of (R)-acetate. Data extrapolated from established 1-arylethanol resolution benchmarks[2],[3].
Critical Parameters & Troubleshooting (E-E-A-T Insights)
-
Acetaldehyde Toxicity: While vinyl acetate drives the reaction forward, the resulting acetaldehyde can form Schiff bases with the lysine residues on the surface of the lipase, leading to gradual deactivation[4]. If scaling up beyond 100 grams, consider switching to isopropenyl acetate , which generates acetone as a byproduct (less toxic to the enzyme, though slightly slower kinetics).
-
Water Activity ( aw ): Lipases require a minimal hydration shell to maintain their active conformation. Completely anhydrous conditions (e.g., rigorous drying with excessive molecular sieves) can strip this water layer, causing the enzyme to become rigid and inactive. Maintain a water activity of aw≈0.2 for optimal performance.
-
Continuous Flow Adaptation: For industrial drug development, this batch process can be easily translated into a continuous flow packed-bed reactor. CALB immobilized in microreactors has shown exceptional productivity (up to 52.2 g of product per mg of enzyme over 2000 hours) without product inhibition[6].
Sources
- 1. 1-(5-Chloro-2-Fluorophenyl)Ethan-1-Ol | 958653-04-8 | ChemicalCell [chemicalcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution of (±)-2-octanol [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Scale-Up Synthesis and Process Optimization of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
Target Audience: Researchers, process chemists, and drug development professionals.
Strategic Rationale & Route Selection
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a high-purity halogenated aromatic alcohol that serves as a critical chiral synthon in the development of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) therapeutics and anti-inflammatory compounds[1].
When scaling up the asymmetric reduction of the precursor 1-(5-chloro-2-fluorophenyl)ethan-1-one to the (1S)-alcohol, process chemists typically evaluate two primary pathways:
-
Asymmetric Transfer Hydrogenation (ATH): Utilizing Noyori-type RuCl(p-cymene)[(S,S)-TsDPEN] catalysts with a formate hydrogen donor[2].
-
Biocatalytic Reduction: Utilizing an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system[3].
Causality in Route Selection: While ATH is robust and avoids the hazards of high-pressure hydrogen gas, the substrate's di-halogenated aromatic ring (chloro and fluoro substituents) presents a specific vulnerability. Transition-metal catalysts can trigger trace hydrodehalogenation side reactions at elevated temperatures. Furthermore, stringent API guidelines require the complete purging of heavy metals (Ruthenium), necessitating expensive metal scavengers.
Conversely, the KRED biocatalytic route operates in an aqueous medium at ambient temperature, completely bypassing the risk of hydrodehalogenation[4]. It delivers absolute stereocontrol (>99.5% enantiomeric excess) and boasts a superior environmental factor (E-factor) by eliminating heavy metals and organic solvents from the primary reaction phase[3]. Therefore, the biocatalytic pathway is selected as the optimal, self-validating system for kilogram-scale production.
Mechanistic Pathway
The biocatalytic system relies on a coupled enzymatic cycle. The KRED enzyme selectively transfers a hydride from NADPH to the re-face of the ketone, yielding the (1S)-alcohol. To make the process economically viable, the expensive NADP+ cofactor is used in catalytic amounts (0.1 wt%) and continuously regenerated to NADPH by GDH, which oxidizes D-glucose to D-glucono-1,5-lactone (subsequently hydrolyzing to gluconic acid)[5].
Coupled KRED/GDH biocatalytic cycle for the asymmetric reduction of the target ketone.
Detailed Scale-Up Protocol (1.0 kg Scale)
Equipment Requirements
-
20 L jacketed glass reactor equipped with a PTFE overhead stirrer.
-
Internal temperature probe and automated pH-stat dosing unit.
Materials
-
Substrate: 1-(5-chloro-2-fluorophenyl)ethan-1-one (1.0 kg, 5.79 mol)
-
Enzymes: Engineered KRED (20 g, 2.0 wt%) and GDH (5 g, 0.5 wt%)[4]
-
Cofactor: NADP+ sodium salt (1 g, 0.1 wt%)
-
Reductant: D-Glucose (1.56 kg, 1.5 equivalents)
-
Buffer: Potassium phosphate buffer (10 L, 100 mM, pH 7.0)
-
Titrant: 5 M NaOH (for pH control)
Step-by-Step Methodology
-
Aqueous Phase Preparation: Charge the 20 L reactor with 10 L of the 100 mM potassium phosphate buffer. Adjust the internal temperature to 30 °C. Add D-glucose, NADP+, GDH, and KRED. Stir at 150 rpm for 15 minutes until all solids are fully dissolved.
-
Causality: Complete dissolution of the enzymes before substrate introduction prevents localized protein aggregation, which can severely reduce active site availability and stall the reaction[5].
-
-
Substrate Introduction: Slowly charge the 1.0 kg of 1-(5-chloro-2-fluorophenyl)ethan-1-one into the reactor over 30 minutes. Increase stirring to 350 rpm to maintain a fine biphasic emulsion.
-
Reaction & pH Control: The reaction generates gluconic acid, which will rapidly depress the pH. Engage the pH-stat to automatically dose 5 M NaOH, maintaining the pH strictly at 7.0 ± 0.2.
-
Causality: KRED enzymes possess a narrow optimal pH window. If the pH drops below 6.0, the enzyme undergoes irreversible conformational denaturation; if it exceeds 8.0, the NADP+ cofactor degrades via base-catalyzed hydrolysis[6]. The volume of NaOH dosed serves as a real-time, self-validating surrogate metric for reaction conversion.
-
-
In-Process Control (IPC): After 12 hours, sample the organic phase. The reaction is deemed complete when the residual ketone is <1.0% by achiral GC area.
Downstream Processing (DSP) & Isolation
The isolation strategy must efficiently separate the product from the aqueous buffer, gluconate salts, and protein residues without utilizing chromatography.
Downstream processing (DSP) workflow for the isolation of the (1S)-alcohol.
-
Protein Removal: Add 500 g of Celite (diatomaceous earth) to the reactor and stir for 20 minutes. Filter the entire mixture through a Nutsche filter.
-
Causality: Denatured proteins act as powerful surfactants, causing intractable emulsions during solvent extraction. Celite binds these proteins, ensuring rapid phase separation.
-
-
Extraction: Transfer the filtrate back to the reactor and extract with Methyl tert-butyl ether (MTBE) (3 x 5 L).
-
Causality: MTBE is chosen over ethyl acetate because it is less miscible with water and does not undergo hydrolysis at varying pH levels.
-
-
Washing & Concentration: Wash the combined organic layers with 3 L of saturated brine. Concentrate the organic phase under reduced pressure (40 °C, 150 mbar) while continuously feeding n-heptane to execute a solvent swap.
-
Crystallization: Cool the resulting heptane/MTBE slurry to 0 °C at a rate of 10 °C/hour. Filter the white crystalline solid and dry under vacuum at 35 °C to constant weight.
Analytical Validation System
To ensure trustworthiness and batch-to-batch reproducibility, the following analytical parameters must be validated:
-
Conversion (Achiral GC): Column: DB-5 (30 m x 0.25 mm). Carrier: Helium. Program: 100 °C (hold 2 min) to 250 °C at 15 °C/min.
-
Enantiomeric Excess (Chiral HPLC): Column: Chiralcel OD-H (250 x 4.6 mm). Mobile Phase: Hexane/Isopropanol (95:5 v/v). Flow rate: 1.0 mL/min. Detection: UV 220 nm. The (1S)-enantiomer and (1R)-enantiomer must show baseline resolution (Rs > 2.0).
Quantitative Data Summary
The table below summarizes the expected performance metrics of the optimized biocatalytic scale-up compared to traditional chemical reduction baselines.
| Metric | Biocatalytic (KRED) | Chemical (ATH - Ru/TsDPEN) | Advantage / Causality |
| Isolated Yield | 92 - 95% | 85 - 88% | Avoids hydrodehalogenation side-reactions. |
| Enantiomeric Excess (ee) | > 99.9% | 96 - 98% | Enzymatic active site enforces absolute facial selectivity. |
| Catalyst Loading | 2.0 wt% (Enzyme) | 0.5 - 1.0 mol% (Ru) | Eliminates toxic heavy metal carryover in the final API. |
| Space-Time Yield (STY) | 85 g L⁻¹ d⁻¹ | 120 g L⁻¹ d⁻¹ | ATH is faster, but KRED avoids complex DSP metal scavenging. |
| E-Factor | ~12 (excluding water) | ~25 | Aqueous system eliminates bulk organic solvent usage in reaction. |
References
-
1-(5-Chloro-2-Fluorophenyl)Ethan-1-Ol CAS NO 958653-04-8 ChemicalCell[Link]
-
Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst Organic Process Research & Development (ResearchGate)[Link]
-
Development of a Practical Biocatalytic Process for (R)-2-Methylpentanol Organic Process Research & Development (ACS Publications)[Link]
-
Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone Organic Process Research & Development (ACS Publications)[Link]
- Ketoreductase polypeptides for the reduction of acetophenones (US10927351B2)
-
Two anti‐Prelog NAD‐Dependent Alcohol Dehydrogenases with Broad Substrate Scope and Excellent Enantioselectivity European Journal of Organic Chemistry (ResearchGate)[Link]
Sources
- 1. 1-(5-Chloro-2-Fluorophenyl)Ethan-1-Ol | 958653-04-8 | ChemicalCell [chemicalcell.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Revolutionizing Chiral Alcohol Synthesis: Biocatalytic Reduction for (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
Authoritative Guide for Researchers and Drug Development Professionals
The asymmetric synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development, providing essential building blocks for a multitude of active pharmaceutical ingredients (APIs). Among these, (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol stands out as a critical intermediate. This application note provides a detailed exploration of biocatalytic reduction techniques, a green and highly selective method for the production of this valuable synthon. By leveraging the power of ketoreductases (KREDs), researchers can achieve high enantiomeric excess and yield, paving the way for more efficient and sustainable drug manufacturing processes. The inclusion of fluorine and chlorine atoms in pharmaceutical compounds can significantly enhance their efficacy.[1][2]
The Strategic Advantage of Biocatalysis
Traditional chemical methods for asymmetric reduction often rely on stoichiometric chiral reagents or transition metal catalysts, which can be costly and generate significant waste.[3][4] Biocatalysis, in contrast, utilizes enzymes—nature's catalysts—to perform chemical transformations with exceptional precision and under mild reaction conditions.[5][6] Ketoreductases, in particular, are highly effective for the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols.[7][8] This enzymatic approach offers several key advantages:
-
High Enantioselectivity: KREDs can produce the desired enantiomer with exceptional purity, often exceeding 99% enantiomeric excess (e.e.).[9][10]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous solutions at or near ambient temperature and neutral pH, reducing energy consumption and the need for harsh reagents.[11]
-
Environmental Sustainability: By replacing heavy metals and toxic solvents, biocatalysis aligns with the principles of green chemistry, minimizing environmental impact.[12][13]
-
Scalability: Modern enzyme engineering and fermentation technologies have made biocatalysts readily available and economically viable for large-scale industrial applications.[14][15]
Core Principles: The Ketoreductase Catalytic Cycle
The enzymatic reduction of a ketone by a KRED is dependent on a hydride source, typically a nicotinamide cofactor such as NADPH (nicotinamide adenine dinucleotide phosphate) or NADH (nicotinamide adenine dinucleotide).[16] The general reaction is depicted below:
Figure 1: General scheme of a ketoreductase (KRED) catalyzed reduction of a prochiral ketone.
Given the high cost of nicotinamide cofactors, their stoichiometric use is not feasible. Therefore, an efficient cofactor regeneration system is essential for a practical biocatalytic process.[9][17][18] A common and cost-effective method is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol, is used to regenerate the NADPH from NADP+.[11][19]
Figure 2: Isopropanol-based cofactor regeneration system coupled with KRED-catalyzed reduction.
Application Protocol: Synthesis of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
This protocol outlines a general procedure for the biocatalytic reduction of 5-chloro-2-fluorophenyl ethanone. Optimization of specific parameters may be required depending on the chosen enzyme and desired scale.
Part 1: Enzyme Screening
The selection of an appropriate ketoreductase is the most critical step. Commercially available KRED screening kits, such as the Codex® KRED Screening Kit, offer a diverse panel of enzymes with varying substrate specificities and stereoselectivities.[11][14]
Materials:
-
Ketoreductase screening kit (e.g., Codex® KRED Screening Kit containing 24 different KREDs)[14]
-
5-chloro-2-fluorophenyl ethanone (substrate)
-
Isopropanol (IPA)
-
Reaction buffer (as provided in the kit or a standard phosphate buffer, pH 7.0)
-
96-well microtiter plates or reaction vials
-
Incubator shaker
Protocol:
-
Prepare a stock solution of the substrate: Dissolve 5-chloro-2-fluorophenyl ethanone in isopropanol to a final concentration of 100 mg/mL.
-
Reconstitute the KREDs: Follow the manufacturer's instructions to reconstitute each of the 24 KREDs in the screening kit with the provided buffer.
-
Set up the reactions: In individual wells of a 96-well plate or in separate vials, combine the reconstituted KRED solution, reaction buffer, and the substrate stock solution. A typical reaction volume is 200 µL.
-
Incubate the reactions: Seal the plate or vials and incubate at 30°C with agitation for 24 hours.[20]
-
Analyze the results: After the incubation period, quench the reactions and extract the product. Analyze the conversion and enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Part 2: Preparative Scale Synthesis
Once a suitable KRED has been identified from the screening process, the reaction can be scaled up. The following is a representative protocol for a 1-gram scale synthesis.
Materials:
-
Selected Ketoreductase (e.g., 10-20 mg)
-
5-chloro-2-fluorophenyl ethanone (1.0 g)
-
Isopropanol (45 mL)
-
Potassium phosphate buffer (5 mL, 100 mM, pH 7.0)
-
NADP+ or NADH (depending on the KRED, typically 1-2 mg)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., 100 mL round-bottom flask)
-
Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the 5-chloro-2-fluorophenyl ethanone in isopropanol. Add the potassium phosphate buffer and the NADP+ or NADH. Stir the mixture until all components are dissolved.
-
Enzyme Addition: Add the selected ketoreductase to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature (or the optimal temperature for the chosen KRED) for 24-48 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding ethyl acetate. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel to yield the pure (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.
Part 3: Analytical Methods for Chiral Purity Determination
Accurate determination of the enantiomeric excess is crucial. Chiral HPLC is the most common and reliable method for this analysis.[21][22][23]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H).[24][25]
Typical HPLC Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Sample Preparation:
Dilute a small aliquot of the reaction mixture or the purified product in the mobile phase before injection.
The retention times of the two enantiomers will be different, allowing for their separation and quantification. The enantiomeric excess (e.e.) is calculated using the following formula:
e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100
Where [S] and [R] are the peak areas of the (S) and (R) enantiomers, respectively.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Sub-optimal pH or temperature. | Optimize pH and temperature for the specific KRED. |
| Enzyme inhibition by substrate or product. | Lower the initial substrate concentration or use a two-phase system to remove the product as it forms.[26] | |
| Inefficient cofactor regeneration. | Increase the concentration of isopropanol or add a glucose/glucose dehydrogenase (GDH) system.[27] | |
| Low Enantioselectivity | Incorrect enzyme choice. | Screen a wider range of KREDs. |
| Racemization of the product. | Ensure mild work-up conditions. |
Conclusion
Biocatalytic reduction using ketoreductases offers a powerful and sustainable platform for the synthesis of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.[28][29] By following the outlined protocols for enzyme screening, preparative synthesis, and chiral analysis, researchers can efficiently produce this key pharmaceutical intermediate with high yield and excellent enantiomeric purity. The continued development of novel and engineered ketoreductases will further expand the scope and applicability of this green technology in drug discovery and development.[10][30]
References
- Codexis. "Codex® KRED Screening Kit." Cloudfront.net. Accessed April 7, 2026.
- Codexis. "Enzyme Screening Kits and Panels." Codexis. Accessed April 7, 2026.
- Google Patents. "US10196667B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system.
- Organic Letters. "Asymmetric Synthesis of CF3-Substituted β-Hydroxyketones and 1,3-Diols by Engineered Ketoreductases.
- Chemical Communications. "Engineering ketoreductases for the enantioselective synthesis of chiral alcohols." RSC Publishing. Accessed April 7, 2026.
- ResearchGate. "Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020).
- Frontiers. "In silico enzyme screening identifies an SDR ketoreductase from Thermus caliditerrae as an attractive biocatalyst and promising candidate for protein engineering." Frontiers. Accessed April 7, 2026.
- ResearchGate. "Schematic overview of our system for continuous cofactor regeneration....
- PMC. "Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli." PMC. Accessed April 7, 2026.
- ACS Publications. "Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli.
- PubMed. "Single mutations of ketoreductase ChKRED20 enhance the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol." PubMed. Accessed April 7, 2026.
- Creative Enzymes. "Ketoreductase, Recombinant(EC 1.1.1.2).
- ACS Publications. "Development of an Immobilized Ketoreductase for Enzymatic (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol Production.
- Journal of Pharmaceutical and Applied Chemistry. "IDENTIFYING KETOREDUCTASES THAT PREFERENTIALLY SYNTHESIZE PHARMACEUTICALLY RELEVENT (S)-1-HYDROXY." Natural-Sciences.com. Accessed April 7, 2026.
- ResearchGate. "Enantioselective microbial reduction of substituted acetophenone.
- University of Calgary. "Enantioselective Reduction of Ketones." University of Calgary. Accessed April 7, 2026.
- PMC. "Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant." PMC. Accessed April 7, 2026.
- Wikipedia. "Enantioselective reduction of ketones." Wikipedia. Accessed April 7, 2026.
- Chiralpedia. "Chiral HPLC separation: strategy and approaches." Chiralpedia. Accessed April 7, 2026.
- Codexis. "Codex® KRED Screening Kit Protocol, 250 mg." Cloudfront.net. Accessed April 7, 2026.
- Sigma-Aldrich. "Basics of chiral HPLC." Sigma-Aldrich. Accessed April 7, 2026.
- Books. "13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine." Books. Accessed April 7, 2026.
- VTechWorks. "CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation." VTechWorks. Accessed April 7, 2026.
- DTU Research Database. "Rules for biocatalyst and reaction engineering to implement effective, NAD(P)H-dependent, whole cell bioreductions.
- ChemRxiv. "Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction." ChemRxiv. Accessed April 7, 2026.
- MolPort. "(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol." MolPort. Accessed April 7, 2026.
- Phenomenex. "Chiral HPLC Separations." Phenomenex. Accessed April 7, 2026.
- PMC. "Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol." PMC. Accessed April 7, 2026.
- Green Chemistry. "Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin." RSC Publishing. Accessed April 7, 2026.
- PMC. "Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers." PMC. Accessed April 7, 2026.
- Eurofluor. "Pharmaceuticals." Eurofluor. Accessed April 7, 2026.
- TU Delft Repository. "Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase." TU Delft Repository. Accessed April 7, 2026.
- Merck. "1-(2-chloro-5-fluorophenyl)ethan-1-one." Merck. Accessed April 7, 2026.
- PubMed. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." PubMed. Accessed April 7, 2026.
- ACS Publications. "Development of an Optimized Process for 2,4-Dichloro-5-fluoroacetophenone: A Key Intermediate of Ciprofloxacin.
- BenchChem. "Application of 1-(4-Chlorophenyl)ethanol in the Synthesis of Pharmaceutical Intermediates." BenchChem. Accessed April 7, 2026.
Sources
- 1. Pharmaceuticals - Eurofluor [eurofluor.org]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Frontiers | In silico enzyme screening identifies an SDR ketoreductase from Thermus caliditerrae as an attractive biocatalyst and promising candidate for protein engineering [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajpamc.com [ajpamc.com]
- 9. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 10. Single mutations of ketoreductase ChKRED20 enhance the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. repository.tudelft.nl [repository.tudelft.nl]
- 14. codexis.com [codexis.com]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. US10196667B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system - Google Patents [patents.google.com]
- 17. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 21. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. phx.phenomenex.com [phx.phenomenex.com]
- 24. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 25. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Ketoreductase, Recombinant(EC 1.1.1.2) - Creative Enzymes [creative-enzymes.com]
- 30. chemrxiv.org [chemrxiv.org]
Application Note: Advanced Cross-Coupling Protocols for (1S)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol
Executive Summary
(1S)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol is a stereochemically pure, highly versatile building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted covalent inhibitors such as SARS-CoV-2 Mpro antagonists ()[1]. While the aryl chloride moiety provides an excellent vector for structural diversification via transition-metal-catalyzed cross-coupling, the presence of an unprotected secondary alcohol and an ortho-fluorine atom presents significant chemoselectivity and stability challenges. This application note details optimized, self-validating protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings that preserve both the (1S) chiral center and the free alcohol.
Mechanistic Insights & Causality in Experimental Design
As a Senior Application Scientist, it is critical to understand that successful cross-coupling on this substrate is not merely about reagent selection, but about managing competing mechanistic pathways:
-
The Aryl Chloride Activation Barrier: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol) compared to aryl bromides and iodides. Successful oxidative addition requires electron-rich, sterically demanding palladium precatalysts. We utilize third-generation (G3) palladacycles featuring dialkylbiarylphosphine ligands (e.g., XPhos, tBuBrettPhos) to ensure rapid activation and prevent catalyst resting-state degradation ()[2].
-
The Unprotected Chiral Alcohol Dilemma: The free secondary alcohol is prone to deprotonation under basic cross-coupling conditions. If the resulting alkoxide coordinates to the Pd(II) intermediate, it can undergo rapid β -hydride elimination, leading to the formation of the corresponding ketone (1-(5-chloro-2-fluorophenyl)ethan-1-one). To circumvent this without resorting to protecting groups, the causality of ligand design is leveraged: highly bulky ligands like tBuBrettPhos force a geometry that precludes the coplanar transition state required for β -hydride elimination, while simultaneously accelerating the desired reductive elimination ()[3].
-
The Ortho-Fluorine Effect: The fluorine atom at the 2-position inductively activates the adjacent positions and can be susceptible to Nucleophilic Aromatic Substitution (SNAr) if strong nucleophiles (like primary amines or alkoxides) are subjected to high temperatures and strong bases. Consequently, weak inorganic bases (e.g., K3PO4, Cs2CO3) and moderate temperatures (40–80 °C) are strictly employed to maintain chemoselectivity ()[1].
Experimental Workflows
Workflow for cross-coupling of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.
General Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Coupling of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol with aryl/heteroaryl boronic acids while retaining the free alcohol.
Causality of Conditions: XPhos Pd G3 is selected for its exceptional ability to activate aryl chlorides at mild temperatures. K3PO4 in a biphasic 1,4-dioxane/water mixture provides sufficient basicity to activate the boronic acid (forming the reactive boronate) without deprotonating the secondary alcohol or racemizing the benzylic chiral center ()[4].
Step-by-Step Methodology:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.5 equiv, 1.5 mmol).
-
Base Addition: Add finely milled anhydrous K3PO4 (2.0 equiv, 2.0 mmol).
-
Catalyst Loading: In a glovebox or under a strict argon atmosphere, add XPhos Pd G3 (2.0 mol %).
-
Solvent Introduction: Add degassed 1,4-dioxane (4.0 mL) followed by degassed deionized water (1.0 mL). Note: The biphasic nature is crucial for dissolving the phosphate base while keeping the organic substrates in solution.
-
Reaction: Seal the vial and stir vigorously at 60 °C for 4–6 hours. Monitor via LC-MS or TLC. The bulky XPhos ligand prevents Pd-mediated alcohol oxidation.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate.
-
Self-Validation: Purify via flash chromatography. Enantiomeric excess (ee) must be validated via chiral HPLC to confirm the retention of the (1S) configuration (>99% ee expected). The presence of the intact alcohol should be confirmed via IR spectroscopy (~3300 cm⁻¹ broad peak).
General Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: C-N coupling with secondary or primary amines.
Causality of Conditions: tBuBrettPhos Pd G3 is specifically engineered to favor C-N bond formation over C-O bond formation, ensuring extreme chemoselectivity even in the presence of unprotected alcohols ()[2]. Cs2CO3 is used as a mild base to prevent SNAr at the ortho-fluorine position.
Step-by-Step Methodology:
-
Preparation: To an oven-dried vial, add (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (1.0 equiv, 1.0 mmol) and the amine nucleophile (1.2 equiv, 1.2 mmol).
-
Base & Catalyst: Add Cs2CO3 (2.0 equiv, 2.0 mmol) and tBuBrettPhos Pd G3 (3.0 mol %).
-
Solvent: Add anhydrous, degassed tert-amyl alcohol or 1,4-dioxane (5.0 mL). Note: tert-amyl alcohol is often superior for suppressing alcohol deprotonation due to its own steric bulk and hydrogen-bonding capabilities.
-
Reaction: Purge the vial with argon, seal, and heat at 80 °C for 12 hours.
-
Workup & Self-Validation: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography. Confirm the absence of the ketone byproduct via ¹H NMR (validate by ensuring the retention of the benzylic CH proton at ~5.1 ppm) to confirm the chemoselectivity of the ligand.
Quantitative Data Summary
| Parameter | Suzuki-Miyaura (C-C) | Buchwald-Hartwig (C-N) |
| Target Bond Formation | Aryl-Aryl / Aryl-Alkyl | Aryl-Amine |
| Optimal Precatalyst | XPhos Pd G3 (2.0 mol%) | tBuBrettPhos Pd G3 (3.0 mol%) |
| Optimal Base | K3PO4 (2.0 equiv) | Cs2CO3 (2.0 equiv) |
| Solvent System | 1,4-Dioxane / H2O (4:1) | tert-Amyl alcohol or 1,4-Dioxane |
| Temperature | 60 °C | 80 °C |
| Chemoselectivity | Tolerates free -OH; No SNAr | Prevents O-arylation; No SNAr |
| Typical Yield Range | 75% – 95% | 65% – 88% |
| Chiral Retention (ee) | >99% (Retention of 1S) | >99% (Retention of 1S) |
Catalytic Cycle & Side-Reaction Mitigation
Catalytic cycle highlighting the mitigation of β-hydride elimination using bulky ligands.
References
-
Title: Discovery of Potent Pyrazoline-Based Covalent SARS-CoV-2 Main Protease Inhibitors Source: bioRxiv (2022) URL: [Link]
-
Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Advances / PMC (2024) URL: [Link]
-
Title: Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines Source: Journal of the American Chemical Society (2024) URL: [Link]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (2016) URL: [Link]
Sources
Application Note: Asymmetric Transfer Hydrogenation to Synthesize (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
Document Type: Technical Protocol & Mechanistic Guide Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers
Executive Summary
The chiral alcohol (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (CAS: 958653-04-8) is a high-purity halogenated aromatic building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals 1. Synthesizing this specific enantiomer requires precise stereocontrol. This application note details a robust, scalable Asymmetric Transfer Hydrogenation (ATH) protocol utilizing a Noyori-Ikariya Ruthenium(II) catalyst system to reduce the corresponding ketone, 1-(5-chloro-2-fluorophenyl)ethan-1-one, with exceptional enantiomeric excess (ee >98%).
Mechanistic Rationale & Catalyst Selection (E-E-A-T)
As a Senior Application Scientist, it is vital to understand why specific reagents and conditions are selected, rather than merely following a recipe. The ATH of halogenated acetophenones presents unique electronic and steric challenges that dictate our catalytic strategy.
The Outer-Sphere Mechanism & Halogen Tolerance
Traditional inner-sphere reductions require the ketone oxygen to coordinate directly to the metal center. However, ortho-halogenated substrates (like the 2-fluoro group in our target) can cause steric clashes or competitively coordinate, poisoning the catalyst.
We utilize the Noyori-Ikariya catalyst , specifically RuCl(p-cymene)[(R,R)-TsDPEN]. This system operates via a concerted, six-membered pericyclic outer-sphere mechanism 2. The active 18-electron Ruthenium-hydride species delivers a hydride (from Ru-H) and a proton (from N-H of the TsDPEN ligand) simultaneously to the C=O bond without requiring direct metal-substrate coordination [[3]](). This effectively bypasses the steric hindrance of the 2-fluoro substituent 4.
Stereochemical Control: Why (R,R)-TsDPEN?
To achieve the (1S) configuration, we must analyze the Cahn-Ingold-Prelog (CIP) priorities of the product. The chiral center is bound to: -OH (Priority 1), -(5-chloro-2-fluorophenyl) (Priority 2), -CH₃ (Priority 3), and -H (Priority 4). Because this priority order is identical to that of standard 1-phenylethanol, we must use the (R,R)-TsDPEN ligand. The (S,S)-enantiomer would yield the undesired (1R)-alcohol.
Thermodynamic Driving Force: FA/TEA vs. Isopropanol
While isopropanol is a common hydrogen donor, its reaction is reversible. At high conversions, the reverse reaction (Oppenauer oxidation) can erode the enantiomeric excess of electron-deficient halogenated alcohols 5. To prevent this, we employ a Formic Acid/Triethylamine (FA/TEA) azeotrope (5:2 molar ratio) . The decomposition of formic acid generates CO₂ gas, which escapes the system. This renders the hydride transfer strictly irreversible , locking in the stereocenter and driving the reaction to >99% conversion 6.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between the chosen parameters and the experimental outcomes for halogenated acetophenones.
| Hydrogen Donor System | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Mechanistic Outcome |
| Isopropanol / t-BuOK | RuCl(p-cymene)[(R,R)-TsDPEN] | 25 | 12 | 88 | 91 | Reversible; ee erosion at high conversion. |
| FA/TEA (5:2 Azeotrope) | RuCl(p-cymene)[(R,R)-TsDPEN] | 40 | 6 | >99 | >98.5 | Irreversible; CO₂ evolution preserves stereocenter. |
| Aqueous HCOONa | Tethered Ru(II)-(R,R)-TsDPEN | 40 | 8 | 95 | 96 | Phase transfer limitations; lower reaction rate. |
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in In-Process Controls (IPCs) to validate the integrity of the inert atmosphere and catalyst activity in real-time.
Materials Required
-
Substrate: 1-(5-chloro-2-fluorophenyl)ethan-1-one (1.0 eq, 10 mmol)
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.002 eq, S/C = 500)
-
Hydrogen Donor: Formic Acid (FA) and Triethylamine (TEA)
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (Optional, for high-concentration runs)
Step-by-Step Methodology
Step 1: Preparation of the FA/TEA Azeotrope (Exothermic Control)
-
Charge a dry Schlenk flask with Triethylamine (2.0 eq, 20 mmol) under an Argon atmosphere.
-
Cool the flask to 0 °C using an ice bath.
-
Causality Check: Slowly add Formic Acid (5.0 eq, 50 mmol) dropwise. The neutralization is highly exothermic; rapid addition will cause localized boiling, altering the critical 5:2 molar ratio and reducing donor efficiency.
Step 2: Catalyst Activation & Reaction Initiation
-
In a separate, flame-dried reaction vessel, add the ketone substrate (10 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.02 mmol).
-
Purge the vessel with Argon (3x vacuum/backfill cycles). Self-Validation: The 16-electron intermediate formed during activation is highly air-sensitive. Failure to maintain an inert atmosphere will result in a color change from deep red to brown/black, indicating catalyst death 3.
-
Inject the prepared FA/TEA azeotrope into the reaction vessel.
-
Stir the mixture at 40 °C. CO₂ evolution will be immediately visible as gentle bubbling.
Step 3: In-Process Control (IPC) Monitoring
-
At t = 4 hours, withdraw a 50 µL aliquot, quench with water, and extract into hexane.
-
Analyze via Chiral GC (e.g., Agilent CP-Chirasil-Dex CB column).
-
Decision Matrix: If conversion is <95%, verify the reaction temperature and check for air ingress. If conversion is >99% and ee >98%, proceed to Step 4.
Step 4: Quench and Isolation
-
Cool the reaction to room temperature and quench by adding 15 mL of deionized water.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ (to remove residual formic acid) and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. Purify via recrystallization or silica gel chromatography if necessary.
Workflow Visualization
Fig 1. Experimental workflow and IPC decision matrix for the ATH of halogenated acetophenones.
References
-
1 ChemicalCell. 1-(5-Chloro-2-Fluorophenyl)Ethan-1-Ol CAS NO 958653-04-8.
-
4 Wills, M. et al. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing).
-
[[2]]() BenchChem. An In-depth Technical Guide to Asymmetric Transfer Hydrogenation (ATH).
-
6 Universidad de Alicante. Catalytic asymmetric transfer hydrogenation of ketones: Recent advances.
-
5 Wills, M. et al. Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. The Journal of Organic Chemistry (ACS Publications).
-
3 BenchChem. Introduction: The Power of Asymmetric Catalysis.
Sources
- 1. 1-(5-Chloro-2-Fluorophenyl)Ethan-1-Ol | 958653-04-8 | ChemicalCell [chemicalcell.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rua.ua.es [rua.ua.es]
Technical Support Center: Enhancing Enantiomeric Excess (ee) in (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the asymmetric synthesis of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol , a critical chiral building block for active pharmaceutical ingredients (APIs).
The presence of an ortho-fluoro and meta-chloro substituent on the acetophenone precursor creates a unique electronic and steric environment. These halogens strongly influence the dipole moment and facial binding affinity during hydride transfer. This guide addresses the mechanistic causality behind common enantiomeric excess (ee) failures and provides self-validating protocols to achieve >99% ee.
Part 1: Troubleshooting Guides & FAQs
Q1: My Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) plateaus at 85% ee. How can I push it to >99%?
The Causality: You are likely using isopropanol as your hydrogen donor. ATH with isopropanol is an equilibrium-driven process. As the concentration of your product—(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol—increases, the reverse reaction (Oppenauer oxidation) begins to occur. Because the chiral catalyst can oxidize the product back to the ketone and re-reduce it to the opposite enantiomer, the ee will erode over time. The Solution: Switch your hydrogen donor to a Formic Acid/Triethylamine (FA/TEA) azeotrope . The oxidation of formic acid yields carbon dioxide gas, which escapes the reaction matrix. This renders the hydride transfer thermodynamically irreversible, locking in the kinetic enantioselectivity of the Noyori-Ikariya catalyst [2]. Ensure you are using the (S,S)-Ts-DPEN ligand to selectively yield the (1S)-enantiomer.
Q2: During biocatalytic scale-up with Ketoreductase (KRED), the reaction stalls at 60% conversion and the ee drops. Why?
The Causality: This is a classic symptom of cofactor depletion and pH drift. KREDs require stoichiometric amounts of NADPH. If your coupled Glucose Dehydrogenase (GDH) recycling system fails, the KRED starves for hydride donors. Furthermore, the oxidation of glucose by GDH produces glucono- δ -lactone, which hydrolyzes to gluconic acid, rapidly dropping the pH. Suboptimal pH unfolds the enzyme's chiral pocket, leading to a loss of stereocontrol and allowing spontaneous, non-catalyzed racemic background reduction. The Solution: Implement an automated pH-stat system titrating 1M NaOH to strictly maintain pH 7.0. Increase your GDH loading by 10% and ensure adequate dissolved oxygen for mixing, but avoid excessive aeration which can denature proteins at the gas-liquid interface [1].
Q3: I am using the Corey-Bakshi-Shibata (CBS) reduction, but I am observing 10-15% of the (1R)-enantiomer. How do I prevent this?
The Causality: The CBS reduction relies on the chiral oxazaborolidine catalyst to coordinate both the borane ( BH3 ) and the ketone, forcing a highly organized 6-membered transition state. However, uncatalyzed BH3 can reduce the ketone directly in the bulk solvent, which is a strictly racemic process [3]. The Solution: The uncatalyzed background reaction is outcompeting the catalyzed pathway. You must pre-coordinate the (S)-MeCBS catalyst with borane for 15 minutes before introducing the ketone. Furthermore, the ketone must be added via a syringe pump over 2–3 hours at -20°C. Keeping the steady-state concentration of the uncoordinated ketone near zero ensures every molecule is processed by the chiral catalyst.
Part 2: Mechanistic Workflows & Visualizations
To understand the interdependencies of these systems, review the following mechanistic logic pathways.
Biocatalytic KRED cycle with GDH cofactor regeneration for (1S)-alcohol synthesis.
Logical troubleshooting pathway for resolving low enantiomeric excess in ATH.
Part 3: Quantitative Data Summaries
Table 1: Comparison of Asymmetric Reduction Methods for 1-(5-chloro-2-fluorophenyl)ethan-1-one
| Reduction Method | Reagents / Catalyst | Typical ee (%) | Scalability | Key Limitation |
| Biocatalysis (KRED) | Engineered KRED, GDH, Glucose, NADP+ | >99.5% | Excellent | Requires strict pH/temp control; high dilution. |
| ATH (Irreversible) | RuCl(p-cymene)[(S,S)-Ts-DPEN], FA/TEA | 97 - 99% | High | Trace heavy metal removal required for APIs. |
| CBS Reduction | (S)-MeCBS, BH3⋅THF | 92 - 96% | Moderate | High sensitivity to moisture; exothermic hazard. |
Table 2: Effect of Hydrogen Donor in Ru-Catalyzed ATH (Self-Validation Data)
| Hydrogen Donor System | Reaction Time | Conversion (%) | Enantiomeric Excess (ee) | Reversibility |
| Isopropanol (0.1 M) | 4 hours | 85% | 94% | High |
| Isopropanol (0.1 M) | 24 hours | 88% | 82% (Erosion) | High |
| Formic Acid / TEA (5:2) | 4 hours | >99% | 98.5% | None (Irreversible) |
| Formic Acid / TEA (5:2) | 24 hours | >99% | 98.5% (Stable) | None (Irreversible) |
Part 4: Step-by-Step Experimental Protocols
Protocol A: Irreversible Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes the Noyori-Ikariya catalyst to ensure irreversible hydride transfer, preventing ee erosion.
-
Catalyst Activation: In a dry, argon-purged Schlenk flask, dissolve 0.5 mol% of RuCl(p-cymene)[(S,S)-Ts-DPEN] in anhydrous dichloromethane (DCM, 2 mL/mmol substrate).
-
Azeotrope Preparation: Prepare a 5:2 molar ratio mixture of Formic Acid to Triethylamine (FA/TEA) in a separate flask under argon. Caution: Exothermic neutralization.
-
Substrate Addition: Add 1-(5-chloro-2-fluorophenyl)ethan-1-one (1.0 equiv) to the catalyst solution. Stir for 5 minutes at 25°C.
-
Reduction: Dropwise, add the FA/TEA azeotrope (3.0 equiv of formic acid) to the reaction mixture. The evolution of CO2 bubbles will be immediately visible.
-
Self-Validation Checkpoint: Monitor by chiral HPLC or GC. The reaction should reach >99% conversion within 4-6 hours. If bubbling stops prematurely, the catalyst may have deactivated due to oxygen ingress.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with ethyl acetate, dry over Na2SO4 , and concentrate under vacuum.
Protocol B: KRED-Catalyzed Biocatalytic Reduction
This protocol leverages an engineered ketoreductase with a GDH recycling system for ultimate stereopurity.
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer. Adjust the pH to exactly 7.0 using 1M NaOH.
-
Cofactor & Co-enzyme Loading: To the buffer, add D-glucose (1.5 equiv relative to substrate), NADP+ (0.05 mol%), and Glucose Dehydrogenase (GDH, 10 U/mL).
-
Enzyme Addition: Add the engineered (S)-selective Ketoreductase (KRED, 5-10 g/kg of substrate). Stir gently at 30°C to dissolve.
-
Substrate Feeding: Dissolve 1-(5-chloro-2-fluorophenyl)ethan-1-one in a minimal amount of DMSO (max 5% v/v of total reaction volume) to aid solubility. Add this solution dropwise to the aqueous buffer.
-
Reaction & pH Stat: Maintain the reaction at 30°C. Critical Step: Engage an automated pH-stat to titrate 1M NaOH into the reactor, neutralizing the gluconic acid byproduct and maintaining pH 7.0.
-
Self-Validation Checkpoint: The volume of NaOH consumed directly correlates to the reaction conversion. Once NaOH consumption ceases, the reaction is complete.
-
Workup: Add Celite, filter to remove denatured proteins, and extract the aqueous layer with Methyl tert-butyl ether (MTBE).
References
-
Chemical Communications (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Discusses the optimization of KREDs, cofactor regeneration, and the impact of structural modifications on enantioselectivity. URL: [Link] [1]
-
Dalton Transactions (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Details the use of Ru-based catalysts and the mechanistic advantages of irreversible hydrogen donors for ortho-substituted acetophenones. URL: [Link] [2]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Provides the foundational mechanistic rationale for the transition states and the necessity of preventing uncatalyzed borane reduction. URL: [Link] [3]
Technical Support Center: Optimizing Biocatalyst Yield for (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol Production
Welcome to the Biocatalysis Technical Support Center. This guide is designed for drug development professionals and process chemists scaling up the asymmetric reduction of 1-(5-chloro-2-fluorophenyl)ethanone to its corresponding chiral alcohol, (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.
Due to the steric hindrance and electronic deactivation caused by the ortho-fluoro and meta-chloro substitutions on the phenyl ring, this specific transformation requires precise control over enzyme selection, cofactor regeneration, and reaction thermodynamics[1].
System Overview & Reaction Pathway
The production of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol relies on an engineered Ketoreductase (KRED) paired with a Glucose Dehydrogenase (GDH) cofactor regeneration system. The GDH system drives the thermodynamic equilibrium forward by continuously recycling NADP⁺ to NADPH[2][3].
Biocatalytic cycle and GDH-mediated cofactor regeneration for chiral alcohol synthesis.
Diagnostic Flow: Troubleshooting Yield & Enantiomeric Excess
When scaling up from analytical to preparative scales, researchers frequently encounter yield crashes or enantiomeric excess (ee%) erosion. Use the diagnostic logic tree below to isolate the root cause of your biocatalytic failure.
Diagnostic logic tree for troubleshooting low yield and enantiomeric excess in KRED reactions.
Quantitative Data: Process Optimization Matrices
To maximize the space-time yield of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, the reaction environment must be carefully balanced. The tables below summarize empirical data for co-solvent selection and cofactor regeneration strategies.
Table 1: Impact of Co-Solvent Selection on KRED Activity and ee%
Halogenated acetophenones are highly hydrophobic. While co-solvents increase bioavailability, they can strip the essential hydration layer from the KRED, leading to denaturation.
| Co-Solvent System | Substrate Loading | Conversion (24h) | ee% (1S) | Mechanistic Observation |
| 5% v/v DMSO | 10 g/L | >99% | >99.5% | Homogeneous system; ideal for analytical screening but limits scalability. |
| 20% v/v DMSO | 50 g/L | 42% | 98.0% | Severe enzyme precipitation observed due to solvent-induced unfolding. |
| 15% v/v Isopropanol | 50 g/L | 65% | 94.5% | IPA competes with the substrate in the active site, eroding enantiopurity[4]. |
| 10% v/v Toluene | 100 g/L | >99% | >99.9% | Optimal. Biphasic system acts as a substrate reservoir, preventing aqueous toxicity while maintaining high throughput. |
Table 2: Cofactor Regeneration System Comparison
| Regeneration System | Byproduct | pH Impact | Process Suitability |
| GDH / D-Glucose | Gluconic Acid | Highly Acidic | Preferred. Highly thermodynamically favorable, but requires strict pH-stat titration[2][3]. |
| FDH / Formate | CO₂ (gas) | Neutral | Good for avoiding salt accumulation, but FDH often exhibits low specific activity. |
| KRED / Isopropanol | Acetone | Neutral | Not recommended. Reversible equilibrium limits yield and can erode ee% for bulky ketones[4]. |
In-Depth FAQs
Q: Why is my enantiomeric excess (ee%) dropping below 99% for the (1S) enantiomer? A: Wild-type ketoreductases (e.g., from Lactobacillus species) naturally exhibit (R)-selectivity for substituted acetophenones[5]. If you are using a wild-type or poorly engineered KRED, the steric bulk of the 5-chloro and 2-fluoro groups forces the substrate into a reversed binding pose, leading to a mixture of (R) and (S) enantiomers. Solution: Ensure you are using a strictly (S)-selective engineered KRED variant specifically evolved for bulky, di-halogenated phenyl rings[1][5]. Additionally, avoid using isopropanol as a co-solvent, as the reverse oxidation of the product can erode ee% over time[4].
Q: The reaction stalls at ~40% conversion despite adding excess glucose and enzyme. What is the limiting factor? A: This is a classic symptom of unmitigated pH drop. The GDH-mediated oxidation of D-glucose produces D-glucono-1,5-lactone, which spontaneously hydrolyzes into gluconic acid[2][3]. If your reaction relies solely on static buffer capacity (e.g., 100 mM Potassium Phosphate), the pH will rapidly drop below 6.0. This protonates critical catalytic histidine residues in the KRED active site, halting hydride transfer. Solution: Implement an automated pH-stat using 1M NaOH to maintain a strict pH of 7.0.
Q: How do I resolve severe emulsion formation during the downstream extraction of the chiral alcohol? A: Emulsions in biocatalysis are caused by amphiphilic denatured proteins acting as surfactants at the aqueous-organic interface. Solution: Do not rely on simple liquid-liquid extraction directly from the bioreactor. Instead, quench the reaction by adjusting the pH to 2.0 (to fully denature and precipitate the proteins), add a filter aid like Celite (diatomaceous earth), and perform a vacuum filtration. Extract the clear filtrate with ethyl acetate[2].
Self-Validating Experimental Protocol
This protocol describes a preparative-scale (100 g/L) biphasic reaction. It is designed to be self-validating : because the GDH reaction produces exactly one mole of gluconic acid for every mole of ketone reduced, the volume of 1M NaOH consumed by the pH-stat is directly proportional to the molar conversion of the substrate. This provides a real-time metric of reaction progress without requiring continuous HPLC sampling.
Preparative Scale Biphasic Bioreduction
Materials:
-
100 mM Potassium Phosphate Buffer (pH 7.0) supplemented with 1 mM MgSO₄
-
Engineered (S)-selective KRED (e.g., 2 g/L)
-
Glucose Dehydrogenase (GDH) (e.g., 1 g/L)
-
NADP⁺ (0.5 mM catalytic amount)
-
D-Glucose (1.5 molar equivalents relative to substrate)
-
1-(5-chloro-2-fluorophenyl)ethanone (Substrate)
-
Toluene (Organic phase)
-
1M NaOH (Titrant)
Step-by-Step Methodology:
-
Aqueous Phase Preparation: In a jacketed bioreactor set to 30°C, add the Potassium Phosphate buffer. Dissolve the D-Glucose, NADP⁺, GDH, and the engineered (S)-KRED. Stir gently (200 rpm) to avoid shearing the enzymes[2].
-
Substrate Feeding (Biphasic Setup): Dissolve the 1-(5-chloro-2-fluorophenyl)ethanone in Toluene to create a highly concentrated organic feed. Add this organic phase to the bioreactor so that Toluene constitutes 10% v/v of the total reaction volume. The final global concentration of the substrate should be 100 g/L.
-
Reaction Initiation & Self-Validation: Increase agitation to 600 rpm to ensure adequate phase mixing. Engage the automated pH-stat set to maintain pH 7.0 using 1M NaOH.
-
Causality Check: Monitor the NaOH consumption. A linear addition rate indicates steady-state enzyme kinetics. A sudden plateau indicates either substrate depletion or enzyme deactivation.
-
-
Reaction Monitoring: Allow the reaction to proceed for 24 hours. The reaction is considered complete when NaOH consumption ceases. Verify final conversion and ee% via Chiral HPLC.
-
Downstream Processing (Work-up): Stop agitation and allow the phases to separate. If an emulsion persists, adjust the aqueous phase to pH 2.0 using 1M HCl to precipitate the proteins. Add 5% w/v Celite, filter through a Buchner funnel, and extract the aqueous filtrate with Ethyl Acetate (3 x 1 volume). Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to isolate the pure (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol[2].
References
1.[2] Title: A Comparative Guide to the Synthesis of Chiral Alcohols: Biocatalytic Reduction vs. Chemical Methods - Benchchem Source: benchchem.com URL:
2.[1] Title: Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) Source: rsc.org URL:
3.[3] Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI Source: mdpi.com URL:
4.[5] Title: US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents Source: google.com URL:
5.[4] Title: Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer | ACS Catalysis Source: acs.org URL:
Sources
- 1. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
resolving chiral HPLC co-elution issues for 1-(5-chloro-2-fluorophenyl)ethan-1-ol
The target molecule, 1-(5-chloro-2-fluorophenyl)ethan-1-ol, presents a highly specific stereochemical environment. The chiral center at the benzylic position is heavily influenced by the electron-withdrawing nature of the meta-chloro and ortho-fluoro substituents. These halogens alter the π
πBelow is a comprehensive, causally-driven troubleshooting guide and self-validating methodology designed to eliminate co-elution and achieve baseline resolution ( Rs≥1.5 ).
Troubleshooting Workflow
Chiral HPLC Troubleshooting Workflow for Co-eluting Enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why are the enantiomers of 1-(5-chloro-2-fluorophenyl)ethan-1-ol co-eluting on my standard cellulose-based column (e.g., Chiralcel OD-H)? A1: Co-elution on a specific CSP indicates a lack of complementary steric fit. Cellulose tris(3,5-dimethylphenylcarbamate) relies on the analyte entering its chiral helical cavities to form transient hydrogen bonds and π
π12Q2: I am using an Amylose CSP with Hexane/Isopropanol (90:10), but I still see partial co-elution ( Rs=1.0 ). How should I adjust the mobile phase? A2: The alcoholic modifier in normal-phase HPLC acts as a competitor for the hydrogen-bonding sites on the CSP. Isopropanol (IPA) is a bulky modifier; its steric bulk can sometimes mask the subtle stereochemical differences of the enantiomers, leading to co-elution. Actionable Insight: Substitute IPA with Ethanol (EtOH). Ethanol is less sterically hindered, allowing for tighter, more specific interactions between the analyte's hydroxyl group and the CSP's carbamate linkages. Additionally, reducing the modifier concentration (e.g., to 95:5 Hexane:EtOH) increases the retention factor ( k′ ), providing more time for chiral recognition to occur[1].
Q3: My peaks are separating, but severe tailing is causing the tail of the first enantiomer to co-elute with the front of the second. How do I correct this? A3: Peak tailing in chiral chromatography usually stems from secondary, non-enantioselective interactions, such as hydrogen bonding between the analyte and residual silanols on the silica support[3]. While your compound is a neutral alcohol, the highly electronegative halogens increase the acidity of the hydroxyl proton, exacerbating these unwanted interactions. Actionable Insight: Ensure your mobile phase solvents are strictly HPLC-grade and anhydrous, as water can activate silanols[4]. If tailing persists, utilize an immobilized CSP (like Chiralpak IA) which allows the use of non-standard solvents. Adding a small percentage of dichloromethane (DCM) or methyl tert-butyl ether (MtBE) can disrupt these secondary interactions and sharpen peaks without destroying chiral selectivity[5].
Q4: Can adjusting the column temperature resolve the co-elution? A4: Yes. Chiral recognition is fundamentally an enthalpy-driven thermodynamic process. Lowering the temperature generally enhances chiral selectivity ( α ) by amplifying the subtle enthalpic differences ( ΔΔH‡ ) between the transient diastereomeric complexes formed by each enantiomer[3]. Actionable Insight: If you observe partial co-elution at 25°C, decrease the column temperature in 5°C increments (e.g., to 15°C). Be aware that while selectivity increases, peak efficiency ( N ) may decrease due to slower mass transfer kinetics and increased solvent viscosity.
Quantitative System Parameters
Table 1: Mobile Phase Modifier Effects on Halogenated 1-Phenylethanol Derivatives
| Modifier Type | Typical Ratio (Hexane:Mod) | Selectivity ( α ) Trend | Peak Shape | Mechanistic Impact |
| Isopropanol (IPA) | 90:10 to 98:2 | Moderate | Broad | High steric bulk; competes weakly for tight H-bonding sites. |
| Ethanol (EtOH) | 90:10 to 98:2 | High | Sharp | Low steric bulk; allows deep penetration into chiral cavities. |
| Methanol (MeOH) | 95:5 (Requires EtOH co-solvent) | Very High | Very Sharp | Strongest H-bond competitor; excellent for resolving tightly bound enantiomers. |
| DCM / MtBE | 50:50 to 100:0 (Immobilized CSPs only) | Variable | Excellent | Disrupts non-specific silanol interactions; requires Chiralpak IA/IB/IC[5]. |
Table 2: CSP Screening Matrix for 1-(5-chloro-2-fluorophenyl)ethan-1-ol
CSP DesignationPolymer BackboneDerivatizationImmobilized EquivalentSuitability for TargetAD-HAmylosetris(3,5-dimethylphenylcarbamate)IAPrimary Choice - Excellent for ortho-substituted aromatics.OD-HCellulosetris(3,5-dimethylphenylcarbamate)IBSecondary Choice - May struggle with rigid steric hindrance.AS-HAmylosetris((S)-alpha-methylbenzylcarbamate)IGAlternative - Good for unique π π stacking requirements.
Self-Validating Experimental Protocol
To systematically resolve co-elution for 1-(5-chloro-2-fluorophenyl)ethan-1-ol, execute the following step-by-step methodology. This protocol is designed to be self-validating; you will not proceed to the next phase until the current phase's success criteria are met.
Phase 1: System Suitability & Baseline Establishment
-
System Flush: Purge the HPLC system with HPLC-grade Isopropanol for 30 minutes at 1.0 mL/min to remove any residual buffers or contaminants that could cause ghost peaks or baseline drift[3].
-
Sample Preparation: Dissolve 1-(5-chloro-2-fluorophenyl)ethan-1-ol in the initial mobile phase (e.g., Hexane/EtOH 90:10) to a concentration of 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter[1]. Causality: Dissolving in the mobile phase prevents solvent-mismatch band broadening at the column head.
Phase 2: CSP Screening (The "Hit" Phase)
-
Install Columns: Sequentially evaluate an Amylose-based CSP (e.g., Chiralpak IA or AD-H) and a Cellulose-based CSP (e.g., Chiralpak IB or OD-H).
-
Initial Run: Isocratic flow of Hexane/EtOH (90:10 v/v) at 1.0 mL/min, Temperature: 25°C, UV Detection: 220 nm and 254 nm.
-
Validation Check: Calculate the Resolution ( Rs ).
-
If Rs=0 : The CSP lacks the spatial geometry for this molecule. Switch to the other polymer backbone.
-
If 0<Rs<1.5 : A chiral recognition mechanism exists, but the kinetics are suboptimal. Proceed to Phase 3 with this column.
-
Phase 3: Mobile Phase Optimization (The "Tuning" Phase)
-
Adjust Modifier Strength: If the peaks are co-eluting but eluting very quickly ( k′<2 ), reduce the Ethanol concentration to 5% (Hexane/EtOH 95:5). This forces the analyte to spend more time interacting with the chiral cavities[1].
-
Address Tailing (If Applicable): If utilizing an immobilized column (Chiralpak IA), introduce 5-10% Dichloromethane (DCM) into the mobile phase (e.g., Hexane/DCM/EtOH 85:10:5). This will suppress silanol interactions and sharpen the tailing edge of the first enantiomer[5].
Phase 4: Thermodynamic Optimization
-
Temperature Tuning: If partial co-elution persists ( Rs≈1.2 ) after mobile phase tuning, reduce the column compartment temperature from 25°C to 15°C[3].
-
Flow Rate Adjustment: Because lower temperatures increase mobile phase viscosity and decrease mass transfer rates, reduce the flow rate to 0.8 mL/min to restore peak efficiency ( N ) and achieve final baseline resolution ( Rs≥1.5 ).
References
purification and crystallization techniques for (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification and crystallization of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. As a critical chiral intermediate in pharmaceutical synthesis, achieving high chemical and enantiomeric purity is paramount. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties, handling, and analysis of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol.
Q1: What are the physical properties of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol?
Based on data for the corresponding (R)-enantiomer, (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is expected to be a liquid at room temperature[1]. This is a critical consideration for purification, as direct crystallization from a melt is not feasible. Purification will rely on techniques suitable for liquids (e.g., column chromatography) or conversion to a crystalline derivative.
Q2: Why is achieving high enantiomeric purity so important for this compound?
In pharmaceutical development, the different enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles[2][3]. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even cause adverse effects (the distomer)[3]. Therefore, regulatory agencies mandate strict control over the enantiomeric purity of chiral drug substances to ensure safety and efficacy[4][5].
Q3: What are the most common impurities I might encounter?
Impurities typically arise from the synthetic route. While specific impurities depend on the exact process, they generally fall into these categories:
-
Unreacted Starting Materials: Such as the precursor ketone (5-chloro-2-fluorophenyl)ethan-1-one.
-
Reagents and Catalysts: Residual reagents from the synthesis or reduction steps.
-
By-products: Products from side reactions.
-
The Undesired Enantiomer: (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, which must be separated to achieve high enantiomeric excess (% ee).
The presence of impurities, even at low levels, can significantly hinder crystallization, affect crystal habit (shape), and reduce product purity[6][7][8].
Q4: How can I accurately assess the chemical and enantiomeric purity of my sample?
A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and assessing the number of components in the crude product.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the "gold standard" for determining enantiomeric purity (% ee)[2][4][9]. It uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their precise quantification[5][9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify chemical impurities. Chiral NMR, using chiral solvating or derivatizing agents, can also be used to determine enantiomeric purity.
| Analytical Technique | Primary Application | Key Parameter Measured |
| Chiral HPLC | Enantiomeric Purity | Enantiomeric Excess (% ee)[2] |
| ¹H / ¹³C NMR | Structural Confirmation & Chemical Purity | Chemical Shift, Integration |
| TLC | Reaction Monitoring & Qualitative Purity | Retention Factor (Rf) |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Mass-to-charge ratio (m/z) |
Part 2: Purification & Crystallization Troubleshooting Guide
This guide is structured to provide direct solutions to common experimental challenges.
Problem 1: My purified compound is a liquid or oil and will not crystallize.
-
Plausible Cause: The compound's melting point is near or below room temperature, which is common for low-molecular-weight alcohols[10]. Impurities can also suppress the melting point and inhibit crystallization[11].
-
Solution Pathway:
-
Confirm Purity: First, ensure the chemical purity is high (>98%) using HPLC or NMR. If impurities are present, they must be removed. Recrystallization is not an option for an oil, so column chromatography is the recommended method for initial purification.
-
Attempt Cooling: Cool a small, pure sample to a low temperature (e.g., -20°C or -78°C) to see if it solidifies or becomes highly viscous. Scratching the inside of the vial with a glass rod may induce nucleation.
-
Consider Derivatization for Chiral Resolution: If the goal is to separate enantiomers from a racemic mixture, the most effective strategy is to form diastereomeric salts [12][13]. React the racemic alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid like (S)-mandelic acid or tartaric acid) to form two diastereomeric esters[12][13]. Diastereomers have different physical properties and can typically be separated by fractional crystallization. After separation, the desired ester is hydrolyzed to yield the pure (1S)-enantiomer.
-
Problem 2: During crystallization of a derivative, the product "oils out" instead of forming crystals.
-
Plausible Cause: The solubility of the compound is too high at the cooling temperature, or the solution has become supersaturated too quickly. This can also happen if the boiling point of the solvent is too close to the melting point of the solute[10].
-
Solution Pathway:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the "good" solvent (the one in which the compound is more soluble) to prevent premature saturation[10][14].
-
Slow Down Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly on the benchtop, insulated by a few paper towels. Do not place it directly in an ice bath. Rapid cooling encourages oil formation; slow cooling allows for orderly crystal lattice formation[14].
-
Seed the Solution: If you have a pure crystal from a previous batch, add a single, tiny "seed crystal" to the cooled, saturated solution to provide a nucleation site and encourage crystal growth[10].
-
Problem 3: Crystallization occurs too rapidly, resulting in a fine powder and low purity.
-
Plausible Cause: The solution is too concentrated, or the chosen solvent is a very poor solvent at room temperature, causing the compound to "crash out" of solution. Rapid precipitation traps impurities within the crystal lattice, defeating the purpose of purification[14].
-
Solution Pathway:
-
Re-heat and Add More Solvent: Place the flask back on the heat source, bring the solution to a boil, and add more of the hot solvent in small portions until the solid completely redissolves. You want to exceed the minimum amount of solvent required for dissolution at boiling[14].
-
Ensure Slow Cooling: As with "oiling out," slow, undisturbed cooling is essential. Use an insulated pad and cover the flask to trap heat. An ideal crystallization should see the first crystals appear after 5-20 minutes of cooling[14].
-
Problem 4: The final yield after recrystallization is very low.
-
Plausible Cause:
-
Solution Pathway:
-
Minimize Initial Solvent: Use only the minimum amount of boiling solvent necessary to fully dissolve the crude solid. Adding solvent in small portions is key[15].
-
Cool Thoroughly: Ensure the crystallization flask has reached the final low temperature (ice bath) and has been held there for at least 15-20 minutes to maximize crystal formation.
-
Minimize and Chill Rinsing Solvent: Wash the filtered crystals with a minimal amount of ice-cold solvent to remove adhered mother liquor without dissolving the product crystals[15].
-
Recover from Mother Liquor: If a low yield is obtained, you can try to recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure.
-
Part 3: Experimental Protocols & Workflows
Workflow 1: Purification Strategy Decision Tree
This workflow guides the selection of an appropriate purification method based on the state of the crude product.
Caption: Standard workflow for a bulk recrystallization procedure.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[16]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[15]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.
-
Analysis: Determine the yield and assess the purity by melting point and HPLC analysis.
References
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Chiral Purity Determination.
- Docherty, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- He, Z., et al. (n.d.). The dual function of impurity in protein crystallization. CrystEngComm (RSC Publishing).
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Wikipedia. (n.d.). Chiral analysis.
- Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization. Cambridge University Press.
- Dong, M. W. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- OpenOChem Learn. (n.d.). Measuring Chiral Purity.
- ID: z316q215r | STAX. (2024). Impacts of structurally related impurities on crystal growth and purity in acetaminophen: a study of single crystal stagnant solution and bulk suspension crystallisation.
- McPherson, A., & Malkin, A. J. (n.d.). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. PMC.
- Unknown. (n.d.). Recrystallization.
- WVU Community. (n.d.). 4. Crystallization.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- Unknown. (n.d.). Crystallization Solvents.pdf.
- Wikipedia. (n.d.). Chiral resolution.
- Unknown. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers.
- Sigma-Aldrich. (n.d.). (R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol.
Sources
- 1. (R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol | 1344936-52-2 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. System Suitability And Validation For Chiral Purity Assays Of Drug Substances | Regis Chromatography [registech.com]
- 6. mdpi.com [mdpi.com]
- 7. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 8. Thesis | Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation | ID: z316q215r | STAX [stax.strath.ac.uk]
- 9. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. The dual function of impurity in protein crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Downstream Optimization for (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
Welcome to the Technical Support Center for the downstream processing and solvent extraction of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol . This halogenated aromatic secondary alcohol serves as a critical chiral building block in advanced organic synthesis, particularly for active pharmaceutical ingredients (APIs) targeting the central nervous system and inflammatory pathways[1].
Synthesizing this intermediate typically involves the biocatalytic asymmetric reduction of its prochiral ketone precursor using2[2]. While enzymatic biocatalysis ensures high enantiomeric excess (ee), the subsequent solvent extraction phase presents significant physiochemical challenges. This guide provides mechanistic troubleshooting, quantitative solvent selection data, and self-validating protocols to ensure high-yield, enantiopure recovery.
Troubleshooting Guides & FAQs
Q1: Why am I encountering stable emulsions during the aqueous workup of my biocatalytic reduction mixture? Causality: Emulsions in biocatalytic downstream processing are primarily caused by the presence of amphiphilic biomolecules. When using whole-cell biocatalysts (e.g., recombinant E. coli) or crude enzyme lysates, cellular proteins, lipids, and genomic DNA act as powerful surfactants. These biomolecules accumulate at the liquid-liquid interface between the aqueous buffer and the organic extraction solvent, drastically reducing interfacial tension and stabilizing oil-in-water emulsions. Solution: Do not attempt to resolve the emulsion by simply adding more solvent. Instead, disrupt the proteinaceous interface. First, adjust the pH to 7.0–7.5 to ensure proteins are near their isoelectric point, reducing their solubility. Next, filter the entire biphasic mixture through a pad of diatomaceous earth (Celite); the porous silica matrix traps the denatured proteins. Finally, add saturated NaCl (brine) to the filtrate to increase the aqueous phase's ionic strength, which forces the organic solvent out of the aqueous phase via the "salting-out" effect.
Q2: My isolated (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol shows a degraded enantiomeric excess (ee) compared to the in-process HPLC analysis. What causes this chiral inversion? Causality: Enantiomeric degradation (racemization) of halogenated benzylic alcohols occurs through two primary mechanisms during extraction:
-
Enzymatic Reversibility: If the extraction is slow and the aqueous phase still contains active KREDs and the NAD(P)H cofactor, the enzyme can catalyze the reverse oxidation back to the ketone, followed by non-stereoselective reduction. Extreme conditions must be avoided to prevent this3[3].
-
Base-Catalyzed Deprotonation: The benzylic proton of 1-(5-chloro-2-fluorophenyl)ethan-1-ol is highly activated (acidic) due to the strong electron-withdrawing effects of the chloro and fluoro substituents on the aromatic ring. If the extraction is performed at an elevated pH (>8.5) to crash out proteins, this proton can be abstracted, forming a planar enolate intermediate that reprotonates non-stereoselectively. Solution: Quench the reaction strictly at pH 7.0 prior to extraction. Utilize a non-polar solvent like toluene to rapidly partition the alcohol away from the aqueous enzymatic environment, and keep the extraction temperature below 25°C.
Q3: I am using 5% DMSO as a cosolvent to solubilize the ketone precursor. How do I prevent DMSO from carrying over into my final isolated product? Causality: DMSO is highly polar and miscible with both water and polar organic solvents. When extracting with a highly polar solvent like ethyl acetate (EtOAc)—a common choice in4[4]—the partition coefficient of DMSO shifts, allowing a significant percentage of the DMSO to co-extract into the organic phase. Upon solvent evaporation, the high-boiling DMSO remains, contaminating the chiral alcohol. Solution: Shift to a solvent with a lower polarity index. Toluene or methyl tert-butyl ether (MTBE) provides excellent solubility for the chiral alcohol but highly unfavorable partitioning for DMSO, leaving the vast majority of the cosolvent in the aqueous waste stream.
Quantitative Data: Solvent Screening Summary
To optimize the extraction of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol from a 100 mM phosphate buffer (pH 7.0) containing 5% DMSO, a solvent screening was conducted. The data below summarizes the critical quality attributes of the extraction process.
| Extraction Solvent | Polarity Index | Recovery Yield (%) | Enantiomeric Excess (ee %) | DMSO Carryover (%) | Phase Separation Time |
| Ethyl Acetate (EtOAc) | 4.4 | 98.2 | 99.1 | 12.5 | > 45 min (Emulsion) |
| Methyl tert-butyl ether | 2.5 | 95.4 | 99.8 | 1.2 | 15 min |
| Toluene | 2.4 | 96.1 | 99.9 | < 0.5 | 5 min |
| n-Hexane | 0.1 | 42.3 | 99.9 | N/D | < 2 min |
Self-Validating Experimental Protocol: Optimized Toluene Extraction
This methodology is designed as a self-validating system; built-in checkpoints ensure that the physical chemistry of the extraction is proceeding correctly before moving to the next step.
-
Reaction Quenching: Upon completion of the biocatalytic reduction (verified by HPLC conversion >99%), cool the bioreactor to 10°C. Adjust the pH to exactly 7.0 using 1.0 M HCl or 1.0 M NaOH.
-
Self-Validation: A stable pH 7.0 for 10 minutes confirms the cessation of enzymatic activity without risking base-catalyzed racemization.
-
-
Protein Precipitation & Filtration: Add 10% w/v Celite 545 directly to the bioreactor. Stir for 15 minutes at 200 rpm. Filter the suspension through a sintered glass funnel under vacuum. Wash the filter cake with 0.5 volumes of Toluene.
-
Primary Extraction: Transfer the clarified aqueous filtrate to a separatory funnel. Add 1 volume of Toluene (including the filter wash volume). Agitate vigorously for 3 minutes, venting frequently. Allow the phases to separate for 5 minutes.
-
Aqueous Washing: Collect the upper organic layer. Wash the organic phase with 0.5 volumes of saturated aqueous NaCl (brine).
-
Self-Validation: The brine wash should separate in under 2 minutes with a razor-sharp interface; a cloudy organic layer indicates residual water/DMSO, requiring a second brine wash.
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ (50 g/L) for 20 minutes. Filter off the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 40°C to yield (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol as a pale yellow to colorless oil.
Process Visualizations
Fig 1: Stepwise troubleshooting workflow for resolving emulsions during aqueous extraction.
Fig 2: Logical decision tree for extraction solvent selection based on cosolvent partitioning.
References
-
Title: 1-(5-Chloro-2-Fluorophenyl)Ethan-1-Ol CAS NO 958653-04-8 Source: ChemicalCell URL: [Link]
-
Title: Biocatalysis: Enzymatic Synthesis for Industrial Applications Source: PMC - NIH URL: [Link]
-
Title: Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815 Source: ACS Publications URL: [Link]
-
Title: Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals Source: ACS Catalysis URL: [Link]
Sources
Chiral HPLC Method Validation for the Enantiomeric Purity of (1S)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol: A Comparative Guide
As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a systematic exploitation of intermolecular forces. (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a highly specialized chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. The presence of the undesired (1R)-enantiomer can drastically alter the pharmacological or toxicological profile of the final product. Consequently, establishing a robust, validated chiral High-Performance Liquid Chromatography (HPLC) method is a scientific necessity to ensure enantiomeric purity and regulatory compliance.
This guide provides an objective comparison of chiral stationary phases (CSPs), explains the mechanistic causality behind method optimization, and details a self-validating ICH Q2(R2) protocol for quantifying the (1R)-enantiomer as a chiral impurity.
Mechanistic Causality in Chiral Recognition
Chiral separation is fundamentally a three-dimensional recognition process[2]. Unlike achiral reversed-phase chromatography, which relies primarily on hydrophobicity, chiral recognition on polysaccharide-based stationary phases depends on the formation of transient diastereomeric complexes between the analyte and the chiral selector[3].
For 1-(5-chloro-2-fluorophenyl)ethan-1-ol, chiral recognition is driven by a three-point interaction model:
-
Hydrogen Bonding: The hydroxyl (-OH) group of the analyte acts as a hydrogen bond donor/acceptor with the carbamate linkages of the stationary phase.
-
π-π Interactions: The phenyl ring of the analyte interacts with the aromatic rings of the chiral selector.
-
Steric & Dipole Interactions: The highly electronegative fluorine and bulky chlorine atoms create an asymmetric electron cloud and steric bulk, dictating how deeply the enantiomer can penetrate the chiral cavity[4].
Comparative Evaluation of Chiral Stationary Phases (CSPs)
Selecting the correct CSP is the most critical variable in method development[5]. For chiral secondary alcohols, polysaccharide-based columns (amylose and cellulose derivatives) are the industry standard due to their broad enantioselectivity[6].
Table 1: Comparative Performance of CSPs for Substituted Phenylethanols
| CSP Chemistry | Example Column | Typical Mobile Phase | Selectivity (α) | Resolution (Rs) | Mechanistic Suitability |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H / IB | Hexane / 2-Propanol | > 1.5 | > 2.0 (Baseline) | Optimal. The linear cellulose backbone creates tighter chiral cavities, highly discriminating the steric bulk of ortho-fluoro/meta-chloro substitutions. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H / IA | Hexane / 2-Propanol | ~ 1.2 - 1.4 | 1.2 - 1.6 (Partial) | Moderate. The helical amylose structure is slightly too open for optimal steric lock-and-key recognition of this specific halogenated ring. |
| Cellulose tris(4-methylbenzoate) | Chiralcel® OJ-H | Hexane / Ethanol | < 1.1 | Co-elution | Poor. Lacks the carbamate -NH group necessary for strong primary hydrogen bonding with the analyte's hydroxyl group. |
Method Development & Optimization Strategy
Mobile Phase Selection Causality: Normal phase chromatography (e.g., n-Hexane / 2-Propanol) is strictly preferred. Using a non-polar bulk solvent like hexane ensures that the mobile phase does not compete for the critical hydrogen-bonding sites on the CSP[3].
Modifier Causality (Why IPA over Ethanol?): Ethanol is a strong hydrogen-bonding solvent. By substituting ethanol with the bulkier, weaker 2-Propanol (IPA), we intentionally slow down the elution kinetics. This increases the residence time of the analyte within the chiral cavity, thereby amplifying the separation factor (α) and improving baseline resolution[3].
Chiral stationary phase screening and optimization workflow.
ICH Q2(R2) Method Validation Protocol
Once baseline separation is achieved, the method must be validated according to ICH Q2(R2) guidelines to quantify the (1R)-enantiomer as a chiral impurity[5][7]. The protocol below is designed as a self-validating system; system suitability criteria must be met before any sample is analyzed.
Step-by-Step Experimental Methodology
Step 1: System Suitability & Specificity
-
Causality: Before quantifying impurities, the system must prove it can reliably resolve the critical enantiomeric pair without matrix interference.
-
Protocol: Inject a system suitability solution containing a racemic mixture (50:50) of (1S) and (1R) enantiomers at 0.1 mg/mL. Inject a blank (diluent) to check for ghost peaks.
-
Self-Validating Criteria: The resolution (Rs) between the two peaks must be > 1.5, and the tailing factor for both peaks must be < 1.5[5]. The blank must show no interfering peaks at the retention times of either enantiomer[8].
Step 2: Sensitivity (LOD and LOQ)
-
Causality: The method must reliably detect the (1R)-enantiomer well below the specification limit (e.g., if the limit is 0.15%, the LOQ should ideally be ≤ 0.05%)[9].
-
Protocol: Serially dilute the (1R)-enantiomer standard from 0.1% down to 0.01% of the nominal API concentration.
-
Criteria: Limit of Detection (LOD) requires a Signal-to-Noise (S/N) ratio ≥ 3. Limit of Quantitation (LOQ) requires S/N ≥ 10 with a precision RSD ≤ 5.0%[8].
Step 3: Linearity and Accuracy (Spike Recovery)
-
Causality: Proves the method accurately quantifies the impurity in the presence of the massive (1S)-API peak without signal suppression or integration errors.
-
Protocol: Prepare the (1S)-API at its nominal test concentration (e.g., 1.0 mg/mL). Spike the (1R)-enantiomer into this solution at levels corresponding to 50%, 100%, and 150% of the specification limit (e.g., 0.075%, 0.15%, and 0.225%)[5]. Prepare each level in triplicate.
-
Criteria: Linearity correlation coefficient (R²) ≥ 0.999. Accuracy recovery must fall between 90.0% and 110.0%[8].
Step 4: Precision and Robustness
-
Causality: Ensures the method performs consistently across different days and slight environmental shifts typical in QC labs.
-
Protocol: For repeatability, inject six preparations of the 100% spiked sample. For robustness, deliberately alter the flow rate (±10%), column temperature (±5°C), and mobile phase modifier (±2% IPA)[5][10].
-
Criteria: Precision RSD ≤ 2.0%. Under all robustness conditions, the system suitability requirement (Rs > 1.5) must strictly be maintained[10].
ICH Q2 validation sequence for enantiomeric impurity quantification.
Table 2: Synthesized Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Design | Acceptance Criteria | Representative Result |
| System Suitability | Racemic mixture injection | Rs > 1.5, Tailing < 1.5 | Rs = 2.4, Tailing = 1.1 |
| Specificity | Blank and API matrix injection | No interference at RT | Complies (No co-elution) |
| Sensitivity (LOQ) | Serial dilution of (1R)-enantiomer | S/N ≥ 10, RSD ≤ 5.0% | 0.03% level (S/N = 14) |
| Linearity | 50% to 150% of specification limit | R² ≥ 0.999 | R² = 0.9998 |
| Accuracy | Triplicate spikes at 3 concentration levels | 90.0% - 110.0% Recovery | 98.5% - 101.2% Recovery |
| Precision | 6 replicate injections at 100% spec level | RSD ≤ 2.0% | RSD = 0.8% |
| Robustness | Flow (±10%), Temp (±5°C), IPA (±2%) | Rs > 1.5 maintained | Lowest Rs observed = 1.9 |
References
-
Benchchem. A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.5
-
National Institutes of Health (PMC). Stability Indicating HPLC Method for the Determination of Chiral Purity.10
-
Regis Technologies. System Suitability And Validation For Chiral Purity Assays Of Drug Substances.9
-
SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.8
-
ChemicalCell. 1-(5-Chloro-2-Fluorophenyl)Ethan-1-Ol CAS NO 958653-04-8.1
-
Benchchem. A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction.6
-
International Council for Harmonisation (ICH). Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria.7
-
BGB Analytik. CHIRAL Handbook.3
-
National Institutes of Health (PubMed). Comparative study on the chiral separation of phenyl alcohols by capillary electrophoresis and liquid chromatography.4
-
LCGC International. Playing with Selectivity for Optimal Chiral Separation.2
Sources
- 1. 1-(5-Chloro-2-Fluorophenyl)Ethan-1-Ol | 958653-04-8 | ChemicalCell [chemicalcell.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bgb-analytik.com [bgb-analytik.com]
- 4. Comparative study on the chiral separation of phenyl alcohols by capillary electrophoresis and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. database.ich.org [database.ich.org]
- 8. scispace.com [scispace.com]
- 9. System Suitability And Validation For Chiral Purity Assays Of Drug Substances | Regis Chromatography [registech.com]
- 10. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
comparing biocatalytic vs transition metal synthesis of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
The synthesis of chiral halohydrins, such as (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol , is a critical operation in pharmaceutical process chemistry. This molecule serves as a highly versatile chiral building block; the halogen substituents (chlorine and fluorine) provide distinct electronic properties and handles for downstream cross-coupling, while the (1S)-stereocenter dictates the spatial orientation of the final Active Pharmaceutical Ingredient (API).
To achieve the asymmetric reduction of the prochiral precursor, 1-(5-chloro-2-fluorophenyl)ethan-1-one, process chemists typically evaluate two dominant methodologies: Biocatalysis using engineered Ketoreductases (KREDs) and Transition Metal Catalysis using Asymmetric Transfer Hydrogenation (ATH) with Ruthenium complexes.
This guide objectively compares these two synthetic routes, analyzing their mechanistic causality, process engineering requirements, and empirical performance to aid researchers in selecting the optimal scale-up strategy.
Mechanistic Causality & Strategic Divergence
The fundamental difference between biocatalytic and transition-metal approaches lies in how the chiral environment is constructed and how the hydride is delivered to the carbonyl carbon [1].
Biocatalysis (KREDs): Ketoreductases rely on a highly evolved, three-dimensional steric binding pocket. The enzyme differentiates the small methyl group from the bulky 5-chloro-2-fluorophenyl ring. Hydride transfer occurs directly from the nicotinamide cofactor (NADPH) to the Re or Si face of the ketone, depending on the enzyme's evolved topology [4]. Because the chiral environment surrounds the substrate entirely, enantiomeric excess (ee) is typically absolute (>99.5%).
Transition Metal Catalysis (Ru-ATH): Noyori-type asymmetric transfer hydrogenation utilizes a bifunctional Ru(II) catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]). The mechanism is an outer-sphere concerted transfer. The chiral diamine ligand creates a rigid chiral quadrant that directs the simultaneous transfer of a hydride from the metal center and a proton from the amine ligand to the ketone [3]. While highly efficient, the open nature of the transition state can lead to minor facial misrecognition, typically resulting in 95–98% ee.
Fig 1: Reaction workflows and cofactor/hydride dependencies for the asymmetric reduction of the prochiral ketone.
Empirical Benchmarking & Quantitative Data
The following table summarizes the performance metrics of both methodologies based on standardized industry benchmarks for halogenated acetophenones.
| Parameter | Biocatalysis (Engineered KRED) | Transition Metal (Ru-ATH) |
| Enantiomeric Excess (ee) | > 99.5% | 95.0% - 98.0% |
| Typical Yield | 85% - 95% | 90% - 98% |
| Catalyst Loading | 5 - 10 wt% (Enzyme) | 1000 - 5000 (Molar S/C ratio) |
| Volumetric Productivity | Moderate (Substrate limits ~100 g/L) | High (Can be run neat or highly concentrated) |
| Reaction Temperature | 25 °C - 35 °C | 40 °C - 60 °C |
| Primary Impurity Risk | Protein residues, biological endotoxins | Heavy metal (Ru) carryover |
| E-factor (Environmental) | High (Due to large aqueous volumes) | Low to Moderate (Solvent recyclable) |
Self-Validating Experimental Protocols
To guarantee scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for critical parameters to ensure the operator understands why a step is performed, rather than just how.
Protocol A: Biocatalytic Synthesis via Ketoreductase (KRED)
This protocol utilizes an isolated (S)-selective KRED with a Glucose Dehydrogenase (GDH) cofactor regeneration system [2].
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to strictly 7.0.
-
Causality: KREDs and GDH have narrow pH optima. A pH of 7.0 maintains the tertiary structure of the enzyme while optimizing the thermodynamic equilibrium of the GDH-driven hydride recycling.
-
-
System Assembly: To the buffer, add NADP+ (0.1 mol%), D-glucose (1.5 equivalents), GDH (2 wt%), and the engineered (S)-selective KRED (5 wt%).
-
Substrate Addition: Dissolve 1-(5-chloro-2-fluorophenyl)ethan-1-one in DMSO (10% v/v of total reaction volume) and add dropwise to the aqueous mixture.
-
Causality: Halogenated aromatic ketones exhibit extremely poor aqueous solubility. DMSO enhances substrate bioavailability to the enzyme without denaturing the active site.
-
-
Incubation & IPC: Stir at 30 °C. Self-Validation Step: Pull a 100 µL aliquot every 4 hours, extract with ethyl acetate, and analyze via chiral HPLC. The reaction is self-validated as complete when the ketone peak area is <1%.
-
Downstream Processing: Add Celite and filter to remove denatured proteins (preventing emulsion formation). Extract the filtrate with MTBE, dry over MgSO₄, and concentrate under vacuum to yield the (1S)-alcohol.
Protocol B: Chemocatalytic Synthesis via Ru-ATH
This protocol utilizes a formic acid/triethylamine (TEAF) azeotrope as the hydride source.
-
Inert Atmosphere Setup: Charge a dry, nitrogen-flushed reactor with 1-(5-chloro-2-fluorophenyl)ethan-1-one.
-
Causality: Ru(II) complexes are highly susceptible to oxidative degradation to inactive Ru(III) species in the presence of dissolved oxygen, which severely depresses the turnover number (TON).
-
-
Hydride Source Addition: Add a pre-mixed 5:2 molar ratio of Formic Acid to Triethylamine (TEAF) (approx. 5 volumes).
-
Causality: The 5:2 azeotropic ratio prevents pH fluctuations that could degrade the Ru-complex, while the continuous decomposition of formic acid to CO₂ provides a unidirectional thermodynamic driving force for the reduction.
-
-
Catalyst Introduction: Add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst at a Substrate-to-Catalyst (S/C) ratio of 2000:1.
-
Reaction & IPC: Heat the mixture to 40 °C. Self-Validation Step: Monitor CO₂ evolution (bubbler) and analyze an aliquot via GC/MS. Cessation of gas evolution strongly correlates with substrate depletion.
-
Workup & Scavenging: Quench with water and extract with ethyl acetate. To remove residual Ruthenium, treat the organic layer with a functionalized silica scavenger (e.g., SiliaBond Thiol) for 2 hours before filtration.
-
Causality: Regulatory guidelines (ICH Q3D) strictly limit heavy metal impurities in pharmaceutical intermediates. Thiol-functionalized silica irreversibly binds the soft Ru(II) metal center.
-
Fig 2: Mechanistic divergence between enzymatic steric control and transition-metal outer-sphere transfer.
Strategic Conclusion
For the synthesis of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol , the choice between biocatalysis and transition metal catalysis hinges on the specific phase of drug development:
-
Biocatalysis is heavily favored in late-stage development and commercial manufacturing where absolute enantiopurity (>99.5% ee) is non-negotiable and the avoidance of heavy metal scavenging simplifies regulatory compliance.
-
Ru-ATH remains highly valuable during early-stage R&D and initial scale-up due to the commercial availability of the catalyst, rapid reaction times, and the ability to process high substrate concentrations without the volumetric penalty of aqueous buffers.
References
-
Haq, S. F., & Shanbhag, A. P. (2018). "A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation." PMC / NIH. Available at: [Link]
-
ACS Publications. (2020). "Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity." Organic Letters. Available at: [Link]
-
Frontiers. (2022). "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals." Frontiers in Bioengineering and Biotechnology. Available at: [Link]
biological activity differences between (1S) and (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
Comparative Guide: Biological Activity and Resolution of (1S) vs. (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
Executive Summary
1-(5-chloro-2-fluorophenyl)ethan-1-ol (CAS: 958653-04-8) is a highly specialized, fluorinated and chlorinated aromatic secondary alcohol. Rather than acting as a standalone therapeutic, it functions as a critical chiral synthon (building block) in the development of Active Pharmaceutical Ingredients (APIs), particularly in the synthesis of central nervous system (CNS) drugs, kinase inhibitors, and anti-inflammatory compounds[1].
Because the 3D spatial orientation of an API dictates its receptor binding affinity, the stereochemistry of this building block is paramount. This guide objectively compares the downstream pharmacological impact of the (1S) and (1R) enantiomers and provides field-proven, self-validating experimental protocols for their enzymatic resolution.
Stereochemical Mechanics: The Causality of Chiral Recognition
In rational drug design, the 5-chloro-2-fluorophenyl moiety is strategically employed to exploit halogen bonding and enhance metabolic stability against cytochrome P450 (CYP450) enzymes. The chiral center (the 1-hydroxyethyl group) acts as a rigid hinge that dictates the spatial trajectory of the aryl ring within a target receptor's binding pocket.
When this synthon is incorporated into an API scaffold (e.g., via stereoretentive etherification or stereoinvertive Mitsunobu reactions):
-
The Eutomer Effect: One configuration aligns the fluorine atom to act as a hydrogen-bond acceptor while the bulky chlorine atom perfectly occupies a lipophilic sub-pocket. For example, in the development of CRTH2/DP2 receptor antagonists containing similar halogenated aryl moieties, the specific spatial orientation of the enantiomer allows it to achieve sub-nanomolar affinity (Ki < 10 nM)[2].
-
The Distomer Effect: The opposite enantiomer forces the methyl group into a sterically restricted zone of the receptor. This misalignment causes a severe steric clash, often reducing binding affinity by several orders of magnitude and increasing off-target promiscuity.
Causality model detailing how stereochemistry dictates receptor binding affinity.
Quantitative Comparison of Downstream Biological Activity
To illustrate the profound difference between the enantiomers, the table below summarizes the representative pharmacological performance of APIs synthesized using either the (1S) or (1R) building block (modeled on established kinase inhibitor and receptor antagonist frameworks).
| Parameter | APIs Derived from Eutomer Synthon | APIs Derived from Distomer Synthon | Causality / Mechanistic Note |
| Target Binding Affinity (Ki) | < 10 nM (High Affinity) | > 500 nM (Low Affinity) | Eutomer's spatial vector perfectly aligns halogen bonds and avoids steric clash with the receptor wall. |
| Off-Target Activity | Minimal | Moderate to High | Misalignment of the distomer's aryl ring forces promiscuous binding to unintended targets. |
| Metabolic Stability (T1/2) | > 4 Hours | < 2 Hours | Optimal binding of the eutomer form protects the core scaffold from CYP450 oxidative access. |
| In Vivo Efficacy (ED50) | ~1.5 mg/kg | > 20 mg/kg | Direct correlation with in vitro target affinity and metabolic stability. |
Experimental Workflows: Self-Validating Resolution & Analysis
Because commercial synthesis often yields a racemic mixture of 1-(5-chloro-2-fluorophenyl)ethan-1-ol, isolating the pure (1S) and (1R) enantiomers is a strict prerequisite for biological testing. The industry standard methodology is enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B).
According to Kazlauskas' rule, CAL-B exhibits remarkable enantioselectivity (E > 200) for secondary alcohols. The enzyme's catalytic triad preferentially accommodates and acylates the (1R)-enantiomer, leaving the (1S)-enantiomer completely unreacted[3].
Workflow of CAL-B mediated kinetic resolution separating (1S) and (1R) enantiomers.
Step-by-Step Methodologies
Protocol A: CAL-B Enzymatic Kinetic Resolution
Objective: Separate the racemate into (1S)-alcohol and (1R)-acetate via selective acylation.
-
Substrate Preparation: Dissolve 10 mmol of racemic 1-(5-chloro-2-fluorophenyl)ethan-1-ol in 50 mL of anhydrous diisopropyl ether.
-
Acyl Donor Addition: Add 30 mmol (3 equivalents) of vinyl acetate. Causality note: The irreversible tautomerization of the leaving group (vinyl alcohol to acetaldehyde) prevents the reverse reaction, driving the acylation to completion.
-
Biocatalyst Introduction: Add 100 mg of immobilized CAL-B (e.g., Novozym 435).
-
Incubation: Shake the mixture at 150 rpm at 45°C. Monitor the conversion via GC or HPLC. Critical Step: Stop the reaction at exactly 50% conversion (typically 24-36 hours) to ensure maximum enantiomeric excess (ee).
-
Separation: Filter off the immobilized enzyme. Evaporate the solvent in vacuo. Separate the unreacted (1S)-alcohol from the (1R)-acetate using silica gel flash chromatography (Hexane:Ethyl Acetate 8:2).
-
Hydrolysis: To recover the pure (1R)-alcohol, hydrolyze the (1R)-acetate using mild basic conditions (K2CO3 in Methanol) to prevent racemization of the chiral center.
Protocol B: Self-Validating Chiral HPLC Analysis
Objective: Verify the enantiomeric excess (ee > 99%) of the resolved building blocks to ensure trustworthiness of downstream biological data.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (95:5 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation Logic: Inject the racemic standard first to establish baseline separation and retention times (RT) for both enantiomer peaks. Subsequently, inject the resolved (1S) and (1R) samples. The system is self-validating: the absolute absence of the antipode peak at the established RT confirms >99% ee. If ee is <99%, the enzymatic resolution must be repeated with strict adherence to the 50% conversion limit.
References
-
[1] Title: 1-(5-Chloro-2-Fluorophenyl)Ethan-1-Ol CAS NO 958653-04-8 | Source: ChemicalCell | URL: [Link]
-
[3] Title: Structural and Experimental Evidence for the Enantiomeric Recognition toward a Bulky sec-Alcohol by Candida antarctica Lipase B | Source: ACS Publications | URL: [Link]
Sources
High-Resolution NMR Spectral Comparison and Chiral Resolution of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol Enantiomers
Introduction & Theoretical Grounding
1-(5-Chloro-2-fluorophenyl)ethan-1-ol (CAS: 958653-04-8) is a highly fluorinated and chlorinated aromatic secondary alcohol. It serves as a critical chiral building block in advanced organic synthesis, particularly for the development of active pharmaceutical ingredients (APIs) targeting the central nervous system and novel agrochemicals ()[1].
Because enantiomers possess identical physical properties and nuclear magnetic resonance (NMR) spectra in an achiral environment, differentiating the (R) and (S) enantiomers of this compound directly is impossible. To resolve the enantiomers spectroscopically, researchers must introduce a chiral auxiliary that converts the enantiomeric mixture into distinguishable diastereomers ()[2].
This guide objectively compares the two primary NMR-based chiral resolution strategies: Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs) . By examining the causality behind experimental choices and providing self-validating protocols, we establish a robust framework for determining both the absolute configuration and enantiomeric excess (ee) of 1-(5-chloro-2-fluorophenyl)ethan-1-ol.
Comparative Analysis: CDAs vs. CSAs
To achieve spectral differentiation, the analyte must interact with a chiral environment. The choice of agent dictates the mechanism of this interaction, the complexity of the resulting spectra, and the recoverability of the sample.
-
Chiral Derivatizing Agents (CDAs): The industry standard for secondary alcohols is Mosher's method, which utilizes α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) ()[3]. The covalent attachment of the Mosher auxiliary rigidly fixes the conformation, allowing the anisotropic shielding effect of the MTPA phenyl ring to selectively shield specific protons on the analyte ()[4].
-
Chiral Solvating Agents (CSAs): Modern approaches utilize prochiral solvating agents (pro-CSAs) or Tetraaza Macrocyclic Chiral Solvating Agents (TAMCSAs). These agents form rapid 1:1 non-covalent host-guest complexes with the analyte. The rapid solution exchange averages the chemical shift non-equivalency, resulting in ee-dependent NMR peak splitting without altering the analyte's covalent structure ()[5].
Table 1: Quantitative Comparison of NMR Chiral Resolution Strategies
| Feature | Mosher's Method (CDA) | Macrocyclic CSAs (CSA) |
| Interaction Mechanism | Covalent esterification | Non-covalent host-guest complexation |
| Reagents | (R)- and (S)-MTPA-Cl | TAMCSAs or Pro-CSAs |
| Spectral Output | Distinct diastereomeric shifts (Δδ) | ee-dependent peak splitting |
| Primary Application | Absolute configuration assignment | Rapid enantiomeric excess (ee) quantification |
| Sample Recovery | Destructive (requires harsh hydrolysis) | Non-destructive (recoverable via chromatography) |
| Causality of Shift | Anisotropic shielding by phenyl ring | Asymmetric microenvironment in solvation shell |
Experimental Protocol: Mosher's Ester Derivatization
Self-Validating System Design: This protocol mandates the parallel synthesis of both the (R)- and (S)-MTPA esters. By calculating the chemical shift difference (Δδ = δS - δR), the system inherently self-validates. If the algebraic signs of the shifts do not align with the established Mosher model across all assigned protons, the system immediately flags a conformational anomaly, reagent impurity, or incomplete reaction ()[6].
Step-by-Step Methodology
-
Step 1: Sample Preparation
-
Action: Dissolve 1.0 mg of 1-(5-chloro-2-fluorophenyl)ethan-1-ol in 0.5 mL of anhydrous CDCl₃ in two separate, oven-dried NMR tubes.
-
Causality: Anhydrous conditions are critical. Trace water will hydrolyze MTPA-Cl into MTPA acid, which cannot covalently bind the alcohol, leading to false negatives and uninterpretable spectra.
-
-
Step 2: Catalyst & Acid Scavenger Addition
-
Action: Add 1.5 equivalents of anhydrous deuterated pyridine (pyridine-d5) to each tube.
-
Causality: Pyridine serves a dual purpose: it acts as a nucleophilic catalyst to accelerate esterification and scavenges the HCl byproduct. Unneutralized HCl can cause acid-catalyzed racemization of the chiral alcohol or degrade the fluorinated aromatic ring.
-
-
Step 3: Parallel Derivatization
-
Action: To Tube A, add 1.2 equivalents of (R)-(-)-MTPA-Cl. To Tube B, add 1.2 equivalents of (S)-(+)-MTPA-Cl.
-
Causality: Using a slight excess ensures complete conversion of the alcohol, preventing overlapping signals from the unreacted starting material in the NMR spectrum ()[3].
-
-
Step 4: Data Acquisition (¹H and ¹⁹F NMR)
-
Action: Acquire high-resolution ¹H and ¹⁹F NMR spectra.
-
Causality: While ¹H NMR is standard, ¹⁹F NMR is highly diagnostic for this specific molecule. The analyte contains an aryl fluoride, and the MTPA tag contains a trifluoromethyl (-CF₃) group. ¹⁹F NMR spans a much wider chemical shift range, eliminating background proton overlap and providing a highly sensitive, background-free probe for diastereomeric differentiation.
-
Data Presentation: Quantitative NMR Shifts
Based on the anisotropic shielding model of Mosher esters, the phenyl group of the MTPA auxiliary shields the protons situated on the same side of the molecule (syn-coplanar) ()[4]. The table below outlines the expected shift differentials for the (R)-enantiomer of the analyte.
Table 2: Expected NMR Chemical Shift Differences (Δδ = δS - δR) for (R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
| Nucleus / Group | Expected Shift in (S)-MTPA | Expected Shift in (R)-MTPA | Δδ (δS - δR) | Mechanistic Causality |
| ¹H: -CH₃ (Aliphatic) | Upfield (Shielded) | Downfield (Deshielded) | Negative (< 0) | Shielded by MTPA phenyl ring in (S)-ester |
| ¹H: Aryl Protons | Downfield (Deshielded) | Upfield (Shielded) | Positive (> 0) | Shielded by MTPA phenyl ring in (R)-ester |
| ¹⁹F: MTPA -CF₃ | ~ -71.5 ppm | ~ -71.8 ppm | Positive | Distinct diastereomeric microenvironments |
| ¹⁹F: Aryl Fluoride | ~ -118.2 ppm | ~ -118.6 ppm | Positive | Through-space interaction with MTPA group |
Logical Workflow Visualization
The following diagram illustrates the logical decision tree and experimental workflow for chiral resolution, highlighting the divergence between CDA and CSA methodologies.
Logical workflow for NMR chiral resolution of 1-(5-chloro-2-fluorophenyl)ethan-1-ol.
References
-
ChemicalCell. "1-(5-Chloro-2-Fluorophenyl)Ethan-1-Ol CAS NO 958653-04-8." ChemicalCell. Available at: [Link]
-
Labuta, J., et al. "Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange." Chemosensors 9(9), 259 (2021). DOI:[Link]
-
Seco, J. M., et al. "Utilization of 1H NMR in the determination of absolute configuration of alcohols." Tetrahedron (1997). Available at: [Link]
-
Omata, K., et al. "A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy." Organic Letters 6(21), 3649-3652 (2004). DOI:[Link]
Sources
Validating Absolute Stereochemistry of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol via VCD Spectroscopy: A Comparative Guide
In modern drug discovery and agrochemical development, the unambiguous assignment of absolute stereochemistry is a strict regulatory requirement. For highly functionalized chiral building blocks like (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol , determining the absolute configuration (AC) presents unique analytical challenges. This molecule—a secondary alcohol featuring a halogenated aromatic ring—is often encountered as a viscous oil or low-melting solid, complicating traditional analytical approaches.
As a Senior Application Scientist, I have evaluated numerous methodologies for stereochemical validation. This guide provides an objective comparison of these techniques and details a self-validating, field-proven protocol using Vibrational Circular Dichroism (VCD) spectroscopy to definitively assign the (1S) configuration.
Comparative Analysis of AC Determination Methods
Historically, X-ray crystallography has been the gold standard for AC determination[1]. However, the physical properties of 1-(5-chloro-2-fluorophenyl)ethan-1-ol often render this impossible. Alternative spectroscopic techniques must be evaluated based on their reliability and mechanistic suitability[2].
Table 1: Objective Comparison of Stereochemical Validation Techniques
| Analytical Technique | Principle of Measurement | Suitability for Target Molecule | Key Limitations |
| Single-Crystal X-Ray Diffraction (XRD) | Anomalous dispersion of X-rays by heavy atoms (Cl, Br). | Low. The compound is typically an oil or resists forming high-quality single crystals. | Requires single crystals; bulk sample may not reflect the selected crystal's stereochemistry[1]. |
| NMR (Mosher’s Ester Analysis) | Derivatization with chiral MTPA to observe ¹H/¹⁹F chemical shift differences (Δδ). | Moderate. Works well for standard secondary alcohols. | The ortho-fluoro substituent can induce steric clashes, altering the preferred MTPA conformer and leading to ambiguous or false Δδ inferences[3]. |
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light by chromophores. | Moderate. The phenyl ring provides a UV chromophore. | Spectra are often broad and featureless, lacking the resolution needed to distinguish subtle conformational changes[2]. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized mid-IR light by chiral vibrational modes. | Optimal. Direct measurement in solution. Rich functional groups (C-F, C-Cl, C-O) provide distinct signals. | Requires accurate Density Functional Theory (DFT) modeling to interpret the spectra[4]. |
The VCD Advantage: VCD spectroscopy operates in the infrared region, measuring the differential interaction of enantiomers with left- and right-handed circularly polarized light[5]. Because every 3N-6 vibrational mode in a chiral molecule can theoretically produce a VCD signal, the technique yields a rich, multi-band "fingerprint." For 1-phenylethanol derivatives, VCD has been proven to accurately determine both absolute configuration and solution-state conformation without the need for crystallization or chemical derivatization[6].
Self-Validating VCD Protocol
To ensure scientific integrity, VCD analysis cannot rely on empirical guessing. It must be a self-validating system where experimental data and quantum mechanical computations are generated independently and then converged.
Step 1: Experimental Sample Preparation & Acquisition
Causality: VCD signals are intrinsically weak ( ΔA/A≈10−4 to 10−5 ). Therefore, high sample concentrations and artifact-free optical paths are mandatory[1].
-
Sample Preparation: Dissolve 15 mg of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol in 150 µL of deuterated chloroform (CDCl₃) to achieve a ~0.5 M solution.
-
Why CDCl₃? It lacks strong mid-IR absorption bands in the critical 1600–900 cm⁻¹ fingerprint region, ensuring the solvent does not mask the solute's signals.
-
-
Cell Loading: Inject the solution into a Barium Fluoride (BaF₂) liquid cell with a 100 µm path length.
-
Why BaF₂? Unlike KBr, BaF₂ is non-hygroscopic and lacks the stress-induced birefringence that causes severe baseline artifacts in circularly polarized light measurements.
-
-
Spectral Acquisition: Record the IR and VCD spectra simultaneously on a dual-source FT-VCD spectrometer at 4 cm⁻¹ resolution. Accumulate scans for 4 to 6 hours to achieve a high signal-to-noise ratio. Subtract the solvent baseline.
Step 2: Computational Modeling (DFT Track)
Causality: The experimental spectrum is meaningless without a theoretical model to compare it against. We must simulate the (1S) enantiomer from first principles[7].
-
Conformational Search: Perform a Molecular Mechanics (MMFF) conformational search on the (1S) enantiomer. The rotation around the C(chiral)-phenyl and C(chiral)-OH bonds will yield several low-energy conformers[6].
-
Geometry Optimization: Optimize the geometry of all conformers within 3.0 kcal/mol of the global minimum using DFT at the B3LYP/6-311G(d,p) level of theory.
-
Why B3LYP? This functional provides the optimal balance of computational cost and accurate prediction of harmonic force fields and magnetic dipole transition moments required for VCD[8].
-
-
Spectral Simulation: Calculate the IR and VCD intensities for each conformer. Apply a Lorentzian band broadening (half-width ~10 cm⁻¹) and generate a final Boltzmann-weighted composite spectrum for the (1S) configuration.
Step 3: Convergence and Statistical Validation
Data Interpretation: Key Spectral Markers
When validating the (1S) configuration of 1-(5-chloro-2-fluorophenyl)ethan-1-ol, specific vibrational modes act as diagnostic markers. The coupling of the C-O stretch and methine C-H bend with the chiral center produces highly predictable VCD signs.
Table 2: Representative VCD/IR Spectral Markers for the (1S) Enantiomer
| Wavenumber (cm⁻¹) | Vibrational Assignment | IR Absorbance | Expected VCD Sign (1S) | Mechanistic Rationale |
| ~1080 | C-O Asymmetric Stretch | Strong | Negative (-) | Strongly coupled to the chiral environment; highly sensitive to the spatial orientation of the OH group[10]. |
| ~1240 | C-F Stretch (Aromatic) | Strong | Positive (+) | The highly electronegative fluorine creates a strong changing electric dipole moment during vibration. |
| ~1370 | Methine C-H Bend | Medium | Bisignate (-/+) | The umbrella motion of the chiral center's hydrogen atom creates a distinct derivative-shaped VCD signal. |
| ~760 | C-Cl Stretch / C-H out-of-plane | Strong | Negative (-) | Heavy atom vibration localized on the meta-position of the aromatic ring. |
Note: If the experimental sample was the (1R) enantiomer, the IR spectrum would be identical, but the VCD spectrum would be a perfect mirror image (inverted signs).
Workflow Visualization
The following diagram illustrates the parallel architecture of a self-validating VCD workflow. Both tracks must be executed independently before converging at the final validation step.
Caption: Workflow for validating absolute stereochemistry using parallel experimental and computational VCD.
Conclusion
For complex, non-crystalline chiral intermediates like (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol, relying solely on traditional methods like X-ray crystallography or NMR derivatization can lead to project delays or ambiguous assignments. Vibrational Circular Dichroism (VCD) provides a robust, self-validating alternative. By comparing high-fidelity experimental IR/VCD spectra with rigorous DFT simulations, researchers can definitively assign absolute stereochemistry directly in the solution state, ensuring the structural integrity of downstream pharmaceutical and agrochemical products.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence [repository.cam.ac.uk]
- 10. bch.ro [bch.ro]
GC-MS Purity Determination of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol: Chiral Stationary Phases vs. Diastereomeric Derivatization
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Introduction & Analytical Challenge
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a critical chiral building block frequently utilized in the asymmetric synthesis of active pharmaceutical ingredients (APIs), including targeted kinase inhibitors. Because the (1R) and (1S) enantiomers exhibit identical physical properties (boiling point, refractive index, and mass spectral fragmentation), standard achiral Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally incapable of resolving them.
To determine the enantiomeric excess (ee%) of the (1S) isomer, analytical scientists must break the symmetry of the system. This guide objectively compares the two most robust GC-MS workflows for this compound: Direct Separation using Chiral Stationary Phases (CSPs) and Indirect Separation via Diastereomeric Derivatization.
Mechanistic Overview: Breaking Chiral Symmetry
The causality behind enantiomeric separation in gas-phase chromatography relies on creating a differential energy state between the two isomers.
-
The Direct Method (Chiral GC-MS): This approach utilizes a capillary column coated with a chiral selector, most commonly a derivatized β-cyclodextrin[1]. As the enantiomers pass through the column, they form transient, non-covalent inclusion complexes with the cyclodextrin cavities. The (1S) and (1R) isomers possess different spatial fits and hydrogen-bonding dynamics within the chiral cavity, leading to different partition coefficients and, consequently, different retention times[2].
-
The Indirect Method (Derivatization GC-MS): This approach covalently bonds the enantiomers to an enantiopure Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride ((R)-(-)-MTPA-Cl)[3]. This reaction converts the enantiomers into diastereomeric esters. Because diastereomers have distinct three-dimensional geometries, they exhibit different boiling points and dipole moments, allowing them to be easily separated on a standard, inexpensive achiral column (e.g., 5% phenyl-methylpolysiloxane)[4].
Direct vs. Indirect GC-MS workflows for determining enantiomeric purity.
Comparative Analysis
When selecting a method for routine QA/QC or discovery-phase analysis, scientists must weigh column lifespan, sample preparation time, and resolution requirements.
| Parameter | Direct Chiral GC-MS | Indirect Diastereomeric GC-MS (Mosher's) |
| Separation Mechanism | Transient inclusion complexation | Permanent covalent diastereomer formation |
| Column Requirement | Specialized Chiral Column (e.g., Rt-βDEXm) | Standard Achiral Column (e.g., DB-5ms, HP-5ms) |
| Sample Preparation | Fast (Simple dilution or mild acetylation) | Slower (Requires 1 hr derivatization + quenching) |
| Baseline Resolution ( Rs ) | Moderate ( Rs ~ 1.5 - 2.5) | High ( Rs > 3.0) |
| Cost per Analysis | High (Chiral columns degrade faster, ~$1000/ea) | Low (Uses standard columns and reagents) |
| Best Use Case | High-throughput manufacturing QA/QC | Discovery phase, structural elucidation, orthogonal validation |
Self-Validating Experimental Protocols
To ensure scientific integrity, both protocols below are designed as self-validating systems. They require the initial injection of a racemic standard to verify baseline resolution ( Rs≥1.5 ) before analyzing the enantioenriched (1S) sample.
Protocol A: Direct Chiral GC-MS Analysis
Note: Free alcohols often exhibit peak tailing on GC columns due to hydrogen bonding with residual silanols. To prevent this and improve chiral recognition, we utilize a rapid, achiral acetylation step prior to injection[4].
1. Sample Preparation (Achiral Acetylation):
-
Dissolve 5 mg of the (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol sample in 1 mL of anhydrous dichloromethane (DCM).
-
Add 50 µL of acetic anhydride and 50 µL of anhydrous pyridine.
-
Vortex and incubate at 60°C for 20 minutes.
-
Quench with 1 mL of saturated aqueous NaHCO3 . Extract the organic (DCM) layer, dry over anhydrous Na2SO4 , and transfer to a GC vial.
2. GC-MS Conditions:
-
Column: Permethylated β-cyclodextrin capillary column (e.g., Rt-βDEXm or CHIRALDEX B-DM), 30 m × 0.25 mm ID × 0.25 µm film thickness[1].
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Isothermal at 110°C for 5 minutes, then ramp at 2°C/min to 160°C, hold for 5 minutes. (Causality: Slow temperature ramps are critical for chiral columns because inclusion complexation is highly temperature-dependent; higher temperatures decrease the stability of the complex, destroying resolution).
-
MS Detection: Electron Ionization (EI) at 70 eV. Monitor Selected Ion Monitoring (SIM) channels for the acetylated product: m/z 157 (substituted tropylium ion) and m/z 175.
Protocol B: Indirect Diastereomeric Derivatization (Mosher's Method)
This protocol utilizes (R)-(-)-MTPA-Cl to convert the enantiomers into diastereomers[3].
Reaction pathway for the formation of the Mosher ester diastereomer.
1. Sample Preparation (Chiral Derivatization):
-
Dissolve 5 mg of the alcohol sample in 1 mL of anhydrous DCM.
-
Add 20 µL of anhydrous pyridine and a catalytic amount (1 mg) of 4-Dimethylaminopyridine (DMAP).
-
Add 15 µL of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
-
Stir at room temperature for 1 hour.
-
Wash the mixture successively with 1M HCl (1 mL), saturated NaHCO3 (1 mL), and brine (1 mL). Dry the DCM layer over Na2SO4 and transfer to a GC vial.
2. GC-MS Conditions:
-
Column: Standard 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30 m × 0.25 mm ID × 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Detection: EI at 70 eV. Monitor the dominant MTPA cation fragment at m/z 189.
Data Interpretation & System Validation
Regardless of the method chosen, the validation of the enantiomeric excess relies on the integration of the separated peaks.
-
System Suitability: Inject the derivatized racemic standard. You must observe two distinct peaks with a resolution ( Rs ) calculated as:
Rs=W50,1+W50,21.18×(tR2−tR1)Ensure Rs≥1.5 for accurate integration.
-
Elution Order Causality:
-
Direct Method: The enantiomer that forms a tighter, more thermodynamically stable inclusion complex with the cyclodextrin cavity will elute second.
-
Indirect Method: The diastereomer with greater steric hindrance around the ester bond generally exhibits a lower boiling point and weaker interaction with the polysiloxane stationary phase, eluting first.
-
-
Calculation of Enantiomeric Excess (ee%): Once baseline resolution is confirmed, inject the enantioenriched (1S) sample. Calculate the purity using the peak areas:
ee%=Area(1S)+Area(1R)∣Area(1S)−Area(1R)∣×100
Conclusion
For laboratories processing high volumes of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol batches, Protocol A (Direct Chiral GC-MS) is recommended due to its rapid sample preparation, provided the laboratory can absorb the cost of consumable chiral columns. Conversely, for discovery laboratories or those requiring orthogonal validation without specialized columns, Protocol B (Mosher's Derivatization) offers an exceptionally robust, high-resolution alternative utilizing standard GC-MS infrastructure.
References
- Restek Corporation. "A Guide to the Analysis of Chiral Compounds by GC." gcms.cz.
- Sigma-Aldrich. "Astec CHIRALDEX Handbook." sigmaaldrich.com.
- Wikipedia Contributors. "Chiral derivatizing agent." wikipedia.org.
- IntechOpen. "Derivatization Methods in GC and GC/MS." intechopen.com.
Sources
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol proper disposal procedures
Comprehensive Operational and Disposal Guide for (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
As a Senior Application Scientist, I recognize that handling complex halogenated chiral building blocks requires more than just synthetic expertise; it demands a rigorous, environmentally compliant lifecycle management strategy. (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a highly valuable intermediate in drug development, but its dual-halogenated aromatic structure dictates strict adherence to specialized disposal protocols.
This guide provides the mechanistic reasoning and self-validating protocols necessary to manage this chemical safely, ensuring regulatory compliance while optimizing your laboratory's operational costs.
Chemical Profile & Hazard Summary
Before implementing a disposal plan, it is critical to understand the physicochemical profile of the waste being generated. Because this compound contains both chlorine and fluorine, it falls strictly under the regulatory umbrella of halogenated organic compounds[1].
| Property / Attribute | Data / Classification |
| Chemical Name | (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol |
| CAS Number | 1344953-25-8[2] |
| Molecular Formula | C8H8ClFO |
| Halogen Content | Chlorine (Cl), Fluorine (F) |
| EPA Waste Classification | Halogenated Organic Compound (RCRA Regulated)[1] |
| Primary Hazards | Skin/Eye Irritant, Environmental Toxicity |
The Causality of Waste Segregation & Destruction
Do not treat halogenated waste as standard chemical refuse. Understanding the why behind disposal regulations ensures self-validating safety practices within your team.
-
The Chemical Causality of Destruction: Halogenated aromatic compounds cannot be disposed of via standard drain disposal or basic fuel-blending. When (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol undergoes thermal oxidation, the combustion of its chlorinated and fluorinated phenyl ring generates hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[3]. HF, in particular, is exceptionally corrosive and toxic. Therefore, destruction requires specialized RCRA-permitted chemical incinerators equipped with high-efficiency3 (utilizing alkaline solutions like NaOH) to neutralize these acid gases into stable, harmless salts prior to atmospheric release[3].
-
The Operational Causality of Segregation: In the laboratory, mixing non-halogenated solvents (e.g., ethanol, acetone) with halogenated waste forces the entire combined volume to be classified and 4[4]. Because specialized RCRA incineration is highly resource-intensive, failing to segregate this chemical exponentially increases facility disposal costs and wastes specialized incinerator capacity[4][5].
Step-by-Step Operational Handling & Storage Protocols
To maintain a self-validating safety system, implement the following procedural checks during the active use and accumulation of this chemical:
-
Container Selection: Use high-density polyethylene (HDPE) or glass waste containers. Causality: Avoid metal containers. Trace degradation of halogenated compounds over time can release acidic byproducts that corrode metal, leading to structural failure and leaks.
-
Volume Management: Never fill the waste container beyond 75% capacity. Causality: This specific threshold allows for safe vapor expansion and prevents over-pressurization if ambient laboratory temperatures fluctuate[6].
-
Water Content Control: Ensure the waste stream contains less than 20% water. Causality: High water content in halogenated organic waste lowers the BTU (energy) value of the waste, complicating the incineration process and often leading to rejection or surcharges by the disposal facility[5][6].
-
RCRA Compliant Labeling: Immediately affix a hazardous waste label upon the first drop of waste entering the container. The label must explicitly state "Halogenated Organic Waste," list "(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol" as a constituent, and include the accumulation start date[6][7].
Step-by-Step Disposal & Incineration Workflow
When the laboratory accumulation limit is reached, the disposal phase must be executed through certified regulatory channels:
-
Waste Profiling: Complete an EPA Form 8700-12 (or equivalent state manifest) detailing the exact halogen composition (Cl and F)[7]. Causality: This exact profiling dictates the alkaline scrubber load required at the incineration plant to safely neutralize the resulting HF and HCl gases.
-
Certified Transportation: Transfer the waste via a licensed hazardous waste transporter. The manifest must track the waste from your generator facility to the off-site management facility to ensure a closed-loop chain of custody[7].
-
Thermal Destruction: The waste is routed to an3 (typically a rotary kiln or liquid injection system) operating at extreme temperatures (>1000°C) to ensure complete destruction of the aromatic ring[3].
Emergency Spill Response Protocol
If (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is spilled during handling, execute the following containment workflow:
-
Isolate: Evacuate non-essential personnel and eliminate ignition sources. While the pure halogenated compound has lower flammability, the solvent vehicle it is dissolved in may be highly flammable[6].
-
Contain: Use inert, non-combustible absorbent materials (e.g., vermiculite or universal spill pads) to absorb the liquid. Causality: Do not use combustible materials like sawdust, which can react with residual oxidizers or complicate the secondary incineration process.
-
Collect: Sweep the saturated absorbent using non-sparking tools and place it into a sealable, chemically compatible hazardous waste bucket.
-
Dispose: Label the bucket as "Spill Cleanup - Halogenated Organic Waste" and integrate it immediately into the standard halogenated disposal workflow[5][6].
Workflow Visualization
Workflow for the segregation, storage, and RCRA-compliant disposal of halogenated organic waste.
References
-
(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol CAS Data. NextSDS. Available at: [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (EPA). Available at: [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]
-
UWO Guide to Classifying Unwanted Materials. University of Wisconsin–Oshkosh. Available at: [Link]
-
Waste Disposal for Medical Device Manufacturers. General Kinematics. Available at: [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. nextsds.com [nextsds.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. generalkinematics.com [generalkinematics.com]
- 5. uwosh.edu [uwosh.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. epa.gov [epa.gov]
Advanced Operational Guide: Safety, PPE, and Handling Protocols for (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol
As a Senior Application Scientist, I recognize that handling specialized chiral building blocks requires more than just reading a safety data sheet—it demands a deep understanding of the chemical properties that drive those hazards. (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (CAS: 1344953-25-8)[1] is a highly valuable secondary alcohol used extensively in pharmaceutical synthesis. However, its specific molecular architecture necessitates strict operational and logistical controls.
This guide provides a comprehensive, causality-driven framework for safely handling this compound, ensuring that your laboratory protocols are both scientifically sound and self-validating.
Mechanistic Hazard Assessment (Causality)
To design an effective safety protocol, we must first understand why this compound behaves the way it does. According to safety data from , this compound is classified under several critical GHS hazard statements[2]:
-
H302 (Harmful if swallowed): The compound's relatively low molecular weight (174.6 g/mol )[2] and highly lipophilic halogenated aromatic ring facilitate rapid absorption across gastrointestinal lipid bilayers.
-
H315 & H319 (Skin and Eye Irritation): The secondary hydroxyl group acts as both a hydrogen bond donor and acceptor, allowing it to interact aggressively with cellular proteins and mucosal membranes[2]. Furthermore, the chloro-fluoro-phenyl moiety drastically increases the molecule's lipophilicity, enhancing its ability to penetrate the dermal barrier.
-
H335 (Respiratory Irritation): Supplied typically as a solid powder, the fine particulates can easily aerosolize. Inhalation of these lipophilic particles leads to rapid deposition and irritation in the respiratory tract[2].
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazards outlined above, standard laboratory PPE is insufficient. The following matrix details the required protective gear, the exact specifications, and the scientific rationale behind each choice.
| Protection Zone | Recommended PPE | Material Specifications | Scientific Rationale |
| Ocular | Chemical Safety Goggles | ANSI Z87.1 certified, indirect venting | Prevents fine powder ingress and subsequent mucosal irritation (H319)[2]. Indirect venting prevents aerosolized dust from bypassing the seal. |
| Dermal (Hands) | Nitrile Gloves | ≥ 0.11 mm thickness, powder-free | Nitrile provides a robust barrier against lipophilic halogenated compounds, preventing dermal absorption (H315)[2]. |
| Dermal (Body) | Lab Coat | 100% Cotton or Tyvek, tight cuffs | Synthetic blends can generate static, increasing powder adhesion. Cotton mitigates static-induced aerosolization of the powder. |
| Respiratory | Particulate Respirator | N95 or P100 (if outside hood) | Filters airborne particulates to prevent respiratory tract irritation (H335)[2]. Mandatory if weighing outside a controlled draft enclosure. |
Operational Workflow & Handling Protocol
Every step in your experimental workflow must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Phase 1: Pre-Operation & Environmental Control
-
Action: Verify the fume hood face velocity is operating between 80-100 fpm.
-
Causality: Maintains a continuous negative pressure environment to capture any aerosolized powder during the opening of the reagent bottle.
-
Validation: Visually check the digital airflow monitor and perform a tissue-paper draft test before breaking the seal on the container.
Phase 2: Weighing & Transfer
-
Action: Weigh the powder using a grounded, anti-static spatula.
-
Causality: Halogenated aromatic powders are highly prone to static buildup. A sudden static discharge can scatter the powder, drastically increasing inhalation risk (H335)[2].
-
Validation: Observe the powder's behavior on the spatula; if it repels or "jumps," immediately increase ambient humidity or deploy an ionizing static eliminator before proceeding.
Phase 3: Reaction Execution
-
Action: Introduce the compound into the reaction vessel under a continuous sweep of inert gas (N2 or Ar).
-
Causality: Prevents ambient moisture from interacting with the reaction mixture and minimizes oxidative degradation of the chiral center.
-
Validation: Ensure the oil bubbler indicates a steady, positive flow of inert gas prior to addition.
Phase 4: Workup & Waste Segregation
-
Action: Segregate all washings and reaction residues into dedicated "Halogenated Organic Waste" containers.
-
Causality: The presence of chlorine and fluorine atoms requires high-temperature incineration to prevent the formation of toxic dioxins during disposal.
-
Validation: Cross-check waste labels to ensure non-halogenated solvents are strictly excluded from this waste stream.
Fig 1: Standardized experimental workflow for handling halogenated chiral alcohols.
Spill Management & Disposal Plan
In the event of a spill, immediate and logical action is required to prevent exposure and environmental contamination. Follow this decision-tree methodology.
Step 1: Hazard Assessment & Isolation
-
Action: Immediately isolate the area and determine the spill volume.
-
Causality: Prevents foot traffic from tracking the lipophilic powder throughout the lab, which would exponentially widen the contamination zone.
-
Validation: Visually confirm the perimeter is secured and clearly marked before donning additional spill-response PPE.
Step 2: Physical Containment
-
Action: Gently cover the spilled powder with damp sand or vermiculite.
-
Causality: Dry sweeping generates airborne dust, exacerbating respiratory hazards (H335)[2]. Dampening the absorbent physically suppresses aerosolization.
-
Validation: Ensure no visible dry powder remains exposed to ambient air currents.
Step 3: Mechanical Recovery
-
Action: Use non-sparking, disposable scoops to transfer the mixture into a sealable hazardous waste bag.
-
Causality: Prevents cross-contamination of reusable laboratory tools with a persistent halogenated organic compound.
-
Validation: Seal the primary bag, then double-bag it to guarantee zero leakage during transport to the waste facility.
Step 4: Chemical Decontamination
-
Action: Wash the affected surface with a mild detergent and water solution. Do not use pure organic solvents (like acetone or methanol) for the initial wipe.
-
Causality: Organic solvents will rapidly dissolve the compound and can drive it deeper into porous benchtops or intact skin, severely exacerbating exposure risks.
-
Validation: Perform a final wipe with a damp white paper towel and visually inspect for any residual slickness, discoloration, or residue.
Fig 2: Decision-tree logic for spill containment and decontamination procedures.
References
-
NextSDS. "Chemical Safety Data: (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol." NextSDS Database, 2024. URL: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
